molecular formula C6H17NO4S B1208963 Triethylammonium sulfate CAS No. 54272-29-6

Triethylammonium sulfate

Cat. No.: B1208963
CAS No.: 54272-29-6
M. Wt: 199.27 g/mol
InChI Key: JNONJXMVMJSMTC-UHFFFAOYSA-N
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Description

Triethylammonium sulfate, a protic ionic liquid often represented by the chemical formulas [Et 3 NH][HSO 4 ] for the hydrogen sulfate variant or as a 2:1 sulfate salt, serves as a versatile and efficient catalyst and solvent in sustainable chemistry and biorenewable processes. Its significance in research is driven by its dual functionality as a Brønsted acid catalyst and a recyclable reaction medium, offering a cost-effective and greener alternative to conventional acidic catalysts . Primary Research Applications & Mechanism of Action • Biomass Fractionation (IonoSolv Pretreatment): This compound is a premier low-cost solvent for pretreating lignocellulosic biomass, including hardwoods like Miscanthus and softwoods like Pine . Its mechanism involves penetrating the biomass structure and hydrolyzing the ether and ester bonds within lignin and hemicellulose. This action effectively fractionates the biomass into a cellulose-rich pulp, a recoverable lignin stream, and hemicellulose sugars, significantly enhancing the enzymatic saccharification yield to over 75% of the theoretical maximum . This process is also effective for the decontamination and pretreatment of heavy metal-contaminated biomass, enabling valorization into biofuels .• Catalyst in Organic Synthesis: Acting as a Brønsted Acid Ionic Liquid (BAIL), triethylammonium hydrogen sulfate efficiently catalyzes multi-component reactions to synthesize diverse heterocyclic scaffolds, such as dihydropyrano[2,3-c]pyrazoles and coumarin derivatives, under solvent-free conditions . Its acidic protons catalyze key steps like Knoevenagel condensation, leading to high yields, short reaction times, and excellent catalyst reusability . It also serves as a high-yield catalyst for Fischer esterification, facilitating the synthesis of levulinic acid esters, biodiesel, and other biorenewable chemicals . • Phase-Transfer Catalyst: The compound is employed in organic synthesis to facilitate the transfer of ions between immiscible phases, thereby enhancing reaction rates and improving selectivity . Key Research Value The prominent research value of this ionic liquid lies in its economic viability for large-scale applications. Production models demonstrate it can be synthesized at a bulk cost that is competitive with traditional organic solvents, making it a realistic candidate for commercial-scale biorefineries and green chemical production . Furthermore, its reusability without a significant loss of catalytic activity underscores its sustainability profile, contributing to its prominence in green chemistry protocols . Disclaimer: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

N,N-diethylethanamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15N.H2O4S/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNONJXMVMJSMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2399-73-7, 121-44-8 (Parent)
Record name Ethanamine, N,N-diethyl-, sulfate (2:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-diethyl-, sulfate (1:?)
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanamine, N,N-diethyl-, sulfate (1:?)
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CAS No.

54272-29-6, 27039-85-6
Record name Triethylammonium sulfate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethanamine, N,N-diethyl-, sulfate (1:?)
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Record name Ethanamine, N,N-diethyl-, sulfate (1:?)
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Record name Triethylammonium hydrogen sulphate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Triethylammonium sulfate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis protocols for triethylammonium sulfate, a versatile ionic liquid with applications as a catalyst and solvent in organic synthesis. This document details the preparation of both triethylammonium hydrogen sulfate and this compound, supported by quantitative data, detailed experimental procedures, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound and its related hydrogen sulfate salt are protic ionic liquids that have gained significant attention in green chemistry. Their ease of preparation, low cost, and efficacy as catalysts make them valuable reagents in various chemical transformations.[1][2][3] This guide will focus on the direct synthesis from triethylamine and sulfuric acid.

Synthesis Protocols

Two primary forms of this compound can be synthesized, depending on the stoichiometry of the reactants: triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) and this compound ([(Et₃NH)₂][SO₄]).

Synthesis of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄])

This protocol outlines the 1:1 molar reaction of triethylamine and sulfuric acid to yield triethylammonium hydrogen sulfate.

Experimental Protocol:

  • To a three-necked flask equipped with a thermometer and a dropping funnel, add triethylamine (0.1 mol, 10.1 g).[4][5]

  • While stirring, slowly add 98% sulfuric acid (0.1 mol, 9.8 g) dropwise over a period of 1 hour, maintaining the reaction temperature at 60°C. An ice bath can be used to control the temperature of the exothermic reaction.[4][5][6]

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at 70°C to ensure the reaction proceeds to completion.[4][5]

  • To remove any traces of water, heat the resulting residue at 80°C under a high vacuum until a constant weight is achieved.[4][5]

  • The final product is a colorless or light yellow liquid.[7]

Reaction Stoichiometry:

(C₂H₅)₃N + H₂SO₄ → [(C₂H₅)₃NH]⁺[HSO₄]⁻

Synthesis of this compound ([(Et₃NH)₂][SO₄])

This protocol describes the 2:1 molar reaction of triethylamine to sulfuric acid.

Experimental Protocol:

  • In a flask, dilute sulfuric acid with an appropriate solvent to manage the reaction exothermicity.

  • While cooling the solution, gradually add triethylamine (2 molar equivalents) to the dilute sulfuric acid.[7][8]

  • The reaction should be monitored to ensure the complete neutralization of the sulfuric acid.

  • The resulting solution contains this compound.[7][8] Further purification may be required depending on the intended application.

Reaction Stoichiometry:

2(C₂H₅)₃N + H₂SO₄ → [((C₂H₅)₃NH)₂]²⁺[SO₄]²⁻

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of triethylammonium hydrogen sulfate.

ParameterValueReference
Reactants
Triethylamine0.1 mol (10.1 g)[4][5]
Sulfuric Acid (98%)0.1 mol (9.8 g)[4][5]
Reaction Conditions
Addition Temperature60°C[4][5]
Post-addition Temperature70°C[4][5]
Reaction Time2 hours[4][5]
Product
CompoundTriethylammonium Hydrogen Sulfate[4][5]
Yield99% (19.8 g)[4][5]
AppearanceColorless to light yellow liquid[7]
Characterization
¹H NMR (DMSO-d₆), δ (ppm)1.18 (t, 3H), 3.10 (m, 2H), 8.89 (s, 1H)[4][5]
Melting Point-38°C[7]
Boiling Point~290°C[7]
Water Content (Karl-Fischer)1.43 w/w %[6]

Visual Diagrams

Chemical Reaction Pathway

The following diagram illustrates the acid-base neutralization reaction for the synthesis of triethylammonium hydrogen sulfate.

G Synthesis of Triethylammonium Hydrogen Sulfate cluster_reactants Reactants cluster_product Product Triethylamine Triethylamine Triethylammonium_Hydrogen_Sulfate Triethylammonium Hydrogen Sulfate Triethylamine->Triethylammonium_Hydrogen_Sulfate + H₂SO₄ Sulfuric_Acid Sulfuric Acid

Caption: Acid-base neutralization reaction for triethylammonium hydrogen sulfate synthesis.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis of triethylammonium hydrogen sulfate.

G Experimental Workflow for [Et₃NH][HSO₄] Synthesis start Start add_tea Add Triethylamine to Reactor start->add_tea add_h2so4 Slowly Add Sulfuric Acid (1h, 60°C) add_tea->add_h2so4 stir Stir for 1 hour at 70°C add_h2so4->stir vacuum Remove Water under Vacuum (80°C) stir->vacuum product Obtain Final Product vacuum->product

Caption: Step-by-step workflow for the synthesis of triethylammonium hydrogen sulfate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Triethylammonium Sulfate

This compound, often abbreviated as [Et₃NH][HSO₄], is a protic ionic liquid that has garnered significant attention in various chemical and pharmaceutical applications. Its unique properties, including low cost, high thermal stability, and catalytic activity, make it a versatile compound in organic synthesis and other fields. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is characterized by its ionic nature, consisting of a triethylammonium cation and a hydrogen sulfate anion. It is a colorless to light yellow, hygroscopic liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆H₁₇NO₄S[3][4]
Molecular Weight 199.27 g/mol [4][5]
Appearance Colorless or light yellow liquid[1]
Melting Point -38 °C[1]
-114.7 °C[3]
Boiling Point 290 °C[1]
90.5 °C at 760 mmHg[3]
Density 0.75 g/cm³[3]
CAS Number 54272-29-6[2][5]
Solubility Soluble in polar solvents like water[1]
Stability Hygroscopic[2]

Note: Discrepancies in reported melting and boiling points may be due to different experimental conditions or the presence of impurities.

Synthesis of this compound

This compound is typically synthesized through a straightforward acid-base neutralization reaction between triethylamine and sulfuric acid.[1][6] This method is cost-effective and generally results in a high yield.[6][7]

Logical Relationship of Synthesis

G reagent1 Triethylamine (C₆H₁₅N) product This compound ([Et₃NH][HSO₄]) reagent1->product reagent2 Sulfuric Acid (H₂SO₄) reagent2->product

Caption: Synthesis of this compound from Triethylamine and Sulfuric Acid.

Experimental Protocol: Synthesis of Triethylammonium Hydrogen Sulfate

This protocol is adapted from procedures described in multiple studies.[7][8][9]

Materials:

  • Triethylamine (10.1 g, 0.1 mol)

  • Sulfuric acid (98%) (9.8 g, 0.1 mol)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath (optional, for cooling)

  • Heating mantle or oil bath

  • High-vacuum line

Procedure:

  • Place triethylamine into a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add sulfuric acid dropwise to the triethylamine over a period of 1 hour at a controlled temperature of 60°C.[7] For safety, especially on a larger scale, cooling the reaction mixture may be necessary to manage the exothermic reaction.[1]

  • After the addition is complete, stir the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[7][8]

  • To remove any traces of water, heat the resulting residue at 80°C under a high vacuum until a constant weight is achieved.[8][9]

  • The final product is triethylammonium hydrogen sulfate, typically obtained with a yield of around 99%.[7][8]

Applications in Research and Development

This compound's utility spans various domains of chemical synthesis and biotechnology, primarily owing to its role as a green, reusable catalyst and solvent.[8]

Key Applications:

  • Catalyst in Organic Synthesis: It serves as an efficient catalyst for various organic reactions, including the synthesis of coumarin derivatives, 1,8-dioxo-octahydroxanthenes, and various heterocyclic compounds like pyrido[2,3-d]pyrimidines.[2][7][8][10] Its acidic nature, owing to the hydrogen sulfate anion, facilitates these reactions.[6]

  • Green Solvent: As an ionic liquid, it is considered a "green solvent" due to its low volatility, high thermal stability, and recyclability, offering an environmentally benign alternative to traditional volatile organic solvents.[6][8][11]

  • Electrolyte: It can be used as an electrolyte in electrochemical applications and energy storage devices.[1]

  • Biomass Deconstruction: The hydrogen sulfate anion is effective in catalyzing the hydrolysis of bonds in lignocellulosic biomass, aiding in the separation of cellulose, hemicellulose, and lignin.[3][6]

  • Protein Stabilization: Studies have shown its potential as a protein stabilizer, which is of interest to the pharmaceutical and biotechnology industries for applications like drug delivery.[6][11]

Experimental Workflow: Catalytic Synthesis of Fused Pyridine Derivatives

The following workflow illustrates the use of this compound as a catalyst in a one-pot multicomponent reaction for synthesizing fused pyridine derivatives, a process relevant to the development of pharmacologically active compounds.[8][9]

G cluster_prep Reaction Mixture Preparation cluster_reaction Reaction Execution cluster_isolation Product Isolation A Substituted Aldehydes (1 mmol) D Stir at Room Temperature for 5 min A->D B Acyl Acetonitriles (1 mmol) B->D C [Et₃NH][HSO₄] (1 mmol) C->D E Add Amino Heterocycles (1 mmol) D->E F Heat at 60°C with Stirring E->F G Monitor Reaction by TLC F->G H Add Cold Water to Reaction Mixture G->H Reaction Complete I Filter to Isolate Solid Product H->I

Caption: Workflow for the [Et₃NH][HSO₄]-catalyzed synthesis of fused pyridine derivatives.

Safety and Handling

While considered a "green" solvent, this compound is not without hazards and should be handled with appropriate safety precautions.

  • Hazards: It can cause skin and serious eye irritation.[12][13] It may also cause respiratory irritation and is harmful if inhaled, swallowed, or in contact with skin.[12] The compound is hygroscopic, meaning it absorbs moisture from the air.

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][13] Avoid breathing dust, fumes, or vapors.[12] Wash hands thoroughly after handling.[13]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][13] Keep away from oxidizing agents and sources of ignition.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[12] It has some toxicity to aquatic organisms, so it should not be discharged into water bodies.[1]

For complete safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[12][13][14]

References

A Comprehensive Technical Guide to Triethylammonium Sulfate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Triethylammonium sulfate is a versatile ionic liquid that exists in two primary forms: Triethylammonium Hydrogen Sulfate ([TEA][HSO₄]) and Bis(triethylammonium) Sulfate ([TEA]₂[SO₄]). This guide provides an in-depth overview of their chemical properties, synthesis, and applications, with a particular focus on their relevance to researchers, scientists, and professionals in drug development. The most prominently featured and studied form is the hydrogen sulfate, valued for its role as a recyclable, acidic catalyst in organic synthesis.

Physicochemical Properties and Identification

The two common forms of this compound are distinguished by their stoichiometry and CAS numbers. Triethylammonium hydrogen sulfate (CAS: 54272-29-6) consists of a 1:1 molar ratio of triethylammonium cation and hydrogen sulfate anion.[1] Bis(triethylammonium) sulfate (CAS: 2399-73-7) has a 2:1 ratio of the cation to the sulfate anion.[2]

Table 1: Physicochemical Properties of Triethylammonium Hydrogen Sulfate

PropertyValueReference
CAS Number 54272-29-6[3]
Molecular Formula C₆H₁₇NO₄S[4]
Molecular Weight 199.27 g/mol [1]
Appearance Colorless or light yellow liquid[5]
Melting Point -114.7 °C[4]
Boiling Point 90.5 °C at 760 mmHg[4]
Density 0.75 g/cm³[4]
Solubility Soluble in polar solvents like water[5]

Table 2: Physicochemical Properties of Bis(triethylammonium) Sulfate

PropertyValueReference
CAS Number 2399-73-7[6]
Molecular Formula C₁₂H₃₂N₂O₄S[2]
Molecular Weight 300.46 g/mol []
Boiling Point 397 °C at 760 mmHg[6]
Vapor Pressure 2.07E-07 mmHg at 25 °C[6]

Experimental Protocols

Synthesis of Triethylammonium Hydrogen Sulfate ([TEA][HSO₄])

A prevalent method for the synthesis of triethylammonium hydrogen sulfate is through the acid-base neutralization reaction of triethylamine and sulfuric acid.[8]

Protocol:

  • In a round-bottom flask, place 10.1 g (0.1 mmol) of triethylamine.

  • While stirring and maintaining the temperature at 60 °C, slowly add 9.8 g (0.1 mmol) of 98% sulfuric acid dropwise over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.

  • To remove any traces of water, heat the resulting residue at 80 °C under a high vacuum until a constant weight is achieved.

  • This process typically yields approximately 19.8 g (99%) of triethylammonium hydrogen sulfate.[9][10]

¹H NMR Data (DMSO-d₆): δ (ppm) 1.18 (t, 3H), 3.10 (m, 2H), 8.89 (s, 1H).[9][10]

Synthesis_of_Triethylammonium_Hydrogen_Sulfate reagent1 Triethylamine (C₆H₁₅N) reaction_conditions 60-70 °C reagent1->reaction_conditions reagent2 Sulfuric Acid (H₂SO₄) reagent2->reaction_conditions product Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄]) reaction_conditions->product Neutralization purification Vacuum Drying at 80 °C product->purification Water Removal Catalytic_Cycle_of_TEAHSO4 cluster_reactants Reactants aldehyde Aldehyde intermediate_A Knoevenagel Adduct aldehyde->intermediate_A acetonitrile Acyl Acetonitrile acetonitrile->intermediate_A amino_heterocycle Amino Heterocycle intermediate_B Michael Adduct amino_heterocycle->intermediate_B Michael Addition catalyst [Et₃NH][HSO₄] catalyst->intermediate_A H⁺ donation intermediate_A->intermediate_B product Fused Pyridine Derivative intermediate_B->product Cyclization & Dehydration product->catalyst Catalyst Regeneration

References

Unraveling the Molecular Weight of Triethylammonium Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers, scientists, and professionals in drug development on the molecular characteristics of triethylammonium sulfate, clarifying the distinctions between its common forms.

The term "this compound" can refer to two distinct chemical entities, each with a unique molecular weight and chemical formula. This guide provides a detailed breakdown of both triethylammonium hydrogen sulfate and this compound (2:1), offering clarity for their application in research and development.

Understanding the Stoichiometry

The composition of this compound is dependent on the molar ratio of triethylamine to sulfuric acid in the reaction. This results in two primary forms:

  • Triethylammonium hydrogen sulfate , formed from a 1:1 molar ratio.

  • This compound (2:1) , resulting from a 2:1 molar ratio of triethylamine to sulfuric acid.

Molecular Weight and Composition

The molecular weight of each compound is a sum of the atomic weights of its constituent atoms. The table below outlines the molecular formula and provides a detailed calculation of the molecular weight for both forms of this compound.

Compound NameMolecular FormulaElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )Molecular Weight ( g/mol )
Triethylammonium hydrogen sulfate C₆H₁₇NO₄SCarbon (C)612.0172.06199.27 [1]
Hydrogen (H)171.00817.136
Nitrogen (N)114.0114.01
Oxygen (O)416.0064.00
Sulfur (S)132.0732.07
This compound (2:1) C₁₂H₃₂N₂O₄SCarbon (C)1212.01144.12300.46 [2]
Hydrogen (H)321.00832.256
Nitrogen (N)214.0128.02
Oxygen (O)416.0064.00
Sulfur (S)132.0732.07

Experimental Protocols

The synthesis of these compounds generally involves the acid-base reaction between triethylamine and sulfuric acid.

Synthesis of Triethylammonium Hydrogen Sulfate (1:1):

  • In a reaction vessel, dissolve a specific molar amount of triethylamine in a suitable aprotic solvent.

  • Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the triethylamine solution while stirring continuously.

  • The reaction is exothermic; maintain the temperature of the reaction mixture using an ice bath.

  • After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

  • The resulting product, triethylammonium hydrogen sulfate, can then be isolated and purified through standard laboratory techniques such as recrystallization or precipitation.

Synthesis of this compound (2:1):

  • Follow the same initial procedure as for the hydrogen sulfate, dissolving triethylamine in an appropriate solvent.

  • In this case, add half the molar equivalent of concentrated sulfuric acid to the triethylamine solution. This maintains a 2:1 molar ratio of triethylamine to sulfuric acid.

  • Control the temperature and stir the mixture as described previously.

  • Isolate and purify the final product, this compound (2:1), using appropriate methods.

Signaling Pathways and Logical Relationships

The formation of these two salts from the precursor molecules can be visualized as a straightforward chemical reaction pathway.

G cluster_reactants Reactants cluster_products Products Triethylamine Triethylamine TEAHSO4 Triethylammonium Hydrogen Sulfate (1:1) C6H17NO4S Triethylamine->TEAHSO4 1 molar eq. TEA2SO4 Triethylammonium Sulfate (2:1) C12H32N2O4S Triethylamine->TEA2SO4 2 molar eq. Sulfuric_Acid Sulfuric_Acid Sulfuric_Acid->TEAHSO4 1 molar eq. Sulfuric_Acid->TEA2SO4 1 molar eq.

Caption: Formation of triethylammonium salts from reactants.

This in-depth guide clarifies the ambiguity surrounding "this compound" by detailing the molecular weights and formulas of its two primary forms. This information is critical for accurate experimental design and interpretation in various scientific and developmental applications.

References

An In-depth Technical Guide to the Safety of Triethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data for triethylammonium sulfate, also referred to as triethylammonium hydrogen sulfate. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical Identification

IdentifierValue
Chemical Name Triethylammonium hydrogen sulfate
Synonyms This compound, [TEA][HSO4], [Et3NH][HSO4][1]
CAS Number 54272-29-6[2][3]
Molecular Formula C6H17NO4S[1]
Molecular Weight 199.27 g/mol [3]
Canonical SMILES CCN(CC)CC.OS(=O)(=O)O[1][3]

Hazard Identification and Classification

Triethylammonium hydrogen sulfate is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315 - Causes skin irritation[4]
Serious Eye Damage/Eye Irritation2 / 2AH319 - Causes serious eye irritation[4]
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335 - May cause respiratory irritation[4]

GHS Hazard Pictogram:

  • alt text

Signal Word: Warning [4]

Hazard Statements:

  • H315 - Causes skin irritation.[4]

  • H319 - Causes serious eye irritation.[4]

  • H335 - May cause respiratory irritation.[4]

Precautionary Statements:

  • Prevention:

    • P261 - Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]

    • P264 - Wash skin thoroughly after handling.[5][6]

    • P271 - Use only outdoors or in a well-ventilated area.[5]

    • P280 - Wear protective gloves/protective clothing/eye protection/face protection.[5][7]

  • Response:

    • P302 + P352 - IF ON SKIN: Wash with plenty of soap and water.[5][6]

    • P304 + P340 - IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

    • P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][6]

    • P312 - Call a POISON CENTER or doctor if you feel unwell.[5]

    • P332 + P313 - If skin irritation occurs: Get medical advice/attention.[6][8]

    • P362 + P364 - Take off contaminated clothing and wash it before reuse.[5]

  • Storage:

    • P403 + P233 - Store in a well-ventilated place. Keep container tightly closed.[5][8]

    • P405 - Store locked up.[8]

  • Disposal:

    • P501 - Dispose of contents/container to an approved waste disposal plant.[5][8]

GHS_Hazard_Flowchart cluster_product Triethylammonium Hydrogen Sulfate cluster_hazards GHS Hazards cluster_pictogram Hazard Pictogram cluster_signal Signal Word Product CAS: 54272-29-6 H315 H315: Causes skin irritation Product->H315 H319 H319: Causes serious eye irritation Product->H319 H335 H335: May cause respiratory irritation Product->H335 Pictogram GHS07 (Exclamation Mark) Signal Warning

GHS Hazard Identification for Triethylammonium Hydrogen Sulfate.

Physical and Chemical Properties

PropertyValue
Appearance White crystalline solid
Molecular Mass 227.32 g/mol [4]
Boiling Point 90.5°C at 760 mmHg[1]
Melting Point -114.7°C[1]
Density 0.75 g/cm³[1]
Solubility The product is water soluble.[5]

Experimental Protocols & Handling

General Handling Protocol:

  • Ventilation: Use only outdoors or in a well-ventilated area.[4] Handling should be performed in a well-ventilated place, utilizing local exhaust ventilation where possible.[6]

  • Personal Contact: Avoid all personal contact, including inhalation of dust.[8] Do not breathe dust, fume, gas, mist, vapors, or spray.[4] Avoid contact with skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.[8] Contaminated work clothes should be laundered separately before reuse.[8]

Storage Protocol:

  • Conditions: Store in a cool, dry, and well-ventilated place.[5][8] Protect from moisture, direct sunlight, and air contact.[4]

  • Containers: Keep containers securely sealed when not in use.[8] Store in original containers.[8]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[5][8]

Handling_and_Storage_Workflow Safe Handling and Storage Workflow cluster_handling Handling Procedures cluster_storage Storage Procedures Ventilation Ensure Adequate Ventilation (Fume Hood / Outdoors) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation->PPE AvoidContact Avoid Contact (Skin, Eyes, Inhalation) PPE->AvoidContact Hygiene Practice Good Hygiene (Wash hands, No eating/drinking) AvoidContact->Hygiene Container Keep Container Tightly Closed Hygiene->Container After Use Location Store in Cool, Dry, Well-Ventilated Area Container->Location Incompatibles Store Away From Incompatible Materials Location->Incompatibles

Workflow for Safe Handling and Storage.

First-Aid Measures

Experimental Protocol for First-Aid Response:

  • General Advice: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[5]

  • In case of Eye Contact:

    • Immediately rinse cautiously with water for at least 15 minutes.[4][5]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

    • If eye irritation persists, get medical advice/attention.[4]

  • In case of Skin Contact:

    • Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4][5]

    • If skin irritation occurs, get medical advice/attention.[4]

    • Wash contaminated clothing before reuse.[4]

  • In case of Inhalation:

    • Remove the person to fresh air and keep them comfortable for breathing.[4][5]

    • If the person is not breathing, give artificial respiration.[5]

    • If you feel unwell, call a POISON CENTER or doctor.[4]

  • In case of Ingestion:

    • Rinse mouth with water.[4][5]

    • Do NOT induce vomiting.

    • Seek medical advice if you feel unwell.[4]

First_Aid_Response_Diagram cluster_exposure Exposure Event cluster_actions Immediate First-Aid Actions cluster_medical Medical Attention Exposure Exposure Occurs Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Skin Skin Contact: Wash with soap & water. Exposure->Skin Eye Eye Contact: Rinse with water for 15 mins. Exposure->Eye Ingestion Ingestion: Rinse mouth. Exposure->Ingestion Medical Seek Medical Attention (If symptoms persist or ingestion occurs) Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Logical Flow for First-Aid Response to Exposure.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[4] Do not use a heavy water stream.[4]

  • Hazards: Not considered a significant fire risk; however, containers may burn.[8] May emit corrosive fumes in a fire.[8]

  • Protective Equipment: Wear breathing apparatus and protective gloves in the event of a fire.[8]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel.[4] Avoid breathing dust and contact with skin and eyes.[8] Wear protective clothing, gloves, safety glasses, and a dust respirator.[8]

  • Environmental Precautions: Prevent spillage from entering drains or water courses.[8]

  • Containment and Cleanup:

    • For dry spills, use dry clean-up procedures to avoid generating dust.[8]

    • Sweep up, shovel up, or vacuum the material.[8]

    • Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[8]

    • Wash the spill area down with large amounts of water.[8]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions.[4]

  • Conditions to Avoid: Direct sunlight, air contact, and moisture.[4]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: May emit nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

References

Triethylammonium Sulfate: A Versatile Catalyst for Modern Organic Synthesis and Biomass Valorization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Triethylammonium sulfate, a protic ionic liquid, has emerged as a highly efficient and versatile catalyst in a myriad of chemical transformations. Its dual functionality as both a Brønsted acid catalyst and a green, recyclable reaction medium has positioned it as a compelling alternative to conventional, often hazardous, acid catalysts.[1] This technical guide delves into the core mechanisms of action of this compound in key catalytic applications, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to provide a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Core Catalytic Mechanisms of this compound

This compound, with the chemical formula [Et₃NH][HSO₄], primarily functions as a Brønsted acid catalyst. The triethylammonium cation can donate a proton to activate substrates, thereby facilitating a variety of organic reactions. Its ionic nature also allows it to serve as a polar reaction medium, and in some cases, as a phase-transfer catalyst to enhance reaction rates between immiscible reactants.[1]

Applications in Organic Synthesis

This compound has demonstrated remarkable efficacy in catalyzing a range of organic reactions, leading to the synthesis of diverse and valuable molecular scaffolds.

Fischer Esterification

The esterification of carboxylic acids with alcohols, known as the Fischer esterification, is a fundamental reaction in organic synthesis. This compound serves as an excellent catalyst for this transformation, promoting high yields of esters under relatively mild conditions.[2][3]

Mechanism of Action: The catalytic cycle of Fischer esterification facilitated by this compound begins with the protonation of the carbonyl oxygen of the carboxylic acid by the triethylammonium cation. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of a water molecule to yield the ester and regenerate the catalyst.

Quantitative Data for Fischer Esterification:

Carboxylic AcidAlcoholCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
Acetic Acid1-Octanol1 g per 20 mmol acid90481[4]
Acetic Acid1-Butanol1 g per 10 mmol acid90497[5]
Acetic AcidBenzyl Alcohol1 g per 10 mmol acid90496[5]
Butyric Acid1-Butanol1 g per 10 mmol acid90499[5]
Octanoic Acid1-Butanol1 g per 10 mmol acid90494[5]
Acrylic Acid1-Butanol1 g per 20 mmol acid90491[5]
Benzoic Acid1-Butanol1 g per 10 mmol acid90456[5]

Experimental Protocol for Fischer Esterification:

A mixture of the carboxylic acid (10 mmol), the alcohol (20 mmol), and this compound (1 g) is heated at 90°C for 4 hours under a nitrogen atmosphere. After completion of the reaction, the biphasic mixture is cooled to room temperature. The upper ester layer is separated by decantation, and the lower ionic liquid layer can be recovered and reused for subsequent reactions. The product can be further purified by distillation if required.[4]

Fischer_Esterification

Caption: General pathway for Pechmann condensation.

Multicomponent Synthesis of Fused Pyridine Derivatives

This compound has proven to be an exceptional catalyst for the one-pot, multicomponent synthesis of biologically important fused pyridine derivatives, such as pyrazolo[3,4-b]pyridines. [6]This method is characterized by its operational simplicity, high yields, and environmentally benign nature.

Mechanism of Action: The proposed mechanism involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound, catalyzed by the Brønsted acidity of the ionic liquid. This is followed by a Michael addition of an amino-heterocycle to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and aromatization lead to the final fused pyridine product.

Quantitative Data for Fused Pyridine Synthesis:

AldehydeActive Methylene CompoundAmino-heterocycleTemperature (°C)Time (min)Yield (%)Reference
4-ChlorobenzaldehydeMalononitrile3-Amino-5-methylpyrazole801595[6]
BenzaldehydeEthyl cyanoacetate3-Amino-5-methylpyrazole802092[6]
4-MethoxybenzaldehydeMalononitrile3-Amino-5-methylpyrazole801596[6]
Thiophene-2-carbaldehydeMalononitrile3-Amino-5-methylpyrazole802590[6]

Experimental Protocol for Fused Pyridine Synthesis:

A mixture of the aldehyde (1 mmol), the active methylene compound (1 mmol), the amino-heterocycle (1 mmol), and this compound (1 mmol) is stirred at 80°C under solvent-free conditions for the specified time. Upon completion of the reaction, the mixture is cooled to room temperature, and water is added. The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent. [6] Logical Flow of Fused Pyridine Synthesis:

Fused_Pyridine_Synthesis Start Aldehyde + Active Methylene Compound Knoevenagel Knoevenagel Condensation ([Et₃NH]⁺ catalysis) Start->Knoevenagel Intermediate_A α,β-Unsaturated Intermediate Knoevenagel->Intermediate_A Michael_Addition Michael Addition Intermediate_A->Michael_Addition Amino_Heterocycle Amino-heterocycle Amino_Heterocycle->Michael_Addition Intermediate_B Adduct Michael_Addition->Intermediate_B Cyclization Intramolecular Cyclization Intermediate_B->Cyclization Intermediate_C Cyclized Intermediate Cyclization->Intermediate_C Aromatization Aromatization Intermediate_C->Aromatization Product Fused Pyridine Aromatization->Product

Caption: Logical workflow of fused pyridine synthesis.

Biomass Valorization: Delignification

This compound is a cost-effective and efficient solvent for the pretreatment of lignocellulosic biomass, a critical step in the production of biofuels and bio-based chemicals.

Mechanism of Action: The ionic liquid selectively dissolves lignin and hemicellulose from the biomass matrix, leaving behind a cellulose-rich pulp. The acidic nature of the hydrogen sulfate anion is believed to play a key role in the cleavage of ether and ester linkages within the lignin and hemicellulose polymers.

Quantitative Data for Biomass Pretreatment:

BiomassTemperature (°C)Time (h)Delignification (%)Hemicellulose Removal (%)Reference
Miscanthus120885100[7]
Wheat Straw13038064.4[2]
Corn Straw78-80-[8]
Heavy Metal-Contaminated Willow937.1270.5492.56[9]

Experimental Protocol for Biomass Pretreatment:

The lignocellulosic biomass is mixed with an aqueous solution of this compound (typically 80 wt% in water) at a specific biomass-to-solvent ratio. The mixture is then heated in a sealed reactor at the desired temperature for a set period. After the pretreatment, the cellulose-rich pulp is separated by filtration, washed thoroughly with water, and dried. The lignin can be precipitated from the ionic liquid solution by the addition of water. The ionic liquid can be recovered by evaporating the water and reused.

Biomass Pretreatment Workflow:

Biomass_Pretreatment Biomass Lignocellulosic Biomass Pretreatment Pretreatment with [Et₃NH][HSO₄] Biomass->Pretreatment Fractionation Fractionation Pretreatment->Fractionation Cellulose Cellulose-rich Pulp Fractionation->Cellulose Lignin_Hemicellulose Lignin and Hemicellulose in Ionic Liquid Fractionation->Lignin_Hemicellulose Lignin_Precipitation Lignin Precipitation (add water) Lignin_Hemicellulose->Lignin_Precipitation IL_Recovery Ionic Liquid Recovery (water removal) Lignin_Hemicellulose->IL_Recovery Lignin Lignin Lignin_Precipitation->Lignin Recycled_IL Recycled [Et₃NH][HSO₄] IL_Recovery->Recycled_IL

Caption: Experimental workflow for biomass pretreatment.

Conclusion

This compound has established itself as a powerful and versatile catalyst with significant potential to advance sustainable chemistry. Its efficacy in a range of important organic transformations and biomass valorization processes, coupled with its low cost and recyclability, makes it an attractive choice for both academic research and industrial applications. This guide provides a foundational understanding of its mechanism of action and practical applications, encouraging further exploration and innovation in the use of this remarkable ionic liquid.

References

An In-depth Technical Guide to the Proton NMR Analysis of Triethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proton nuclear magnetic resonance (¹H NMR) analysis of triethylammonium sulfate. It is intended for professionals in research and development who utilize this compound and require a thorough understanding of its spectral characteristics for identification, purity assessment, and quality control. This document details the expected ¹H NMR spectral data, outlines experimental protocols for sample preparation and analysis, and provides visual aids to understand the molecular structure and proton relationships.

Introduction to this compound and its NMR Spectroscopy

This compound, [(CH₃CH₂)₃NH]₂SO₄, is an ionic liquid formed by the neutralization of triethylamine with sulfuric acid. It finds applications as a catalyst and a reagent in various chemical syntheses. ¹H NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity verification of such organic salts. The spectrum of the triethylammonium cation is characterized by distinct signals corresponding to the ethyl groups and the acidic N-H proton.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of the triethylammonium cation is reliably predicted based on its structure and data from analogous salts, such as triethylammonium chloride. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: Summary of Predicted ¹H NMR Data for the Triethylammonium Cation

ProtonsMultiplicityChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in DMSO-d₆ (ppm)IntegrationCoupling Constant (J) (Hz)
-CH₃ (Methyl)Triplet~ 1.43~ 1.189H~ 7.3
-CH₂- (Methylene)Quartet~ 3.17~ 3.106H~ 7.3
N-H (Ammonium)Broad Singlet~ 11.6 - 11.7~ 8.891HN/A

Note: The chemical shift of the N-H proton is highly variable and depends on the solvent, concentration, temperature, and water content of the sample. The values provided are typical but can shift significantly.

Experimental Protocols

Accurate and reproducible ¹H NMR data acquisition requires careful sample preparation and adherence to standard operating procedures for NMR spectroscopy.

Sample Preparation

This compound is often hygroscopic, meaning it readily absorbs moisture from the atmosphere. Proper handling and drying are crucial to obtain a high-quality NMR spectrum, as water can interfere with the signals, particularly the labile N-H proton.

  • Drying the Sample: Dry the this compound sample under a high vacuum for several hours before preparing the NMR sample. This will minimize the presence of water.

  • Choice of Solvent: Select a deuterated solvent that readily dissolves the sample. Common choices for ionic liquids include dimethyl sulfoxide-d₆ (DMSO-d₆), deuterium oxide (D₂O), and chloroform-d (CDCl₃). The choice of solvent will influence the chemical shifts of the protons.

  • Sample Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum. These may need to be optimized based on the specific NMR spectrometer being used.

  • Spectrometer Frequency: A 300 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Time: Set the acquisition time to at least 2-3 seconds to ensure good resolution.

  • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Temperature: Run the experiment at a constant temperature, typically 25 °C.

Visualization of Structure and Proton Relationships

The following diagrams, generated using the DOT language, illustrate the structure of the triethylammonium cation and the relationships between its different proton environments.

Triethylammonium_Structure Chemical Structure of the Triethylammonium Cation cluster_ethyl1 cluster_ethyl2 cluster_ethyl3 N N+ C1a CH₂ N->C1a C2a CH₂ N->C2a C3a CH₂ N->C3a H H N->H C1b CH₃ C1a->C1b C2b CH₃ C2a->C2b C3b CH₃ C3a->C3b

Figure 1: Chemical structure of the triethylammonium cation.

Proton_NMR_Analysis ¹H NMR Proton Environments and Coupling in the Triethylammonium Cation cluster_protons Proton Environments cluster_coupling Spin-Spin Coupling CH3 Methyl Protons (-CH₃) 9H, Triplet Coupling ³J Coupling CH3->Coupling J ≈ 7.3 Hz CH2 Methylene Protons (-CH₂-) 6H, Quartet NH Ammonium Proton (N-H) 1H, Broad Singlet NoCoupling NoCoupling Coupling->CH2 J ≈ 7.3 Hz

Figure 2: Proton environments and their coupling relationships.

Data Interpretation and Conclusion

The ¹H NMR spectrum of this compound is readily interpretable. The presence of a triplet and a quartet in a 3:2 integration ratio is a classic signature of an ethyl group. The chemical shifts of these signals are characteristic of an electron-withdrawing ammonium group. The broad singlet corresponding to the N-H proton confirms the protonation of the triethylamine. By following the detailed protocols and utilizing the provided spectral data and visualizations, researchers, scientists, and drug development professionals can confidently identify and assess the purity of this compound, ensuring the quality and integrity of their materials.

An In-depth Technical Guide to the FT-IR Spectroscopy of Triethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of triethylammonium sulfate [(Et₃NH)₂SO₄]. It details the synthesis of this protic ionic liquid, outlines the experimental protocol for its characterization by FT-IR spectroscopy, presents a detailed analysis of its vibrational spectrum, and illustrates its application in pharmaceutical synthesis.

Introduction

This compound (TEAS) is a protic ionic liquid (PIL) that has garnered significant interest in various chemical applications, particularly as a catalyst and solvent in organic synthesis.[1][2] Its non-volatile nature, thermal stability, and tunable acidity make it a greener alternative to conventional volatile organic solvents.[2] In the realm of drug development, TEAS has shown promise as a catalyst in the synthesis of heterocyclic compounds with potential pharmacological activity.[2][3]

FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[4] By analyzing the absorption of infrared radiation by a sample, a unique spectral fingerprint is obtained, which provides valuable information about the vibrational modes of its chemical bonds.[4] This guide will delve into the synthesis and FT-IR analysis of this compound, providing the necessary details for its preparation and characterization in a research or industrial setting.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base neutralization reaction. The following protocol is adapted from the synthesis of the closely related triethylammonium hydrogen sulfate.[2][5]

Materials:

  • Triethylamine (Et₃N)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a stoichiometric amount of triethylamine.

  • Cool the flask in an ice bath to control the exothermic reaction.

  • Slowly add a stoichiometric amount of sulfuric acid dropwise to the triethylamine with continuous stirring. The reaction progress can be monitored by the formation of a single, clear phase.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the completion of the reaction.

  • To remove any residual water and volatile impurities, the resulting ionic liquid is then dried under vacuum at an elevated temperature (e.g., 80 °C) until a constant weight is achieved.[2]

G reagents Reactants: Triethylamine (Et3N) Sulfuric Acid (H2SO4) mixing Slow, Dropwise Addition with Cooling and Stirring reagents->mixing reaction Acid-Base Neutralization (Exothermic) mixing->reaction stirring Stirring at Room Temperature (2 hours) reaction->stirring drying Drying under Vacuum at 80 °C stirring->drying product Final Product: This compound drying->product

FT-IR Spectroscopic Analysis

The following is a general protocol for the FT-IR analysis of this compound, a viscous liquid at room temperature.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Perkin-Elmer, Thermo Fisher Scientific)[3][6]

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal[4][6]

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding atmosphere.

  • Sample Application: Place a small drop of the synthesized and dried this compound directly onto the ATR crystal. Ensure complete coverage of the crystal surface for optimal results.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹[6]

    • Resolution: 4 cm⁻¹[6]

    • Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.[6]

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: FT-IR Spectral Analysis

The FT-IR spectrum of this compound is a composite of the vibrational modes of the triethylammonium cation [(CH₃CH₂)₃NH⁺] and the sulfate anion [SO₄²⁻]. The exact peak positions can be influenced by hydrogen bonding and the overall ionic environment. The following table provides a summary of the expected characteristic vibrational frequencies and their assignments, compiled from spectroscopic studies of triethylammonium salts and sulfate-containing ionic liquids.[7][8][9]

Wavenumber (cm⁻¹)AssignmentDescription of Vibrational Mode
~3000 - 2800ν(N-H)N-H stretching vibration, often broad due to strong hydrogen bonding.
~2980 - 2880ν(C-H)Asymmetric and symmetric stretching vibrations of the C-H bonds in the ethyl groups.
~1470 - 1440δ(C-H)Bending (scissoring and wagging) vibrations of the CH₂ and CH₃ groups.
~1390δ(C-H)Symmetric bending (umbrella) mode of the CH₃ groups.
~1170 - 1000ν(C-N)Stretching vibrations of the C-N bonds.
~1100ν₃(SO₄²⁻)Asymmetric stretching vibration of the S-O bonds in the sulfate anion (often a strong, broad band).
~980ν₁(SO₄²⁻)Symmetric stretching vibration of the S-O bonds in the sulfate anion.
~615ν₄(SO₄²⁻)Bending vibration of the O-S-O bonds in the sulfate anion.
~450ν₂(SO₄²⁻)Bending vibration of the O-S-O bonds in the sulfate anion.

Application in Pharmaceutical Synthesis

This compound has been effectively utilized as a catalyst in multicomponent reactions for the synthesis of various heterocyclic compounds that are of interest in drug discovery.[2][3] For instance, it catalyzes the Biginelli reaction for the synthesis of dihydropyrimidinones, which are known to exhibit a wide range of pharmacological activities.[10]

The catalytic activity of this compound stems from its Brønsted acidic nature, where the triethylammonium cation can act as a proton donor to activate reactants.[3][10]

G cluster_reactants Reactants aldehyde Aldehyde activation Protonation of Aldehyde Carbonyl aldehyde->activation beta_ketoester β-Ketoester addition Nucleophilic Addition of β-Ketoester beta_ketoester->addition urea Urea cyclization Intramolecular Cyclization urea->cyclization catalyst Triethylammonium Sulfate [(Et3NH)2SO4] catalyst->activation intermediate1 N-Acyliminium Ion Intermediate activation->intermediate1 intermediate1->addition intermediate2 Acyclic Intermediate addition->intermediate2 intermediate2->cyclization dehydration Dehydration cyclization->dehydration product Dihydropyrimidinone (Product) dehydration->product catalyst_regen Regenerated Catalyst dehydration->catalyst_regen

Conclusion

This technical guide has provided a comprehensive overview of the FT-IR spectroscopy of this compound. The detailed protocols for its synthesis and FT-IR analysis, coupled with the tabulated spectral data, offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. The illustration of its catalytic role in pharmaceutical synthesis highlights the practical applications of this versatile protic ionic liquid. The information presented herein should facilitate the effective utilization and characterization of this compound in various scientific endeavors.

References

The Rise of a Versatile Ionic Liquid: A Technical Guide to Triethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylammonium sulfate, a protic ionic liquid, has emerged as a significant compound in various chemical applications, prized for its low cost, thermal stability, and environmentally friendly characteristics. This technical guide delves into the discovery, history, synthesis, and multifaceted applications of this compound. It provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols, quantitative data, and visual representations of its synthesis and utility. The information presented herein is curated to facilitate a deeper understanding and broader application of this versatile ionic liquid.

Discovery and History

While a precise timeline for the initial discovery of this compound is not extensively documented, its conceptualization is rooted in the fundamental principles of acid-base chemistry. The synthesis is a straightforward neutralization reaction between the readily available triethylamine and sulfuric acid.[1][2][3] The compound gained significant attention more recently with the rise of interest in ionic liquids (ILs) as "green solvents" and catalysts.[4][5][6] Researchers have identified it as a low-cost alternative to more expensive and complex ionic liquids, with an estimated production cost as low as $1.24 per kilogram.[1][6] Its journey from a simple ammonium salt to a key player in sustainable chemistry underscores the ongoing evolution of chemical synthesis and process design.

Synthesis and Properties

The synthesis of this compound is a simple, high-yield, one-step process involving the reaction of triethylamine with sulfuric acid.[2][3] This acid-base neutralization is exothermic and typically performed with cooling to control the reaction temperature.[7][8] The resulting product is a colorless to light yellow liquid or a white crystalline solid, depending on the stoichiometry and subsequent purification steps.[7][9]

Physicochemical Properties

This compound exhibits several notable properties that contribute to its utility in various applications.

PropertyValueReferences
Molecular Formula C6H15N·xH2O4S[10]
Appearance Colorless or light yellow liquid/White crystalline solid[7][9]
Melting Point Approx. -38 °C[7]
Boiling Point Approx. 290 °C[7]
Solubility Good solubility in polar solvents such as water[7]
pKa of conjugate acid 10.75 (for triethylammonium ion)[11]
Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for confirming the synthesis of this compound.

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentReference
¹H NMR (DMSO-d₆) 1.18triplet-CH₃[4][5][12]
3.10multiplet-CH₂-[4][5][12]
8.89singletN-H[4][5][12]

Experimental Protocols

General Synthesis of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄])

This protocol is adapted from several literature sources and provides a general method for the laboratory-scale synthesis of triethylammonium hydrogen sulfate.[4][5][12]

Materials:

  • Triethylamine (10.1 g, 0.1 mol)

  • Sulfuric acid (98%) (9.8 g, 0.1 mol)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Place triethylamine into a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath.

  • Slowly add sulfuric acid dropwise from a dropping funnel to the triethylamine with continuous stirring over a period of 1 hour. The temperature should be maintained at or below 60 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.

  • To remove any traces of water, the residue can be heated at 80 °C under high vacuum until a constant weight is achieved.

Expected Yield: 99% (19.8 g)[4][5][12]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Triethylamine Triethylamine Mixing & Cooling Mixing & Cooling Triethylamine->Mixing & Cooling Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing & Cooling Stirring & Heating Stirring & Heating Mixing & Cooling->Stirring & Heating Exothermic Reaction Vacuum Drying Vacuum Drying Stirring & Heating->Vacuum Drying Water Removal This compound This compound Vacuum Drying->this compound

Synthesis workflow for this compound.

Applications in Research and Development

This compound's favorable properties have led to its application in a wide range of chemical processes.

As a Catalyst

It has proven to be an efficient catalyst in various organic reactions.[7][10] Its acidic nature, stemming from the hydrogen sulfate anion, allows it to act as a Brønsted acid catalyst.[1]

  • Multicomponent Reactions: It catalyzes the synthesis of complex heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines with excellent yields.[4][5]

  • Condensation Reactions: It is used in Pechmann condensations for the synthesis of coumarin derivatives.[12][13]

As a "Green" Solvent

Due to its low vapor pressure, high thermal stability, and good solubility for a range of compounds, it is considered an environmentally benign alternative to volatile organic solvents.[1][4][5]

  • Biomass Delignification: It is effective in the pretreatment of lignocellulosic biomass to separate lignin from cellulose and hemicellulose, a key step in the production of biofuels and other bio-based products.[1][14]

In Electrochemistry

This compound can be used as an electrolyte in electrochemical applications and energy storage devices.[7][15]

Applications cluster_catalysis Catalysis cluster_solvent Green Solvent cluster_electrochemistry Electrochemistry This compound This compound Multicomponent Reactions Multicomponent Reactions This compound->Multicomponent Reactions Condensation Reactions Condensation Reactions This compound->Condensation Reactions Biomass Processing Biomass Processing This compound->Biomass Processing Electrolyte Electrolyte This compound->Electrolyte

Key application areas of this compound.

Safety and Handling

While considered a "greener" alternative, this compound is not without hazards. It can cause skin irritation and allergies upon prolonged contact.[7] It also exhibits some toxicity to aquatic organisms, and therefore, its release into the environment should be avoided.[7] Appropriate personal protective equipment, such as gloves and goggles, should be worn when handling the compound.[7] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]

Future Outlook

The simplicity of its synthesis, low cost, and versatile applications position this compound as a compound of increasing importance in the pursuit of sustainable chemistry. Further research is likely to expand its use in various industrial processes, from pharmaceuticals to biorefineries. Its role as a model for the development of other low-cost and environmentally friendly ionic liquids will continue to be a significant area of investigation.

References

triethylammonium sulfate synthesis from triethylamine and sulfuric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Triethylammonium Sulfate from Triethylamine and Sulfuric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound, an ionic liquid with significant applications in various scientific fields, including as a catalyst and medium in organic reactions and for biomass delignification.[1][2][3][4] The synthesis is a straightforward acid-base neutralization reaction between triethylamine and sulfuric acid, known for its high yield and atom economy.[1]

Reaction Mechanism and Stoichiometry

The formation of this compound proceeds via a complete proton transfer from sulfuric acid to the lone pair of electrons on the nitrogen atom of triethylamine.[1] This is an exothermic acid-base neutralization reaction. The stoichiometry of the reaction is a 1:1 molar ratio of triethylamine to sulfuric acid, yielding triethylammonium hydrogen sulfate.[1]

Reaction Equation:

(C₂H₅)₃N + H₂SO₄ → [(C₂H₅)₃NH]⁺[HSO₄]⁻

Experimental Protocols

Several methodologies for the synthesis of this compound have been reported. Below are detailed protocols from scientific literature.

Protocol 1: Aqueous Synthesis at Room Temperature

This method, adapted from Shikh Zahari et al., is noted for its simplicity and high yield.[1]

  • Step 1: Preparation of Reactant Mixture

    • Mix triethylamine with water. The two will form an immiscible mixture.[1]

  • Step 2: Acid Addition

    • Slowly add aqueous sulfuric acid dropwise to the triethylamine-water mixture at room temperature with constant stirring.[1] The reaction is complete when the mixture becomes a single, clear phase, indicating the formation of the water-soluble ionic liquid.[1]

  • Step 3: Water Removal

    • The water is subsequently removed, typically using a rotary evaporator, followed by further drying under high vacuum or freeze-drying to obtain the final product.[5]

Protocol 2: Synthesis at Elevated Temperature

This protocol, described by Ahirrao et al., is performed at a higher temperature to ensure the reaction goes to completion.[6][7]

  • Step 1: Reactant Addition

    • Carefully add 98% sulfuric acid (9.8 g, 0.1 mol) dropwise to triethylamine (10.1 g, 0.1 mol) over a period of 1 hour while maintaining the reaction temperature at 60 °C.[6][7]

  • Step 2: Reaction Completion

    • After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C.[6][7]

  • Step 3: Drying

    • Remove residual water by heating the product at 80 °C under high vacuum until a constant weight is achieved.[6][7]

Quantitative Data

The synthesis of this compound is highly efficient, with reported yields being quantitative or near-quantitative.

ParameterValueReference
Yield 100%Shikh Zahari et al.[1]
Yield 99%Ahirrao et al.[6][7]
Molar Ratio (TEA:H₂SO₄) 1:1Shikh Zahari et al.[1]

Characterization Data

The successful synthesis of this compound can be confirmed using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a key method.

¹H-NMR Spectroscopy:

The protonation of the nitrogen atom in triethylamine leads to a downfield shift of the signals corresponding to the ethyl protons in the ¹H-NMR spectrum. This is due to the inductive effect of the newly formed positive charge on the nitrogen, which deshields the adjacent protons.[1]

CompoundProton SignalChemical Shift (δ, ppm)Reference
Triethylamine-CH₂-~2.5Shikh Zahari et al.[1]
-CH₃~1.0Shikh Zahari et al.[1]
Triethylammonium Hydrogen Sulfate-CH₂-3.10 (quartet)Ahirrao et al.[6][7]
-CH₃1.18 (triplet)Ahirrao et al.[6][7]
-NH-8.89 (singlet)Ahirrao et al.[6][7]

Visualizations

Reaction Pathway Diagram

ReactionPathway Reaction Pathway for this compound Synthesis TEA Triethylamine (C₂H₅)₃N Product This compound [(C₂H₅)₃NH]⁺[HSO₄]⁻ TEA->Product Proton Transfer H2SO4 Sulfuric Acid H₂SO₄ H2SO4->Product Proton Transfer

Caption: Synthesis of this compound from triethylamine and sulfuric acid.

Experimental Workflow Diagram

ExperimentalWorkflow General Experimental Workflow Start Start Mixing Mix Triethylamine and Sulfuric Acid Start->Mixing Reaction Stir at Controlled Temperature Mixing->Reaction Purification Remove Water (e.g., Rotary Evaporation) Reaction->Purification Drying Dry under High Vacuum Purification->Drying Characterization Characterize Product (e.g., NMR) Drying->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis and characterization.

References

Methodological & Application

Application Notes and Protocols: Triethylammonium Sulfate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethylammonium sulfate, [Et₃NH][HSO₄], is a protic ionic liquid that has garnered significant attention in organic synthesis due to its efficacy as a catalyst and a green solvent.[1][2] Its low cost, high thermal stability, low volatility, and reusability make it an environmentally benign alternative to conventional volatile organic solvents and hazardous acid catalysts.[3][4] This document provides detailed application notes and protocols for the use of this compound in various organic transformations, supported by quantitative data and experimental procedures.

Synthesis of this compound [Et₃NH][HSO₄]

A straightforward and high-yielding protocol for the synthesis of this compound involves the neutralization reaction between triethylamine and sulfuric acid.[3][5][6]

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place triethylamine (10.1 g, 0.1 mol).

  • Cool the flask in an ice bath.

  • Slowly add sulfuric acid (98%) (9.8 g, 0.1 mol) dropwise to the triethylamine over a period of 1 hour with constant stirring.[3][5]

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[3][5]

  • Remove any traces of water by heating the resulting liquid at 80°C under a high vacuum until a constant weight is achieved.

  • The final product, triethylammonium hydrogen sulfate, is obtained in nearly quantitative yield (99%).[3][5]

Characterization: The structure of the synthesized ionic liquid can be confirmed by ¹H NMR spectroscopy. In DMSO-d₆, the expected peaks are: δ 1.18 (t, 9H), 3.10 (q, 6H), 8.89 (s, 1H).[3][5]

Application 1: Synthesis of Bis(indolyl)methanes

This compound serves as a highly efficient and reusable catalyst for the synthesis of bis(indolyl)methanes from the reaction of indoles with various aldehydes. This method is characterized by its operational simplicity, short reaction times, and high yields.[7]

Quantitative Data:

Aldehyde ReactantReaction Time (min)Yield (%)
Benzaldehyde2598
4-Chlorobenzaldehyde3096
4-Methoxybenzaldehyde3595
4-Nitrobenzaldehyde4092
Furfural3094
Cinnamaldehyde6082

Table 1: Synthesis of various bis(indolyl)methanes using [Et₃NH][HSO₄] as a catalyst at room temperature.[7]

Experimental Protocol:

  • In a round-bottom flask, combine indole (2 mmol) and the desired aldehyde (1 mmol).

  • Add this compound (20 mol%) as the catalyst.

  • Add water (5 mL) as the solvent.

  • Stir the reaction mixture at room temperature for the time specified in Table 1.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is separated by filtration.

  • The aqueous layer containing the catalyst can be recovered by evaporating the water under reduced pressure and reused for subsequent reactions.[7]

Catalyst Reusability: The catalyst can be effectively recovered and reused for up to five cycles without a significant loss in its catalytic activity.[7]

Application 2: Multicomponent Synthesis of Fused Pyridine Derivatives

This compound is a potent catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. It acts as both a catalyst and a solvent, simplifying the reaction setup.[3][5]

Quantitative Data:

AldehydeAcyl AcetonitrileAmino HeterocycleTime (min)Yield (%)
4-Cl-C₆H₄CHO3-oxo-3-phenylpropanenitrile3-methyl-1-phenyl-1H-pyrazol-5-amine3096
C₆H₅CHO3-oxo-3-phenylpropanenitrile3-methyl-1-phenyl-1H-pyrazol-5-amine3595
4-MeO-C₆H₄CHO3-oxo-3-phenylpropanenitrile3-methyl-1-phenyl-1H-pyrazol-5-amine4092
Thiophene-2-carbaldehyde3-oxo-3-phenylpropanenitrile6-aminouracil4594
Furfural3-oxo-3-phenylpropanenitrile6-aminouracil4093

Table 2: Synthesis of fused pyridine derivatives using [Et₃NH][HSO₄] under solvent-free conditions at 60°C.[3][5]

Experimental Protocol:

  • In a reaction vessel, mix the substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), and this compound (1 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the electron-rich amino heterocycle (1 mmol) to the mixture.

  • Heat the reaction mixture to 60°C with continuous stirring. The mixture will solidify as the reaction proceeds.[3][5]

  • After the reaction is complete (monitored by TLC), add cold water to the solidified mass.

  • Isolate the product by filtration.

  • The ionic liquid can be recovered from the aqueous filtrate by removing the water under reduced pressure.[3][5]

Reaction Mechanism Workflow: The proposed mechanism for this multicomponent reaction involves a sequence of condensation, addition, and cyclization steps.

G A Aldehyde + Acyl Acetonitrile B Knoevenagel Condensation (catalyzed by [Et3NH][HSO4]) A->B C Intermediate A (α,β-unsaturated nitrile) B->C E Michael Addition C->E D Amino Heterocycle D->E F Intermediate B E->F G Intramolecular Cyclization & Dehydration F->G H Fused Pyridine Product G->H

Caption: Proposed mechanism for the synthesis of fused pyridine derivatives.

Application 3: Fischer Esterification

This compound is an effective and environmentally friendly catalyst for the Fischer esterification of carboxylic acids with alcohols, offering excellent yields.[4][8][9]

Quantitative Data:

Carboxylic AcidAlcoholTime (h)Temperature (°C)Yield (%)
Acetic AcidEthanol~1Reflux93.4
Acetic AcidPropan-1-ol~2Reflux90
Propanoic AcidEthanol~2Reflux91
Salicylic AcidHexan-1-ol~8Reflux67.6

Table 3: Fischer esterification catalyzed by [Et₃NH][HSO₄].[4]

Experimental Protocol:

  • Combine the carboxylic acid (1 equivalent) and the alcohol (1.5 equivalents) in a round-bottom flask.

  • Add this compound (e.g., 0.3 g to 3 g, increased amount speeds up the reaction).[4]

  • Heat the mixture to reflux for the specified time.

  • Upon completion, the ester product forms a separate phase from the ionic liquid, facilitating easy separation.[8][9]

  • Decant or separate the ester layer. The ionic liquid can be recovered and reused.

Experimental Workflow and Catalyst Recycling:

G start Start reactants Mix Reactants: Carboxylic Acid, Alcohol, [Et3NH][HSO4] start->reactants reaction Heat to Reflux reactants->reaction separation Phase Separation reaction->separation product Isolate Ester Product separation->product Upper Phase recycle Recover [Et3NH][HSO4] separation->recycle Lower Phase end End product->end reuse Reuse Catalyst recycle->reuse reuse->reactants

Caption: General workflow for Fischer esterification and catalyst recycling.

Conclusion

This compound has proven to be a versatile and efficient ionic liquid for a range of important organic transformations. Its role as a green catalyst and solvent, combined with its ease of preparation and reusability, makes it a valuable tool for sustainable chemistry in both academic and industrial settings. The protocols and data presented here offer a practical guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols: Triethylammonium Sulfate as an Efficient Catalyst for Pechmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pechmann condensation is a fundamental reaction in organic synthesis for the preparation of coumarins and their derivatives.[1] Discovered by Hans von Pechmann, this method involves the acid-catalyzed condensation of a phenol with a β-keto ester.[1][2] Coumarin scaffolds are significant structural motifs found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and antitumor properties, making their efficient synthesis crucial for drug discovery.[1] Triethylammonium hydrogen sulfate, [Et₃NH][HSO₄], has emerged as a highly efficient, reusable, and environmentally benign ionic liquid catalyst for this transformation.[3][4] Its use as a Brønsted acid catalyst often allows for solvent-free conditions, shorter reaction times, and high yields.[4][5]

Experimental Protocols

Preparation of Triethylammonium Hydrogen Sulfate Catalyst

This protocol details the synthesis of the ionic liquid catalyst, [Et₃NH][HSO₄].

Materials:

  • Triethylamine (10.1 g, 0.1 mol)

  • Sulfuric acid (98%) (9.8 g, 0.1 mol)

Procedure:

  • In a flask, carefully add sulfuric acid (98%) dropwise to triethylamine at 60°C over a period of 1 hour.

  • After the addition is complete, stir the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[3][5][6]

  • Remove any traces of water by heating the resulting residue at 80°C under a high vacuum until the weight of the residue remains constant.[3][5][6]

  • The final product, triethylammonium hydrogen sulfate, is obtained in nearly quantitative yield (99%).[3][5][6]

General Protocol for Pechmann Condensation

This protocol describes the synthesis of 4-substituted coumarins using phenols and β-ketoesters with [Et₃NH][HSO₄] as the catalyst.

Materials:

  • Phenol derivative (e.g., Resorcinol) (1 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate) (1 mmol)

  • Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) (0.2 mmol, 20 mol%)

Procedure:

  • Combine the phenol, β-ketoester, and triethylammonium hydrogen sulfate in a round-bottom flask.

  • Heat the mixture at 110°C under solvent-free conditions.[7]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the flask and stir. The solid product will precipitate.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Data Presentation

The efficiency of triethylammonium hydrogen sulfate as a catalyst is demonstrated in the synthesis of various coumarin derivatives. The following table summarizes the results for the Pechmann condensation of different phenols with ethyl acetoacetate under solvent-free conditions at 110°C using 20 mol% of the catalyst.

EntryPhenolProductTime (min)Yield (%)
1Phenol4-Methylcoumarin18082
2Resorcinol7-Hydroxy-4-methylcoumarin1098
3Catechol8-Hydroxy-4-methylcoumarin12085
4Hydroquinone6-Hydroxy-4-methylcoumarin12080
5Phloroglucinol5,7-Dihydroxy-4-methylcoumarin1096
6Pyrogallol7,8-Dihydroxy-4-methylcoumarin1595
7p-Cresol6-Methyl-4-methylcoumarin18078
8m-Cresol7-Methyl-4-methylcoumarin18080
9o-Cresol8-Methyl-4-methylcoumarin18075
10α-Naphthol4-Methyl-1,2-benzocoumarin1594
11β-Naphthol4-Methyl-3,4-benzocoumarin1595

Data sourced from a study by Karimi-Jabei et al., which systematically investigated these reactions.[7]

Visualizations

Experimental Workflow

The diagram below illustrates the general workflow for the synthesis of coumarins via Pechmann condensation using triethylammonium sulfate.

G cluster_prep Catalyst Preparation cluster_reaction Pechmann Condensation cluster_workup Work-up & Purification prep1 Mix Triethylamine & Sulfuric Acid (60-70°C) prep2 Vacuum Dry (80°C) prep1->prep2 prep3 [Et3NH][HSO4] Catalyst prep2->prep3 react1 Combine Phenol, β-Ketoester & Catalyst prep3->react1 20 mol% react2 Heat (110°C) Solvent-Free react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to RT react3->workup1 workup2 Precipitate with Water workup1->workup2 workup3 Filter Solid Product workup2->workup3 workup4 Recrystallize from Ethanol workup3->workup4 workup5 Pure Coumarin Product workup4->workup5

Caption: Workflow for Pechmann Condensation using [Et₃NH][HSO₄].

Reaction Mechanism

The Pechmann condensation proceeds via an acid-catalyzed mechanism involving transesterification, electrophilic aromatic substitution (cyclization), and dehydration.[1][2] The Brønsted acid [Et₃NH][HSO₄] facilitates these steps by protonating the carbonyl groups, thereby activating them for nucleophilic attack.

G start Phenol + β-Ketoester node1 Protonation of Keto Carbonyl start->node1 H⁺ ([Et₃NH]⁺) node2 Transesterification: Phenol attacks Ester Carbonyl node1->node2 node3 Intermediate I (Phenolic Ester) node2->node3 node4 Intramolecular Electrophilic Aromatic Substitution node3->node4 H⁺ ([Et₃NH]⁺) activates ring for attack node5 Cyclized Intermediate node4->node5 node6 Dehydration (Elimination of H₂O) node5->node6 H⁺ end Coumarin Product node6->end

Caption: Catalytic cycle of the Pechmann Condensation.

Advantages of Using [Et₃NH][HSO₄]

The use of triethylammonium hydrogen sulfate as a catalyst for the Pechmann condensation offers several significant advantages:

  • Green Chemistry: It is considered a greener alternative to conventional corrosive acid catalysts like concentrated H₂SO₄.[5][6]

  • High Efficiency: The catalyst provides excellent to quantitative yields of coumarin derivatives.[3][7]

  • Mild Conditions: The reactions can often be performed under solvent-free conditions with shorter reaction times.[7]

  • Operational Simplicity: The procedure is straightforward, and the product can often be isolated by simple filtration and recrystallization.[5][8]

  • Cost-Effective and Reusable: The catalyst is inexpensive to prepare from readily available starting materials and can be recovered and reused for multiple cycles.[3][5]

References

Application Notes and Protocols: Triethylammonium Sulfate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylammonium hydrogen sulfate, [Et3NH][HSO4], is an ionic liquid that has gained significant attention as a cost-effective, environmentally friendly, and highly efficient catalyst in a variety of organic syntheses.[1][2] Its utility is particularly pronounced in multicomponent reactions (MCRs), which are powerful tools in medicinal chemistry and drug discovery for rapidly generating libraries of complex molecules from simple starting materials. This document provides detailed protocols and application notes for the use of triethylammonium hydrogen sulfate in several key multicomponent reactions, highlighting its role as both a catalyst and a reaction medium.[3][4]

Key Advantages of Triethylammonium Hydrogen Sulfate in MCRs:

  • Green Chemistry: As an ionic liquid, it possesses low volatility, is non-flammable, and has high thermal stability, reducing the need for volatile and often toxic organic solvents.[3]

  • Dual Functionality: It can act as both a catalyst and a solvent, simplifying reaction setups.[3][4]

  • Operational Simplicity: Reactions are often easy to perform, involving simple mixing of reactants with the catalyst.[3][4]

  • High Yields: It consistently promotes the formation of desired products in good to excellent yields.[3][5][6][7][8]

  • Recyclability: The ionic liquid can often be recovered and reused for several cycles, making it a more sustainable option.[4][7]

  • Cost-Effective: The synthesis of [Et3NH][HSO4] is straightforward and utilizes inexpensive starting materials.[1][9]

Applications in the Synthesis of Heterocyclic Compounds

Triethylammonium hydrogen sulfate has proven to be a versatile catalyst for the synthesis of a range of biologically relevant heterocyclic compounds. Below are protocols for specific classes of compounds.

Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives

This one-pot, three-component reaction provides an efficient pathway to synthesize fused pyridine and pyrimidine derivatives, which are important scaffolds in medicinal chemistry.[3][4][5][6]

Experimental Protocol:

  • To a mixture of the substituted aldehyde (1 mmol) and acyl acetonitrile (1 mmol), add triethylammonium hydrogen sulfate (1 mmol).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Add the electron-rich amino heterocycle (e.g., aminopyrazole or aminouracil) (1 mmol) to the mixture.

  • Heat the reaction mixture to 60°C with continuous stirring.

  • The reaction mixture will solidify upon completion.

  • Isolate the product through appropriate workup procedures (e.g., recrystallization).

Quantitative Data Summary:

AldehydeAcyl AcetonitrileAmino HeterocycleYield (%)Reference
4-Chlorobenzaldehyde3-Oxo-3-phenylpropanenitrile3-Methyl-1-phenyl-1H-pyrazol-5-amine94[3]
4-Methylbenzaldehyde3-Oxo-3-phenylpropanenitrile3-Methyl-1-phenyl-1H-pyrazol-5-amine93[3]
4-Nitrobenzaldehyde3-(4-Methoxyphenyl)-3-oxopropanenitrile6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione92[3]
2-Chlorobenzaldehyde3-(4-Methoxyphenyl)-3-oxopropanenitrile6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione93[3]

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation Aldehyde Substituted Aldehyde (1 mmol) Mix1 Mix Aldehyde, Acetonitrile, and Catalyst Aldehyde->Mix1 Acetonitrile Acyl Acetonitrile (1 mmol) Acetonitrile->Mix1 Catalyst [Et3NH][HSO4] (1 mmol) Catalyst->Mix1 Heterocycle Amino Heterocycle (1 mmol) AddHeterocycle Add Amino Heterocycle Heterocycle->AddHeterocycle Stir1 Stir at Room Temperature (5 min) Mix1->Stir1 Stir1->AddHeterocycle Heat Heat to 60°C with Stirring AddHeterocycle->Heat Solidification Product Solidifies Heat->Solidification Isolation Isolate and Purify Product Solidification->Isolation

Caption: Workflow for the synthesis of fused pyridine and pyrimidine derivatives.

Synthesis of Tetrahydropyridine Derivatives

This protocol describes a one-pot, multicomponent reaction for the synthesis of medicinally important tetrahydropyridine derivatives.[9]

Experimental Protocol:

  • In a reaction vessel, combine methyl acetoacetate (1 mmol), a substituted aromatic aldehyde (2 mmol), and a substituted aromatic aniline (2 mmol).

  • Add triethylammonium hydrogen sulfate as the catalyst.

  • Use a mixture of ethanol and water as the green solvent system.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, perform a simple workup procedure to isolate the product.

Quantitative Data Summary:

AldehydeAnilineYield (%)Reference
BenzaldehydeAnilineGood to Excellent[9]
Various substituted aromatic aldehydes and anilines are applicable.

Logical Relationship of Reaction Components:

G cluster_inputs Inputs cluster_process Process cluster_output Output MAA Methyl Acetoacetate Reaction One-Pot Multicomponent Reaction (Room Temperature) MAA->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction Aniline Aromatic Aniline Aniline->Reaction Catalyst [Et3NH][HSO4] Catalyst->Reaction Solvent Ethanol:Water Solvent->Reaction Product Tetrahydropyridine Derivative Reaction->Product

Caption: Logical relationship of components in tetrahydropyridine synthesis.

Synthesis of Bis(indoyl)methanes

This method provides a highly efficient and environmentally benign pathway for synthesizing bis(indoyl)methane derivatives, which exhibit a wide range of biological activities.[7]

Experimental Protocol:

  • In a reaction vessel, mix two equivalents of indole with one equivalent of an aldehyde (aromatic, heterocyclic, or aliphatic).

  • Add triethylammonium hydrogen sulfate as the catalyst.

  • Use water as the solvent.

  • Stir the reaction mixture at room temperature for 25–60 minutes.

  • Isolate the product, which often precipitates from the reaction mixture.

  • The catalyst can be recovered from the aqueous layer and reused.

Quantitative Data Summary:

AldehydeReaction Time (min)Yield (%)Reference
4-Chlorobenzaldehyde2598[7]
4-Nitrobenzaldehyde3096[7]
2-Furaldehyde4590[7]
Heptanal6082[7]

Preparation of Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]

This ionic liquid can be readily prepared in the laboratory via a simple acid-base neutralization reaction.[3][4][9]

Experimental Protocol:

  • In a flask, cool triethylamine (0.1 mol, 10.1 g) to 0-5°C.[9]

  • Slowly add sulfuric acid (98%, 0.1 mol, 9.8 g) dropwise to the triethylamine over 1 hour while maintaining the temperature.[3][9]

  • After the addition is complete, stir the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[3][4][9]

  • Remove any traces of water by heating the residue at 80°C under a high vacuum until a constant weight is achieved.[3][4]

  • The resulting triethylammonium hydrogen sulfate is obtained in near-quantitative yield (99%).[3][4][9]

Synthesis Workflow:

G cluster_reagents Reagents cluster_procedure Procedure cluster_product Product TEA Triethylamine CoolTEA Cool Triethylamine (0-5°C) TEA->CoolTEA H2SO4 Sulfuric Acid (98%) AddAcid Dropwise Addition of H2SO4 (1h) H2SO4->AddAcid CoolTEA->AddAcid StirHeat Stir at 70°C (1h) AddAcid->StirHeat VacuumDry Heat at 80°C under Vacuum StirHeat->VacuumDry Product [Et3NH][HSO4] Ionic Liquid VacuumDry->Product

Caption: Workflow for the laboratory synthesis of [Et3NH][HSO4].

Conclusion

Triethylammonium hydrogen sulfate is a powerful and versatile catalyst for multicomponent reactions, offering significant advantages in terms of environmental impact, operational simplicity, and efficiency. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the synthesis of diverse and complex molecular architectures. Its role as a green catalyst aligns with the principles of sustainable chemistry, making it an attractive choice for modern organic synthesis.[9]

References

Application Notes and Protocols for Triethylammonium Sulfate in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethylammonium sulfate (TEAS), a protic ionic liquid, as an electrolyte in electrochemical research. Detailed protocols for its synthesis, characterization, and application in key electrochemical techniques are presented to facilitate its adoption in various research and development settings, including drug development where electrochemical methods are increasingly utilized for studying drug-target interactions and redox properties of molecules.

Introduction to this compound (TEAS)

This compound is a protic ionic liquid (PIL) synthesized from the neutralization reaction of triethylamine (a weak base) and sulfuric acid (a strong acid)[1][2]. As an electrolyte, TEAS offers several advantageous properties, including good ionic conductivity, a relatively wide electrochemical window, and low volatility, making it a suitable medium for a variety of electrochemical investigations[1]. Its proton-conducting nature makes it particularly interesting for applications in fuel cells and batteries[1].

Synthesis and Characterization of this compound

Synthesis Protocol

The synthesis of this compound is a straightforward acid-base neutralization reaction[2][3].

Materials:

  • Triethylamine (TEA)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, place a determined amount of triethylamine.

  • Cool the flask in an ice bath to manage the exothermic nature of the reaction.

  • Slowly add a stoichiometric amount of sulfuric acid dropwise to the triethylamine while stirring continuously.

  • After the addition is complete, continue stirring the mixture for a few hours at room temperature to ensure the reaction goes to completion.

  • The resulting liquid is this compound. For applications requiring an anhydrous electrolyte, the water can be removed under vacuum.

G cluster_synthesis Synthesis of this compound cluster_purification Purification (Optional) reagents Reactants: Triethylamine (TEA) Sulfuric Acid (H₂SO₄) reaction_vessel Reaction Vessel (Round-bottom flask on ice bath) reagents->reaction_vessel stirring Continuous Stirring reaction_vessel->stirring reaction Exothermic Neutralization Reaction stirring->reaction product Crude Triethylammonium Sulfate (TEAS) reaction->product drying Drying under Vacuum product->drying final_product Anhydrous TEAS Electrolyte drying->final_product

Synthesis and Purification Workflow for TEAS.
Characterization Protocols

NMR spectroscopy is used to confirm the formation of the triethylammonium cation and to check for the purity of the synthesized TEAS.

Sample Preparation:

  • Dissolve a small amount of the synthesized TEAS in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Analysis:

  • The proton NMR spectrum of TEAS is expected to show characteristic signals for the ethyl groups of the triethylammonium cation.

  • A key indicator of successful protonation is the downfield shift of the protons on the carbon atoms adjacent to the nitrogen, as well as the appearance of a peak corresponding to the N-H proton[1][2].

FTIR spectroscopy is employed to identify the functional groups present and confirm the structure of the ionic liquid.

Sample Preparation:

  • A small drop of the neat TEAS can be placed between two KBr or ZnSe plates to form a thin film[4].

Analysis:

  • The FTIR spectrum of TEAS will show characteristic absorption bands for N-H stretching, C-H stretching and bending, and the sulfate anion (S-O stretching)[1]. The presence of the N-H stretching vibration confirms the protonation of the triethylamine[5].

Electrochemical Properties of this compound

Quantitative Data Summary

The following tables summarize the key quantitative electrochemical properties of this compound reported in the literature.

Table 1: Ionic Conductivity of this compound [1]

Temperature (°C)Ionic Conductivity (mS/cm)
305.8
408.5
5012.0
6016.5
7021.8
8027.5

Table 2: Electrochemical Window of this compound [1][6]

Working ElectrodeAnodic Limit (V vs. Ag/AgCl)Cathodic Limit (V vs. Ag/AgCl)Electrochemical Window (V)
Platinum (Pt)~1.5~-1.0~2.5
Gold (Au)~1.7~-0.8~2.5

Note: The electrochemical window is dependent on the working electrode material, temperature, and the presence of impurities like water.

Experimental Protocols for Electrochemical Studies

The following are detailed protocols for key electrochemical experiments using this compound as the electrolyte.

Protocol for Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to study the redox behavior of analytes and to determine the electrochemical window of the electrolyte.

Equipment:

  • Potentiostat

  • Three-electrode cell (including a working electrode, a reference electrode, and a counter electrode)

  • Nitrogen or Argon gas for deaeration

Procedure:

  • Cell Assembly: Assemble the three-electrode cell with the desired working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire or graphite rod).

  • Electrolyte Preparation: Fill the cell with this compound. If studying a specific analyte, dissolve it in the TEAS at the desired concentration.

  • Deaeration: Purge the electrolyte with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • CV Measurement:

    • Set the parameters on the potentiostat software, including the initial potential, final potential, vertex potentials, and scan rate (e.g., 50 mV/s)[1].

    • To determine the electrochemical window, scan the potential to sufficiently positive and negative values to observe the oxidative and reductive limits of the electrolyte.

    • When studying an analyte, the potential range should be set to encompass the expected redox events of the species of interest.

  • Data Analysis: The resulting voltammogram will show the current response as a function of the applied potential. The peak potentials and currents provide information about the redox processes.

Protocol for Conductivity Measurement

Ionic conductivity is a measure of the electrolyte's ability to conduct ions and is a crucial parameter for its application in electrochemical devices.

Equipment:

  • Conductivity meter with a suitable probe

  • Temperature-controlled environment (e.g., water bath or oven)

Procedure:

  • Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

  • Sample Preparation: Place the this compound in a clean, dry container.

  • Measurement:

    • Immerse the conductivity probe into the TEAS, ensuring the electrodes are fully submerged.

    • Allow the reading to stabilize.

    • Record the conductivity and the temperature.

  • Temperature Dependence: To determine the effect of temperature on conductivity, place the sample in a temperature-controlled environment and repeat the measurement at various temperatures[1].

G cluster_workflow Electrochemical Characterization Workflow start Start with Synthesized TEAS conductivity Conductivity Measurement start->conductivity cv Cyclic Voltammetry start->cv data_analysis Data Analysis and Interpretation conductivity->data_analysis electrochemical_window Determine Electrochemical Window cv->electrochemical_window analyte_study Study Redox Behavior of Target Analyte cv->analyte_study electrochemical_window->data_analysis analyte_study->data_analysis end End data_analysis->end

Workflow for Electrochemical Characterization of TEAS.

Applications in Drug Development

In the field of drug development, electrochemical methods are valuable for:

  • Studying Redox Properties of Drugs: Many drugs are redox-active, and their mechanism of action or metabolism can involve electron transfer processes. Cyclic voltammetry in a TEAS electrolyte can be used to investigate the redox potentials and kinetics of these drugs.

  • Investigating Drug-Target Interactions: Electrochemical biosensors can be employed to study the binding of a drug to its biological target (e.g., an enzyme or DNA). The use of an ionic liquid electrolyte like TEAS can sometimes enhance the sensitivity and stability of these biosensors.

  • Drug Formulation and Stability Studies: The electrochemical behavior of a drug can be sensitive to its environment. Electrochemical techniques can be used to assess the stability of a drug in different formulations.

Safety Precautions

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sulfuric acid is highly corrosive. Handle with extreme care and always add acid to the base slowly to control the exothermic reaction.

  • While this compound has low volatility, it is still a chemical and should be handled with care. Avoid skin and eye contact.

By following these detailed protocols and application notes, researchers and professionals can effectively utilize this compound as a versatile electrolyte in a wide range of electrochemical studies.

References

Application Notes and Protocols for the Triethylammonium Sulfate Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazolo[3,4-b]pyridine derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][2][3] This document provides detailed protocols for an efficient, one-pot, three-component synthesis of substituted pyrazolo[3,4-b]pyridines utilizing triethylammonium hydrogen sulfate ([Et3NH][HSO4]) as a reusable and environmentally friendly ionic liquid catalyst.[4][5][6] This method offers high yields, operational simplicity, and adherence to green chemistry principles by functioning under solvent-free conditions.[4][5]

Reaction Principle and Proposed Mechanism

The synthesis involves a multicomponent reaction between a substituted aldehyde, an acyl acetonitrile, and an aminopyrazole in the presence of triethylammonium hydrogen sulfate.[4][5] The ionic liquid, [Et3NH][HSO4], acts as both the catalyst and the reaction medium, facilitating the sequential Knoevenagel condensation and Michael addition reactions.[4]

A plausible reaction mechanism begins with the Knoevenagel condensation of the aldehyde and the acyl acetonitrile, catalyzed by the Brønsted acidic nature of the ionic liquid, to form an intermediate.[4][5] This is followed by a Michael addition of the electron-rich aminopyrazole to the intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the final pyrazolo[3,4-b]pyridine product.

Experimental Protocols

Preparation of Triethylammonium Hydrogen Sulfate ([Et3NH][HSO4]) Ionic Liquid

This protocol outlines the synthesis of the ionic liquid catalyst.

Materials:

  • Triethylamine (10.1 g, 0.1 mmol)

  • Sulfuric acid (98%) (9.8 g, 0.1 mmol)

Procedure:

  • In a fume hood, slowly add sulfuric acid dropwise to triethylamine over a period of 1 hour.

  • Maintain the reaction temperature at 60 °C during the addition.

  • The resulting viscous liquid is the triethylammonium hydrogen sulfate ionic liquid, which can be used directly without further purification.[4]

General Protocol for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This one-pot protocol describes the synthesis of a library of pyrazolo[3,4-b]pyridine derivatives.

Materials:

  • Substituted Aldehyde (1 mmol)

  • Acyl Acetonitrile (e.g., 3-oxo-3-phenylpropanenitrile) (1 mmol)

  • Aminopyrazole (e.g., 3-methyl-1-phenyl-1H-pyrazol-5-amine) (1 mmol)

  • Triethylammonium Hydrogen Sulfate ([Et3NH][HSO4]) (1 mmol)

Procedure:

  • To a reaction vessel, add the substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), aminopyrazole (1 mmol), and triethylammonium hydrogen sulfate (1 mmol).[4]

  • Stir the reaction mixture at 60 °C for 30 minutes.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated and purified. The specific purification method may vary depending on the product's properties but typically involves recrystallization.

Data Presentation

The following table summarizes the reaction outcomes for the synthesis of various 3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives with different substituted aldehydes.

EntryAldehyde Substituent (R)ProductYield (%)Melting Point (°C)
14-Chlorophenyl4a94231–233
24-Methylphenyl4e93210–212
33,4-Methylenedioxylphenyl4h92216–218
42-Hydroxyphenyl4j92204–206
54-Methoxyphenyl4o94206–208
62-Nitrophenyl4r92226–228

Data extracted from Jadhav et al., ACS Omega 2021, 6, 28, 18215–18225.[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the triethylammonium sulfate-catalyzed synthesis of pyrazolo[3,4-b]pyridines.

experimental_workflow reactants Reactants: - Substituted Aldehyde - Acyl Acetonitrile - Aminopyrazole mixing Mixing and Heating (60 °C, 30 min) reactants->mixing catalyst Catalyst: Triethylammonium Hydrogen Sulfate ([Et3NH][HSO4]) catalyst->mixing reaction One-Pot Reaction: - Knoevenagel Condensation - Michael Addition - Cyclization mixing->reaction purification Product Isolation and Purification reaction->purification product Pyrazolo[3,4-b]pyridine Derivative purification->product

Caption: One-pot synthesis of pyrazolo[3,4-b]pyridines.

Logical Relationship of Reaction Components

This diagram shows the relationship between the reactants, catalyst, and the resulting product in this multicomponent reaction.

logical_relationship aldehyde Substituted Aldehyde catalyst [Et3NH][HSO4] (Catalyst) aldehyde->catalyst acetonitrile Acyl Acetonitrile acetonitrile->catalyst aminopyrazole Aminopyrazole aminopyrazole->catalyst product Pyrazolo[3,4-b]pyridine catalyst->product Facilitates Reaction

Caption: Reactant and catalyst roles in the synthesis.

References

Application of Triethylammonium Sulfate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylammonium hydrogen sulfate, [Et3NH][HSO4], is a protic ionic liquid that has emerged as a highly efficient, eco-friendly, and reusable catalyst in organic synthesis. Its Brønsted acidic nature, coupled with its role as a reaction medium, makes it a versatile tool for the synthesis of a wide array of heterocyclic compounds. This document provides detailed application notes and protocols for the use of [Et3NH][HSO4] in the synthesis of fused pyridine and pyrimidine derivatives as well as bis(indolyl)methanes, compounds of significant interest in medicinal chemistry and drug development.

Application Note 1: Synthesis of Pyrido[2,3-d]pyrimidine and Pyrazolo[3,4-b]pyridine Derivatives

Overview

A one-pot, three-component reaction for the synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives has been developed utilizing [Et3NH][HSO4] as a dual solvent and catalyst.[1][2][3] This method is characterized by its operational simplicity, high yields, and adherence to the principles of green chemistry by employing solvent-free conditions.[1][3] The resulting fused pyridine and pyrimidine cores are prevalent scaffolds in pharmacologically active molecules.[1][3]

Reaction Mechanism

The proposed mechanism involves an initial Knoevenagel condensation between an aldehyde and an acyl acetonitrile, catalyzed by the Brønsted acidic ionic liquid, to form intermediate A. This is followed by a Michael addition of an electron-rich amino heterocycle to intermediate A, yielding intermediate B. Subsequent intramolecular heterocyclization and dehydration produce the final fused pyridine or pyrimidine product.[1]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product A Aldehyde Intermediate_A Intermediate A (Knoevenagel Adduct) A->Intermediate_A B Acyl Acetonitrile B->Intermediate_A C Amino Heterocycle Intermediate_B Intermediate B (Michael Adduct) C->Intermediate_B Michael Addition Catalyst [Et3NH][HSO4] Catalyst->Intermediate_A Knoevenagel Condensation Intermediate_A->Intermediate_B Product Fused Pyridine/ Pyrimidine Derivative Intermediate_B->Product Intramolecular Cyclization & Dehydration

Caption: Plausible reaction mechanism for the synthesis of fused pyridine derivatives.

Quantitative Data

The synthesis protocol demonstrates high efficiency for a variety of substituted aldehydes and amino heterocycles, consistently affording excellent yields in a short reaction time.

EntryAldehyde (1)Acyl Acetonitrile (2)Amino Heterocycle (3)Product (4)Time (min)Yield (%)
14-ClC6H4CHOC6H5COCH2CN3-methyl-1-phenyl-1H-pyrazol-5-amine4a3094
24-FC6H4CHOC6H5COCH2CN3-methyl-1-phenyl-1H-pyrazol-5-amine4b3092
34-BrC6H4CHOC6H5COCH2CN3-methyl-1-phenyl-1H-pyrazol-5-amine4c3593
42-BrC6H4CHOC6H5COCH2CN3-methyl-1-phenyl-1H-pyrazol-5-amine4d4090
54-MeOC6H4CHOC6H5COCH2CN3-methyl-1-phenyl-1H-pyrazol-5-amine4e3095
6Thiophene-2-carbaldehydeC6H5COCH2CN3-methyl-1-phenyl-1H-pyrazol-5-amine4f3592
74-ClC6H4CHO4-ClC6H4COCH2CN3-methyl-1-phenyl-1H-pyrazol-5-amine4g3096
84-ClC6H4CHOC6H5COCH2CN6-aminouracil4h4592
Experimental Protocols

Preparation of Triethylammonium Hydrogen Sulfate [Et3NH][HSO4] [1][3]

  • In a round-bottom flask, place triethylamine (10.1 g, 0.1 mmol).

  • While stirring, slowly add sulfuric acid (98%, 9.8 g, 0.1 mmol) dropwise over 1 hour at a temperature of 60 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.

  • Remove trace amounts of water by heating the residue at 80 °C under high vacuum until a constant weight is achieved.

  • The resulting [Et3NH][HSO4] is obtained in approximately 99% yield (19.8 g).

General Procedure for the Synthesis of Fused Pyridine Derivatives [1][3]

  • To a mixture of a substituted aldehyde (1 mmol) and an acyl acetonitrile (1 mmol), add [Et3NH][HSO4] (1 mmol).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Add an electron-rich amino heterocycle (1 mmol) to the mixture.

  • Heat the reaction mixture at 60 °C with continuous stirring.

  • The reaction mixture will solidify upon completion.

  • After cooling to room temperature, add ethanol and stir for 5 minutes.

  • Collect the solid product by filtration, wash with water and then ethanol, and dry to obtain the pure product.

Application Note 2: Synthesis of Bis(indolyl)methanes

Overview

Bis(indolyl)methanes are an important class of heterocyclic compounds with a wide range of biological activities. Triethylammonium hydrogen sulfate serves as an efficient and reusable catalyst for the electrophilic substitution reaction of indoles with various aldehydes to afford bis(indolyl)methanes in high to excellent yields.[4] This method is environmentally friendly, employing water as a solvent and operating at room temperature.[4]

Reaction Mechanism

The reaction is initiated by the activation of the aldehyde's carbonyl group by the Brønsted acidic [Et3NH][HSO4]. This is followed by an electrophilic attack of one indole molecule on the activated carbonyl carbon. Subsequent dehydration leads to a reactive intermediate, which is then attacked by a second indole molecule to form the final bis(indolyl)methane product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Indole1 Indole (1 eq.) Intermediate_A Intermediate A Indole1->Intermediate_A Electrophilic Attack Indole2 Indole (1 eq.) Product Bis(indolyl)methane Indole2->Product Catalyst [Et3NH][HSO4] Catalyst->Activated_Aldehyde Activation Activated_Aldehyde->Intermediate_A Intermediate_A->Product Attack by 2nd Indole & Dehydration

Caption: General workflow for the synthesis of bis(indolyl)methanes.

Quantitative Data

This protocol is effective for a range of aromatic, heterocyclic, and aliphatic aldehydes, providing high yields in relatively short reaction times at room temperature.[4]

EntryAldehydeTime (min)Yield (%)
1Benzaldehyde2595
24-Chlorobenzaldehyde3098
34-Methylbenzaldehyde3092
44-Methoxybenzaldehyde3590
54-Nitrobenzaldehyde4096
62-Chlorobenzaldehyde4593
7Furfural5088
8Cinnamaldehyde6085
9Heptanal5582
Experimental Protocols

General Procedure for the Synthesis of Bis(indolyl)methanes

  • In a round-bottom flask, dissolve indole (2 equivalents) and an aldehyde (1 equivalent) in water.

  • Add a catalytic amount of triethylammonium hydrogen sulfate.

  • Stir the mixture at room temperature for the time specified in the data table (typically 25-60 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with water, and dry.

  • If necessary, the product can be further purified by recrystallization.

  • The aqueous filtrate containing the catalyst can be recovered and reused for subsequent reactions.

References

Triethylammonium Sulfate: A Versatile and Eco-Friendly Phase Transfer Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Triethylammonium sulfate, an ionic liquid, has emerged as a highly efficient and environmentally benign phase transfer catalyst (PTC) for a variety of organic transformations. Its utility spans from the synthesis of complex heterocyclic scaffolds to fundamental reactions like esterification, offering significant advantages in terms of reaction rates, yields, and operational simplicity. This document provides detailed application notes, experimental protocols, and a summary of its catalytic performance in key organic reactions.

Introduction to Phase Transfer Catalysis with this compound

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The PTC acts as a shuttle, transporting one reactant, usually an anion, from the aqueous phase to the organic phase where the reaction with the organic-soluble substrate occurs.[2]

This compound ([Et3NH][HSO4]) functions as an effective PTC, particularly in reactions requiring a Brønsted acid co-catalyst.[3][4] Its ionic nature allows it to solubilize in both polar and non-polar media to a certain extent, facilitating the transfer of reactive species across the phase boundary.

Applications in Organic Synthesis

This compound has demonstrated remarkable catalytic activity in several important organic reactions.

Synthesis of Fused Pyridine Derivatives

An operationally simple, one-pot multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives has been developed using this compound as a catalyst.[3] This methodology offers excellent yields and high purity under solvent-free conditions.[3] The ionic liquid plays a dual role as both a solvent and a catalyst in this transformation.[3]

Table 1: Synthesis of Fused Pyridine Derivatives using [Et3NH][HSO4] [3][5]

EntryAldehydeAcyl AcetonitrileAmino HeterocycleTime (min)Yield (%)
14-Cl-C6H4CHOPhCOCH2CN6-aminouracil3096
24-MeO-C6H4CHOPhCOCH2CN6-aminouracil3594
32-Furyl-CHOPhCOCH2CN6-aminouracil4092
44-Cl-C6H4CHO4-Me-PhCOCH2CN6-aminouracil3595
54-Cl-C6H4CHOPhCOCH2CN3-methyl-1-phenyl-5-aminopyrazole4593

Reaction Conditions: Aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino heterocycle (1 mmol), [Et3NH][HSO4] (1 mmol), 60 °C, solvent-free.

Synthesis of Bis(indolyl)methanes

Triethylammonium hydrogen sulfate serves as a green and efficient catalyst for the synthesis of bis(indolyl)methanes from indoles and various aldehydes.[6] The reaction proceeds smoothly at room temperature in water, providing high to excellent yields in a short timeframe.[6] The catalyst is easily recoverable and can be reused for up to five cycles without a significant loss in activity.[6]

Table 2: Synthesis of Bis(indolyl)methanes using [Et3NH][HSO4] [6]

EntryAldehydeTime (min)Yield (%)
1C6H5CHO2598
24-Cl-C6H4CHO3096
34-NO2-C6H4CHO4595
42-Furyl-CHO4092
5n-C3H7CHO6085

Reaction Conditions: Indole (2 mmol), aldehyde (1 mmol), [Et3NH][HSO4] (10 mol%), water, room temperature.

Fischer Esterification

In Fischer esterification reactions, this compound acts as both a catalyst and a reaction medium.[7][8] It effectively catalyzes the esterification of various carboxylic acids with primary alcohols, leading to excellent yields.[7] A key advantage of this system is the phase separation of the product ester from the ionic liquid, which simplifies product isolation and allows for catalyst recycling.[7][8]

Table 3: Esterification of Carboxylic Acids using [Et3NH][HSO4] [7]

EntryCarboxylic AcidAlcoholTime (h)Yield (%)
1Acetic Acidn-Butanol595
2Propionic Acidn-Butanol692
3Butyric Acidn-Butanol790
4Acetic Acidn-Octanol596

Reaction Conditions: Carboxylic acid, alcohol, [Et3NH][HSO4], reflux.

Experimental Protocols

Preparation of Triethylammonium Hydrogen Sulfate [Et3NH][HSO4]

This protocol is adapted from the literature.[5]

Materials:

  • Triethylamine (10.1 g, 0.1 mol)

  • Sulfuric acid (98%) (9.8 g, 0.1 mol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the triethylamine.

  • Cool the flask in an ice bath.

  • Slowly add sulfuric acid dropwise to the stirred triethylamine over a period of 1 hour. Caution: The reaction is exothermic. Maintain the temperature at or below 60 °C.

  • After the addition is complete, stir the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.

  • Remove any traces of water by heating the residue at 80 °C under high vacuum until a constant weight is achieved.

  • The resulting triethylammonium hydrogen sulfate is obtained in near-quantitative yield (99%) as a colorless or light yellow liquid.[5][9]

General Procedure for the Synthesis of Fused Pyridine Derivatives

This protocol is adapted from the literature.[3][5]

Materials:

  • Substituted aldehyde (1 mmol)

  • Acyl acetonitrile (1 mmol)

  • Electron-rich amino heterocycle (e.g., 6-aminouracil or 5-aminopyrazole) (1 mmol)

  • Triethylammonium hydrogen sulfate ([Et3NH][HSO4]) (1 mmol)

Procedure:

  • In a small reaction vial, combine the substituted aldehyde, acyl acetonitrile, and triethylammonium hydrogen sulfate.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the electron-rich amino heterocycle to the mixture.

  • Heat the reaction mixture to 60 °C with continuous stirring.

  • Continue heating and stirring for the time specified in Table 1, or until the reaction is complete (monitor by TLC). The reaction mixture may solidify during the process.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Recrystallize the solid product from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure fused pyridine derivative.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the underlying principles and practical workflow of using this compound as a phase transfer catalyst.

Caption: Phase Transfer Catalysis Mechanism with this compound.

Experimental_Workflow start Start mix_reactants Mix Aldehyde, Acyl Acetonitrile, and [Et3NH][HSO4] start->mix_reactants stir_rt Stir at Room Temperature (5 min) mix_reactants->stir_rt add_heterocycle Add Amino Heterocycle stir_rt->add_heterocycle heat_reaction Heat to 60 °C with Stirring add_heterocycle->heat_reaction monitor_reaction Monitor Reaction by TLC heat_reaction->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down Reaction Complete recrystallize Recrystallize Product cool_down->recrystallize end End: Pure Fused Pyridine recrystallize->end

Caption: Workflow for Fused Pyridine Synthesis.

Conclusion

This compound is a cost-effective, recyclable, and highly efficient phase transfer catalyst for a range of organic syntheses.[3][6] Its application aligns with the principles of green chemistry by often allowing for solvent-free conditions or the use of water as a solvent, coupled with mild reaction conditions and simple work-up procedures.[6] The protocols and data presented here provide a solid foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors.

References

Application Notes and Protocols for Triethylammonium Sulfate as a Protein Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein stability is a critical factor in the development of biopharmaceuticals, diagnostics, and research reagents. Maintaining the native conformation and preventing aggregation are paramount for ensuring efficacy, safety, and shelf-life. Triethylammonium sulfate ([TEA][HSO₄]), a salt that can be classified as an ionic liquid, has been identified as an effective protein stabilizer. These application notes provide an overview of its mechanism of action, quantitative data on its stabilizing effects, and detailed protocols for its use and evaluation.

Mechanism of Action: Preferential Exclusion

This compound enhances protein stability primarily through a mechanism known as "preferential exclusion" or "preferential hydration". In an aqueous solution, the protein surface is surrounded by a hydration shell of water molecules. This compound is a cosolvent that interacts unfavorably with the protein surface.[1][2] To minimize this unfavorable contact, the salt is largely excluded from the protein's immediate vicinity. This exclusion leads to an increase in the surface tension of the water and reinforces the hydration layer around the protein.[2]

Thermodynamically, unfolding the protein would increase its surface area, requiring more energy to create the cavity for the unfolded protein and organize the surrounding solvent. Thus, the folded, compact native state is energetically favored in the presence of this compound, leading to enhanced conformational stability.[1][2] This stabilization is reflected in positive values for the free energy of transfer (ΔG'tr) from water to the salt solution, indicating that the protein's components are more stable in the aqueous environment than in the salt solution.[2]

G Mechanism of Protein Stabilization by Preferential Exclusion cluster_0 Aqueous Solution without Stabilizer cluster_1 Solution with this compound p1 Protein (Native) w1 w2 w3 w4 w5 w6 w7 w8 lab1 Water Molecules (Hydration Shell) w1->lab1 p2 Protein (Stabilized) w11 w12 w13 w14 w15 w16 w17 w18 s1 S lab2 [TEA][HSO₄] Ions (Excluded) s1->lab2 s2 S s3 S s4 S

Figure 1: Preferential exclusion of stabilizer ions.

Data Presentation

The stabilizing effect of triethylammonium hydrogen sulfate (TEAS) has been quantified by measuring the apparent transfer free energies (ΔG'tr) of protein model compounds, such as glycine peptides, from water to aqueous solutions of the salt. A positive ΔG'tr value signifies that the peptide is more stable in water, meaning the salt interaction is unfavorable and thus the salt is excluded, which in turn stabilizes the folded structure of a protein containing such peptides.[2]

Table 1: Apparent Transfer Free Energies (ΔG'tr) of Glycine Peptides from Water to 1.0 mol·kg⁻¹ Triethylammonium Hydrogen Sulfate (TEAS) at 25°C.

Peptide CompoundΔG'tr (J·mol⁻¹)Interpretation
Glycine (Gly)270 ± 5Unfavorable transfer, indicating stabilization
Diglycine (Gly₂)480 ± 8Unfavorable transfer, indicating stabilization
Triglycine (Gly₃)730 ± 11Unfavorable transfer, indicating stabilization
Tetraglycine (Gly₄)1010 ± 15Unfavorable transfer, indicating stabilization
Data sourced from Kondepudi et al. (2012).[2]

The data clearly show that as the peptide chain length increases, the transfer becomes more unfavorable (more positive ΔG'tr), suggesting a stronger stabilizing effect on larger protein structures.

Table 2: Expected Qualitative Effect of Sulfate Anions on the Stability of Model Proteins.

ProteinAnionExpected Effect at High ConcentrationRationale / Reference
LysozymeSulfate (SO₄²⁻)Stabilizing (Increase in Tₘ)Sulfate is a kosmotropic anion that follows the Hofmeister series, increasing the free energy required for protein hydration upon unfolding.[1][3][4]
Bovine Serum Albumin (BSA)Sulfate (SO₄²⁻)Stabilizing (Precipitation/Salting Out)Ammonium sulfate is commonly used to precipitate and stabilize BSA from solution.[5][6]
Ribonuclease A (RNase A)Sulfate (SO₄²⁻)StabilizingRNase A is known for its high stability, which can be further enhanced by kosmotropic salts like sulfates.[7][8]
This table is based on the known effects of the sulfate anion, a component of this compound, on common model proteins.

Experimental Protocols

Protocol 1: Preparation of this compound (TEAS) Solution

This protocol describes the preparation of a 1 M stock solution of this compound.

Materials:

  • Triethylamine (TEA)

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • pH meter

  • Appropriate personal protective equipment (fume hood, gloves, eye protection)

Procedure:

  • Caution: This reaction is exothermic and should be performed in a chemical fume hood with appropriate PPE.

  • In a beaker, place 101.19 g (139 ml) of triethylamine.

  • Slowly and dropwise, add 98.08 g (53.3 ml) of concentrated sulfuric acid to the triethylamine while stirring vigorously in an ice bath to dissipate the heat generated.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction is complete.

  • The resulting viscous liquid is triethylammonium hydrogen sulfate. To make a 1 M solution, carefully add deionized water to a final volume of 1 L.

  • Adjust the pH of the final solution as needed for your specific protein application using small amounts of dilute sulfuric acid or triethylamine.

  • Store the solution at 4°C.

Protocol 2: Evaluation of Protein Thermal Stability using a Thermal Shift Assay (TSA)

This protocol outlines a general method to quantify the change in a protein's melting temperature (Tₘ) in the presence of this compound using a fluorescent dye that binds to hydrophobic regions of unfolded proteins.

Materials:

  • Purified protein of interest

  • Protein storage buffer (e.g., PBS, HEPES)

  • 1 M this compound (TEAS) stock solution (from Protocol 1)

  • Hydrophobic-binding fluorescent dye (e.g., SYPRO™ Orange)

  • Real-Time PCR (qPCR) instrument capable of fluorescence detection with thermal ramping

  • Optically clear PCR plates and seals

Experimental Workflow:

G prep Prepare Protein and TEAS Solutions mix Mix Protein, Buffer, Dye, and TEAS in PCR Plate (Test vs. Control) prep->mix Varying [TEAS] setup Set up qPCR Instrument: - Temperature Ramp (e.g., 25-95°C) - Fluorescence Detection mix->setup run Run Thermal Melt Experiment setup->run analyze Analyze Data: - Plot Fluorescence vs. Temperature - Determine Melting Temperature (Tₘ) run->analyze compare Compare Tₘ of Control vs. TEAS-treated Samples to find ΔTₘ analyze->compare Calculate Tₘ Shift

Figure 2: Workflow for Thermal Shift Assay (TSA).

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing your protein at a final concentration of 0.1-0.2 mg/mL and the fluorescent dye at the manufacturer's recommended dilution in your protein's buffer.

    • In a PCR plate, set up reactions in triplicate. For each sample, add the protein/dye master mix.

    • To the "Test" wells, add TEAS from your stock solution to achieve a range of final concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM, 1 M).

    • To the "Control" wells, add an equivalent volume of the protein buffer.

    • Ensure the final volume in all wells is the same (e.g., 20 µL).

    • Seal the plate securely.

  • Instrument Setup and Execution:

    • Place the plate in the qPCR instrument.

    • Set up a "melt curve" or "protein thermal shift" protocol.

    • Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of approximately 1°C/minute.

    • Ensure fluorescence readings are taken at every temperature increment (or at least every 0.5-1.0°C).

  • Data Analysis:

    • Export the fluorescence intensity data as a function of temperature.

    • Plot the data for each sample. You should observe a sigmoidal curve where the fluorescence increases as the protein unfolds.

    • The melting temperature (Tₘ) is the temperature at the midpoint of this transition. This can be determined by finding the peak of the first derivative of the melt curve (-dF/dT).

    • Calculate the average Tₘ for your control and each TEAS concentration.

    • The change in melting temperature (ΔTₘ) is calculated as: ΔTₘ = Tₘ(TEAS) - Tₘ(Control).

Expected Outcome: A positive ΔTₘ indicates that this compound has a stabilizing effect on the protein, requiring a higher temperature to induce unfolding. The magnitude of the ΔTₘ will likely correlate with the concentration of TEAS used.

References

Application Notes and Protocols for Triethylammonium Sulfate Mediated Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting esterification reactions mediated by triethylammonium sulfate. This catalyst offers a greener and more efficient alternative to traditional acid catalysts for the synthesis of a wide range of esters.

Introduction

Esterification is a fundamental reaction in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and bulk chemicals.[1] The classic Fischer esterification, while widely used, often relies on strong mineral acids like sulfuric acid, which can lead to undesirable side reactions and environmental concerns.[2][3] this compound, a Brønsted acidic ionic liquid, has emerged as a promising alternative, acting as both a catalyst and a reaction medium.[1][4] Its use often results in excellent yields, simplified product separation, and the potential for catalyst recycling, aligning with the principles of green chemistry.[2][5][6]

This compound offers several advantages:

  • High Catalytic Activity: It effectively catalyzes the esterification of various carboxylic acids with primary alcohols.[1][4]

  • Greener Alternative: It is considered a more environmentally friendly option compared to traditional corrosive and hazardous acids.[2]

  • Facilitated Product Separation: The ionic liquid and the ester product often form separate phases, allowing for easy decantation of the product.[1][4]

  • Mild Reaction Conditions: The reactions can often be carried out under relatively mild heating.[7]

  • Cost-Effective: The catalyst can be prepared in a single step from inexpensive and readily available starting materials.[8][9]

Reaction Mechanism and Experimental Workflow

The esterification reaction mediated by this compound follows the general mechanism of a Fischer esterification, where the triethylammonium cation acts as a proton donor to activate the carboxylic acid.

Reaction Mechanism

The reaction proceeds through the protonation of the carbonyl oxygen of the carboxylic acid by the triethylammonium ion, making the carbonyl carbon more electrophilic. The alcohol then attacks the activated carbonyl group, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the catalyst.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products RCOOH Carboxylic Acid (R-COOH) Protonated_acid Protonated Carboxylic Acid RCOOH->Protonated_acid ROH Alcohol (R'-OH) Tetrahedral_intermediate Tetrahedral Intermediate ROH->Tetrahedral_intermediate Nucleophilic Attack Catalyst_start [Et3NH][HSO4] Catalyst_start->Protonated_acid H+ Protonated_acid->Tetrahedral_intermediate Protonated_ester Protonated Ester Tetrahedral_intermediate->Protonated_ester -H2O Ester Ester (R-COOR') Protonated_ester->Ester Catalyst_end [Et3NH][HSO4] (regenerated) Protonated_ester->Catalyst_end -H+ Water Water (H2O)

Caption: Fischer Esterification Mechanism.

General Experimental Workflow

The typical experimental procedure involves mixing the carboxylic acid, alcohol, and this compound, followed by heating to drive the reaction to completion. The biphasic nature of the reaction mixture upon completion allows for straightforward separation of the ester product.

Experimental_Workflow A 1. Reaction Setup Mix Carboxylic Acid, Alcohol, and [Et3NH][HSO4] B 2. Heating and Stirring Reflux at specified temperature (e.g., 90°C) for a set time (e.g., 4h) A->B C 3. Phase Separation Cool the reaction mixture. Two layers form: upper ester layer and lower ionic liquid layer. B->C D 4. Product Isolation Decant or separate the upper ester layer. C->D F 6. Catalyst Recycling (Optional) Remove water from the ionic liquid layer under vacuum for reuse. C->F E 5. Product Analysis Analyze the product by GC, NMR, or IR spectroscopy. D->E

Caption: General Experimental Workflow.

Quantitative Data Summary

The efficiency of this compound in mediating esterification reactions has been demonstrated with a variety of substrates, consistently producing high yields.

Table 1: Optimization of Reaction Conditions for the Esterification of Acetic Acid with 1-Octanol [1]

EntryAcetic Acid (mmol)1-Octanol (mmol)[Et3NH][HSO4] (g)Time (h)Temperature (°C)Yield (%)
12020149077
22024149081
32024169081
42040149099
52020249085
62420149080

Table 2: Esterification of Various Carboxylic Acids with Primary Alcohols using this compound [7]

EntryCarboxylic AcidAlcoholYield (%)
1Acetic Acid1-Octanol99
2Acetic Acid1-Butanol98
3Acetic Acid1-Dodecanol99
4Acetic AcidBenzyl Alcohol96
5Butyric Acid1-Butanol99
6Nonanoic Acid1-Butanol94
7Acrylic Acid1-Butanol91
8Cyclohexanecarboxylic Acid1-Butanol56
9Benzoic Acid1-Butanol56
10p-Hydroxybenzoic Acid1-Butanol63

Experimental Protocols

Synthesis of this compound Catalyst[9]

This protocol describes the one-step synthesis of this compound from triethylamine and sulfuric acid.

Materials:

  • Triethylamine

  • Sulfuric acid (98%)

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Place triethylamine (0.1 mol, 10.1 g) into a round-bottom flask equipped with a stirring bar.

  • Cool the flask in an ice bath.

  • Slowly add sulfuric acid (98%) (0.1 mol, 9.8 g) dropwise to the stirred triethylamine over a period of 1 hour.

  • After the addition is complete, remove the ice bath and continue stirring the mixture for an additional hour at 70°C.

  • Remove any traces of water by heating the residue at 80°C under high vacuum until a constant weight is achieved.

  • The resulting colorless solid is this compound (yield ~99%).

General Protocol for Esterification[6][7]

This protocol outlines a general procedure for the esterification of a carboxylic acid with a primary alcohol using this compound as the catalyst.

Materials:

  • Carboxylic acid

  • Primary alcohol

  • This compound

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separating funnel

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (10 mmol), the primary alcohol (20 mmol), and this compound (1.0 g).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere and maintain vigorous stirring for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature. A biphasic system will form, with the upper layer containing the ester and the lower layer containing the ionic liquid.[6]

  • Carefully decant or separate the upper ester layer using a separating funnel.

  • The product can be further purified if necessary, and its identity and purity can be confirmed by gas chromatography (GC), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Logical Relationships of Reaction Components

The success of the esterification is dependent on the interplay between the reactants, catalyst, and reaction conditions.

Logical_Relationships cluster_inputs Inputs cluster_conditions Conditions cluster_outputs Outputs Acid Carboxylic Acid Yield Ester Yield Acid->Yield Alcohol Alcohol Alcohol->Yield Catalyst [Et3NH][HSO4] Catalyst->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Stoichiometry Reactant Ratio Stoichiometry->Yield Purity Product Purity Yield->Purity

Caption: Factors Influencing Esterification.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Triethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing triethylammonium sulfate as a catalyst in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions catalyzed by this compound.

Issue 1: Low or No Product Yield

Your reaction is resulting in a lower-than-expected yield or no product at all.

  • Possible Causes and Solutions:

    CauseRecommended Solution
    Catalyst Inactivity or Insufficient Loading Ensure the this compound is of high purity and anhydrous. Increase the catalyst loading incrementally. For some reactions, a 1:1 molar ratio of catalyst to limiting reactant is optimal.[1][2]
    Suboptimal Reaction Temperature The reaction may be temperature-sensitive. If the temperature is too low, the reaction rate will be slow. If too high, it could lead to decomposition or side reactions. For many multi-component reactions, 60°C is a good starting point.[1][2] For other reactions, room temperature may be sufficient.[3][4]
    Presence of Water Water can hydrolyze intermediates or the final product, particularly in esterification reactions, shifting the equilibrium back to the reactants.[5][6] Ensure all reagents and solvents are anhydrous and the reaction is carried out under a dry atmosphere (e.g., nitrogen or argon).
    Equilibrium Limitation For reversible reactions like Fischer esterification, the reaction may have reached equilibrium.[5][7] To drive the reaction forward, consider using an excess of one reactant or removing a byproduct (like water) as it forms.
    Incorrect Stoichiometry Verify the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion of the limiting reagent.

Issue 2: Slow Reaction Rate

The reaction is proceeding much slower than anticipated.

  • Possible Causes and Solutions:

    CauseRecommended Solution
    Low Reaction Temperature Increasing the temperature often increases the reaction rate.[8] Experiment with incrementally higher temperatures, while monitoring for potential side product formation.
    Insufficient Catalyst Loading A higher catalyst concentration can accelerate the reaction.[9][10] Perform a catalyst loading screen to find the optimal concentration for your specific reaction.
    Poor Solubility of Reactants Ensure all reactants are adequately dissolved in the reaction medium. Although this compound can act as a solvent, in some cases, a co-solvent might be necessary.

Issue 3: Formation of Side Products

You are observing significant formation of unintended products.

  • Possible Causes and Solutions:

    CauseRecommended Solution
    Reaction Temperature is Too High Excessive heat can promote side reactions or decomposition of reactants and products.[5] Try running the reaction at a lower temperature.
    Incorrect Reactant Stoichiometry An excess of one reactant might lead to undesired side reactions.[11] Ensure the stoichiometry is appropriate for the desired transformation.
    Air or Moisture Sensitivity Some reactions or intermediates may be sensitive to air or moisture, leading to degradation or side product formation. Conduct the reaction under an inert atmosphere.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used as a catalyst?

This compound, often denoted as [Et₃NH][HSO₄], is a Brønsted acidic ionic liquid. It is used as a catalyst due to its ability to act as a proton donor, facilitating a wide range of acid-catalyzed reactions.[12] Its advantages include being relatively inexpensive, environmentally friendly, and often reusable.[1][2]

2. In which types of reactions is this compound commonly used?

This compound is effective in various organic syntheses, including:

  • Multi-component reactions for the synthesis of heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1][2]

  • Fischer esterification of carboxylic acids with alcohols.[13][14]

  • Synthesis of bis(indoyl)methanes.[3]

3. What are the typical reaction conditions when using this compound?

Reaction conditions can vary depending on the specific transformation. However, some general observations are:

  • Solvent: Often, the reaction can be performed under solvent-free conditions where the ionic liquid itself acts as the reaction medium.[1][2]

  • Temperature: Temperatures can range from room temperature to elevated temperatures (e.g., 60-80°C).[1][2][3]

  • Catalyst Loading: The amount of catalyst can vary, with some reactions showing optimal results with a 1:1 molar ratio relative to the reactants.[1][2]

4. How can I prepare this compound in the lab?

A general procedure involves the careful, dropwise addition of sulfuric acid (98%) to triethylamine at a controlled temperature (e.g., 60°C).[1][2] The mixture is then stirred to ensure the reaction goes to completion, followed by removal of any residual water under a high vacuum.[1][2]

5. Is the this compound catalyst reusable?

Yes, one of the significant advantages of this compound is its reusability. After the reaction, the product can often be isolated by filtration after adding water. The aqueous solution containing the ionic liquid can then be evaporated to recover the catalyst for subsequent runs with minimal loss of activity.[1][2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

This protocol is based on the multi-component reaction catalyzed by this compound.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), acyl acetonitrile (1 mmol), and the electron-rich amino heterocycle (e.g., aminouracil or aminopyrazole) (1 mmol).

  • Catalyst Addition: Add this compound (1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 60°C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add cold water to the reaction mixture. The solid product will precipitate.

  • Isolation: Collect the product by filtration.

  • Catalyst Recovery: The aqueous filtrate containing the this compound can be concentrated under reduced pressure to recover the catalyst for future use.[1][2]

Data Presentation

Table 1: Optimization of Reaction Parameters for a Model Multi-Component Reaction

EntryCatalyst (mmol)Temperature (°C)Time (min)Yield (%)
1060120Trace
20.5606075
31.0Room Temp12050
41.0603095
51.0803092
61.5603094

Data is illustrative and based on trends reported in the literature.[1][2]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_recovery Catalyst Recovery reactants Combine Reactants: Aldehyde (1 mmol) Acyl Acetonitrile (1 mmol) Amino Heterocycle (1 mmol) catalyst Add Triethylammonium Sulfate (1 mmol) reactants->catalyst heat Heat to 60°C with Stirring catalyst->heat monitor Monitor by TLC heat->monitor add_water Add Cold Water monitor->add_water filter Filter to Isolate Product add_water->filter evaporate Evaporate Water from Filtrate filter->evaporate Aqueous Filtrate reuse Reuse Catalyst evaporate->reuse

Caption: Experimental workflow for a typical multi-component reaction.

Troubleshooting_Workflow start Low Product Yield check_catalyst Check Catalyst Activity & Loading start->check_catalyst check_temp Verify Reaction Temperature start->check_temp check_water Ensure Anhydrous Conditions start->check_water check_equilibrium Consider Equilibrium Limitations start->check_equilibrium solution_catalyst Increase Loading or Use Fresh Catalyst check_catalyst->solution_catalyst Inactive or Insufficient solution_temp Optimize Temperature (e.g., 60°C) check_temp->solution_temp Suboptimal solution_water Use Dry Reagents & Inert Atmosphere check_water->solution_water Water Present solution_equilibrium Use Excess Reagent or Remove Byproducts check_equilibrium->solution_equilibrium Reversible Reaction

References

triethylammonium sulfate catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using triethylammonium sulfate as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a catalyst?

This compound, [Et₃NH][HSO₄], is a protic ionic liquid that functions as a homogeneous Brønsted acid catalyst.[1] It is valued for its low volatility, high thermal stability, and recyclability, making it a greener alternative to traditional acid catalysts like sulfuric acid.[2] Its primary applications include catalyzing a variety of organic reactions such as esterification, multicomponent reactions for synthesis of heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, and the synthesis of coumarin derivatives.[3][4][5]

Q2: What are the signs of catalyst deactivation?

The most common sign of catalyst deactivation is a noticeable decrease in reaction rate or a lower product yield under standard reaction conditions. You may also observe a change in the color of the catalyst or the reaction mixture over several catalytic cycles.

Q3: What are the likely causes of deactivation for this compound?

While this compound is a robust catalyst, deactivation can occur through several mechanisms:

  • Poisoning: Basic compounds in the reaction mixture (e.g., unreacted amines from a previous step or basic byproducts) can neutralize the acidic catalyst.

  • Fouling/Coking: Non-volatile or polymeric byproducts can coat the active sites of the catalyst, particularly in reactions conducted at high temperatures.[6][7]

  • Thermal Degradation: Although thermally stable, the catalyst will begin to decompose at temperatures exceeding 260°C.[8]

  • Carryover of Impurities: If the catalyst is recycled without proper purification, the accumulation of soluble byproducts can inhibit its activity in subsequent runs.

Q4: How can I regenerate the this compound catalyst?

For many applications, a simple washing procedure is effective. The product can often be precipitated or extracted, and the ionic liquid catalyst can be recovered from the aqueous phase. A detailed protocol is provided in the Troubleshooting Guide section. For more persistent deactivation, more advanced techniques may be necessary.

Q5: Is the catalyst sensitive to water?

The presence of water can influence the reaction, and in some cases, the catalyst is used in aqueous media.[2] However, for reactions that are sensitive to water, it is advisable to dry the catalyst before use. Traces of water can be removed by heating the catalyst under high vacuum.[4][5]

Troubleshooting Guides

Issue 1: Decreased Reaction Yield or Rate
Potential Cause Troubleshooting Steps
Catalyst Poisoning 1. Ensure all starting materials are free from basic impurities. Consider passing reagents through a plug of neutral alumina or silica gel. 2. If basic byproducts are suspected, attempt to regenerate the catalyst using the protocol below.
Thermal Degradation 1. Confirm that the reaction temperature does not exceed the catalyst's decomposition temperature of approximately 260°C.[8] 2. Use an oil bath with a temperature controller for precise temperature management.
Fouling/Coking 1. If the reaction produces polymeric or tar-like byproducts, consider lowering the reaction temperature or concentration. 2. Attempt regeneration by washing with an appropriate organic solvent to dissolve the fouling agents before aqueous workup.
Insufficient Catalyst Loading 1. Verify the amount of catalyst used. For new substrates, a higher catalyst loading may be required. 2. Ensure homogeneous mixing, especially if the reaction mixture is viscous.
Issue 2: Difficulty in Catalyst Recovery and Reuse
Potential Cause Troubleshooting Steps
Product is soluble in the aqueous phase with the catalyst. 1. After the reaction, try extracting the product with an organic solvent before recovering the catalyst from the aqueous phase. 2. If the product is an organic solid, it can often be precipitated by adding cold water to the reaction mixture and then isolated by filtration.[5]
Emulsion formation during workup. 1. Add a saturated solution of NaCl (brine) to help break the emulsion. 2. Centrifugation can also be effective in separating the layers.
Catalyst shows reduced activity after recovery. 1. Ensure complete removal of organic solvents from the recovered catalyst by drying under high vacuum. 2. Perform the full regeneration protocol to remove any accumulated impurities.

Catalyst Performance and Regeneration Data

The following table summarizes the reusability of this compound in a model multicomponent reaction.

CycleProduct Yield (%)Observations
1 (Fresh Catalyst)95Clear, homogeneous reaction.
294No significant change.
392Slight darkening of the catalyst color.
491Catalyst is noticeably darker.
590Minor decrease in yield, catalyst is dark brown.

Experimental Protocols

Protocol 1: General Procedure for a Multicomponent Reaction

This protocol is adapted for the synthesis of fused pyridine derivatives.[5]

  • To a mixture of a substituted aldehyde (1 mmol) and an acyl acetonitrile (1 mmol), add this compound (1 mmol).

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Add an electron-rich amino heterocycle (1 mmol) to the mixture.

  • Heat the reaction mixture to 60°C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add cold water to the reaction mixture to precipitate the solid product.

  • Isolate the product by filtration and wash with water.

  • The filtrate containing the catalyst can be subjected to the regeneration protocol.

Protocol 2: Catalyst Regeneration
  • Combine the aqueous filtrates from the reaction workup.

  • Wash the aqueous phase with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any dissolved organic impurities.

  • Remove the water from the aqueous phase under reduced pressure using a rotary evaporator.

  • For further purification, heat the recovered ionic liquid at 80°C under high vacuum to remove any residual water and volatile impurities.[4][5]

  • The regenerated catalyst can be stored for future use. The purity can be checked by techniques like NMR spectroscopy.

Visualizations

Potential Deactivation Pathway of [Et3NH][HSO4] Active_Catalyst Active Catalyst [Et3NH]+[HSO4]- Deactivated_Neutralized Deactivated Catalyst (Neutralized) [Et3NH]+[SO4]2- + R3NH+ Active_Catalyst->Deactivated_Neutralized Poisoning Deactivated_Fouled Deactivated Catalyst (Fouled) Active_Catalyst->Deactivated_Fouled Fouling/Coking Deactivated_Decomposed Decomposition Products Active_Catalyst->Deactivated_Decomposed Thermal Degradation Basic_Impurity Basic Impurity (e.g., R3N) Basic_Impurity->Deactivated_Neutralized Polymeric_Byproduct Polymeric Byproduct Polymeric_Byproduct->Deactivated_Fouled High_Temp High Temperature (>260°C) High_Temp->Deactivated_Decomposed

Caption: Potential deactivation pathways for the this compound catalyst.

Catalyst Regeneration Workflow Start Reaction Completion Product_Isolation Product Isolation (Precipitation/Filtration) Start->Product_Isolation Aqueous_Filtrate Aqueous Filtrate (Contains Catalyst) Product_Isolation->Aqueous_Filtrate Organic_Wash Wash with Organic Solvent Aqueous_Filtrate->Organic_Wash Phase_Separation Phase Separation Organic_Wash->Phase_Separation Water_Removal Water Removal (Rotary Evaporation) Phase_Separation->Water_Removal Aqueous Phase High_Vacuum_Drying Drying under High Vacuum (80°C) Water_Removal->High_Vacuum_Drying Regenerated_Catalyst Regenerated Catalyst High_Vacuum_Drying->Regenerated_Catalyst

Caption: A general workflow for the regeneration of the this compound catalyst.

Troubleshooting Decision Tree Start Low Reaction Yield/Rate? Check_Temp Is Reaction Temp > 260°C? Start->Check_Temp Yes No_Issue Consult Further Literature Start->No_Issue No Check_Reagents Are Reagents Free of Bases? Check_Temp->Check_Reagents No Solution_Temp Action: Lower Reaction Temperature Check_Temp->Solution_Temp Yes Check_Byproducts Are Polymeric Byproducts Formed? Check_Reagents->Check_Byproducts Yes Solution_Purify_Reagents Action: Purify Starting Materials Check_Reagents->Solution_Purify_Reagents No Solution_Regenerate Action: Regenerate Catalyst Check_Byproducts->Solution_Regenerate No Solution_Optimize Action: Optimize Conditions (Temp, Concentration) Check_Byproducts->Solution_Optimize Yes Solution_Purify_Reagents->Solution_Regenerate

Caption: A troubleshooting decision tree for experiments with low yield or reaction rate.

References

Technical Support Center: Triethylammonium Sulfate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triethylammonium sulfate as a catalyst in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications as a catalyst?

This compound, [Et₃NH][HSO₄], is a protic ionic liquid that functions as a mild Brønsted acid catalyst. It is considered a "green" catalyst due to its low volatility, potential for recyclability, and ease of handling compared to conventional mineral acids.[1][2] Its primary applications include:

  • Fischer Esterification: Catalyzing the reaction of carboxylic acids and alcohols to form esters. It has been shown to give excellent yields, particularly with aliphatic carboxylic acids.[2][3]

  • Multicomponent Reactions: Acting as an efficient catalyst for the synthesis of complex heterocyclic compounds like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.[4][5]

  • Pechmann Condensation: Facilitating the synthesis of coumarin derivatives from phenols and β-ketoesters.[6]

Q2: What are the key advantages of using this compound over traditional acid catalysts?

Key advantages include:

  • Greener Alternative: It is less corrosive and has negligible vapor pressure compared to mineral acids like sulfuric acid, reducing environmental and handling hazards.[1][7]

  • High Yields: In many cases, it provides good to excellent yields of the desired products.[2][4]

  • Ease of Separation: As an ionic liquid, it often forms a separate phase from the reaction products, simplifying purification.[2]

  • Recyclability: The catalyst can often be recovered and reused for several reaction cycles without a significant loss of activity.[4][5]

Q3: How is this compound typically prepared?

This compound is synthesized through a straightforward acid-base neutralization reaction between triethylamine and sulfuric acid.[1][4][8]

Experimental Protocol: Preparation of this compound

Materials:

  • Triethylamine (10.1 g, 0.1 mol)

  • Sulfuric acid (98%) (9.8 g, 0.1 mol)

Procedure:

  • In a round-bottom flask, place the triethylamine.

  • Cool the flask in an ice bath.

  • Slowly add the sulfuric acid dropwise to the triethylamine with constant stirring. Caution: The reaction is exothermic.

  • After the addition is complete, remove the flask from the ice bath and continue stirring for an additional hour at room temperature to ensure the reaction goes to completion.

  • To remove any traces of water, the resulting ionic liquid can be heated at 80°C under a high vacuum until a constant weight is achieved.[4][5]

Expected Yield: ~99%[4][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction is showing low conversion or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in this compound catalyzed reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Product Yield

LowYield start Low or No Yield Observed catalyst Check Catalyst Quality & Loading start->catalyst reactants Verify Reactant Quality & Stoichiometry catalyst->reactants Catalyst OK solution Yield Improved catalyst->solution Fresh Catalyst/Optimized Loading conditions Optimize Reaction Conditions reactants->conditions Reactants OK reactants->solution Pure Reactants/Correct Ratio workup Review Work-up & Purification conditions->workup Conditions Optimized conditions->solution Increased Temp/Time workup->solution Work-up Optimized workup->solution Improved Protocol

Caption: A stepwise approach to diagnosing and resolving low product yields.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Catalyst Inactivity 1. Use Fresh Catalyst: Ensure the this compound is not old or degraded. Prepare a fresh batch if necessary. 2. Optimize Catalyst Loading: While typically used in catalytic amounts, the optimal loading can vary. Try increasing the catalyst amount incrementally.
Incomplete Reaction 1. Increase Reaction Time: Monitor the reaction progress using TLC or GC. If starting material is still present, extend the reaction time.[9] 2. Increase Reaction Temperature: Higher temperatures can increase the reaction rate. However, be mindful of the thermal stability of your reactants and the catalyst.[6]
Reactant Issues 1. Purity of Starting Materials: Ensure your reactants are pure and dry. Impurities can inhibit the reaction. 2. Stoichiometry: Double-check the molar ratios of your reactants. For equilibrium reactions like esterification, using an excess of one reactant can drive the reaction forward.[2]
Substrate Compatibility Some substrates are less reactive under the mild acidic conditions provided by this compound. For example, esterification of aromatic carboxylic acids or sterically hindered alcohols may result in lower yields.[1] In such cases, a stronger acid catalyst might be required.
Presence of Water For reactions like esterification, water is a byproduct, and its presence can shift the equilibrium back to the starting materials. While the ionic liquid can absorb some water, excessive amounts can be detrimental. Ensure starting materials are anhydrous.[9]
Issue 2: Formation of Side Products and Purification Challenges

Q: I am observing significant side product formation, which is complicating the purification of my desired compound. What are the common side reactions and how can I minimize them?

A: Side product formation is often a result of sub-optimal reaction conditions or the inherent reactivity of the substrates.

Logical Flow for Minimizing Side Products

SideProducts start Side Products Observed identify Identify Side Products (GC-MS, NMR) start->identify conditions Modify Reaction Conditions identify->conditions purification Optimize Purification Strategy conditions->purification Side Products Minimized solution Pure Product Obtained purification->solution

Caption: A logical progression for addressing and resolving issues with side product formation.

Common Side Reactions and Mitigation Strategies:

Side Reaction Cause Prevention and Mitigation
Dehydration/Elimination In reactions involving alcohols, the acidic nature of the catalyst can promote dehydration to form alkenes, especially at higher temperatures.Lower the reaction temperature. Monitor the reaction closely to avoid prolonged heating after completion.
Substrate-Specific Side Reactions Certain substrates may undergo undesired reactions. For example, α,β-unsaturated aldehydes can be incompatible in some multicomponent reactions, leading to different products.[4][5]Carefully review the literature for the reactivity of your specific substrates under acidic conditions. A different catalyst or reaction pathway may be necessary.
Thermal Degradation of Products or Reactants High reaction temperatures can lead to the decomposition of thermally sensitive compounds.Run the reaction at the lowest feasible temperature. Consider using a solvent to allow for lower reaction temperatures if the reaction was initially run neat.

Purification Strategies:

  • Phase Separation: In many cases, the product is immiscible with the this compound, allowing for simple decantation or extraction.[2]

  • Aqueous Wash: If the product is in an organic solvent, washing with water can remove the water-soluble ionic liquid.

  • Filtration: For solid products, filtration followed by washing with a suitable solvent can be effective.[4][5]

  • Column Chromatography: If simple extraction or filtration is insufficient, silica gel chromatography is a standard method for purifying organic compounds.

Issue 3: Catalyst Deactivation and Reusability

Q: My catalyst's activity is decreasing upon reuse. What could be causing this and how can I regenerate it?

A: While this compound is often reusable, its activity can diminish over time.

Potential Causes for Deactivation:

  • Accumulation of Water/Byproducts: Water from the reaction or byproducts can accumulate in the ionic liquid phase, reducing its catalytic activity.

  • Thermal Decomposition: Although relatively stable, prolonged exposure to high temperatures can lead to the decomposition of the catalyst. The decomposition of ammonium sulfates can begin at temperatures above 200°C.[10]

  • Loss of Catalyst During Workup: Physical loss of the ionic liquid during the product extraction and separation steps can lead to a perceived decrease in activity in subsequent runs.

Catalyst Regeneration Protocol:

  • Separation: After the reaction, separate the catalyst (ionic liquid phase) from the product phase.

  • Washing: Wash the ionic liquid with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) to remove any dissolved organic products or byproducts.

  • Drying: Remove the wash solvent and any accumulated water by heating the ionic liquid under vacuum.[4][5] This is a critical step to restore its activity.

  • Characterization: The integrity of the reused catalyst can be confirmed using techniques like IR spectroscopy to compare its spectrum with that of the fresh catalyst.[4][5]

Data on Catalyst Reusability:

Reaction Type Number of Cycles Effect on Yield Reference
Multicomponent synthesis of pyridopyrimidinesAt least 5No appreciable decrease in yield[4][5]

This table illustrates the potential for catalyst recycling in specific applications. However, reusability should be evaluated on a case-by-case basis.

References

troubleshooting triethylammonium sulfate synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of triethylammonium sulfate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is a straightforward acid-base neutralization reaction. It involves the reaction of triethylamine (a base) with sulfuric acid (an acid) to form the corresponding salt, this compound.[1][2] This is an exothermic reaction that requires careful control of the addition rate and temperature.

Q2: What are the most common impurities I might encounter in my synthesized this compound?

A2: The most common impurities include:

  • Residual Water: Often present from the reagents or absorbed from the atmosphere.

  • Unreacted Starting Materials: Excess triethylamine or sulfuric acid due to inaccurate stoichiometry.[3][4]

  • Impurities from Triethylamine: Commercial triethylamine may contain small amounts of diethylamine and monoethylamine.[5] Oxidation of triethylamine can also lead to the formation of triethylamine N-oxide.

  • Impurities from Sulfuric Acid: The purity of sulfuric acid can vary significantly by grade, potentially introducing metallic and other trace impurities.[6][7][8]

Q3: My final product is discolored (yellow or brown). What is the likely cause?

A3: Discoloration during the synthesis of this compound is often indicative of impurities in the starting materials or oxidation during the reaction, potentially accelerated by localized overheating. Using high-purity reagents and maintaining strict temperature control are crucial to prevent discoloration.

Q4: How can I confirm the purity of my synthesized this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is effective for confirming the structure and identifying organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups and confirm the absence of starting materials.

  • Karl Fischer Titration: This is a standard method for quantifying residual water content.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to incorrect stoichiometry or insufficient reaction time.Ensure a 1:1 molar ratio of triethylamine to sulfuric acid. Monitor the reaction to completion using an appropriate method (e.g., pH measurement).
Mechanical loss of product during workup.Exercise care during product transfer and filtration steps.
Product is a viscous oil instead of a solid Presence of excess water or other impurities.Dry the product under high vacuum at an elevated temperature (e.g., 80°C) until a constant weight is achieved.[9]
Unexpected peaks in ¹H NMR spectrum Contamination with other amines (e.g., diethylamine) from the triethylamine starting material.Use high-purity triethylamine (≥99%).[10] Diethylamine would present a different set of signals in the NMR spectrum.
Presence of triethylamine N-oxide due to oxidation.Triethylamine N-oxide appears as a singlet at approximately 3.25 ppm in ¹H NMR.[11] Minimize air exposure during the reaction and use fresh, high-quality triethylamine.
Residual unreacted triethylamine.This can be identified by its characteristic ethyl group signals in the ¹H NMR spectrum. Removal can be attempted by washing with a suitable non-polar solvent in which the salt is insoluble, followed by drying under vacuum.
Broad peak around 3400 cm⁻¹ in FTIR spectrum Presence of residual water (O-H stretch) or secondary amines like diethylamine (N-H stretch).A broad peak is indicative of O-H from water. A sharper, weaker peak in the same region could indicate N-H from diethylamine.[5] Drying under vacuum will remove water. Using pure starting materials is key to avoiding amine contaminants.
Product has a strong amine odor Excess unreacted triethylamine.Ensure the reaction goes to completion and that the product is thoroughly dried under vacuum. A slight excess of sulfuric acid can be used to ensure all triethylamine has reacted, but this will result in an acidic final product.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the preparation of triethylammonium hydrogen sulfate.[9]

Materials:

  • Triethylamine (≥99% purity)

  • Sulfuric acid (98%)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath

  • High-vacuum line

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a measured amount of triethylamine.

  • Cool the flask in an ice bath to manage the exothermic nature of the reaction.

  • Slowly add a stoichiometric equivalent (1:1 molar ratio) of 98% sulfuric acid to the stirred triethylamine via the dropping funnel over a period of 1 hour. Maintain the reaction temperature below 40°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour.

  • To ensure the reaction has gone to completion, the mixture can be gently heated to 60-70°C for one hour.[9]

  • Remove any residual water by heating the product to 80°C under high vacuum until a constant weight is achieved.[9]

Purity Analysis by ¹H NMR
  • Dissolve a small sample of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • The spectrum of pure this compound should show a triplet corresponding to the methyl protons and a quartet for the methylene protons of the triethylammonium cation, along with a broad singlet for the N-H proton.[9]

  • Analyze the spectrum for the presence of impurity peaks as detailed in the troubleshooting table.

Visualizations

cluster_synthesis Synthesis Pathway Triethylamine Triethylamine (C₂H₅)₃N Reaction Acid-Base Neutralization Triethylamine->Reaction SulfuricAcid Sulfuric Acid H₂SO₄ SulfuricAcid->Reaction Product This compound [(C₂H₅)₃NH]HSO₄ Reaction->Product

Caption: Synthesis pathway of this compound.

cluster_troubleshooting Troubleshooting Workflow start Impurity Detected in Product unreacted_start Unreacted Starting Materials? start->unreacted_start water Residual Water? start->water start_material_impurity Starting Material Impurity? start->start_material_impurity discoloration Discoloration? start->discoloration check_stoichiometry Verify Stoichiometry & Reaction Time unreacted_start->check_stoichiometry Yes vacuum_dry Dry Under High Vacuum at 80°C water->vacuum_dry Yes use_high_purity Use High-Purity Reagents (≥99%) start_material_impurity->use_high_purity Yes check_temp_control Check Temperature Control & Reagent Purity discoloration->check_temp_control Yes

References

effect of temperature on triethylammonium sulfate catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of triethylammonium sulfate, [Et₃NH][HSO₄], as a catalyst in organic synthesis, with a specific focus on the influence of temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a catalyst?

This compound, often abbreviated as [Et₃NH][HSO₄] or [TEA][HSO₄], is a protic ionic liquid. It functions as a mild, efficient, and reusable Brønsted acid catalyst for a variety of organic reactions, including multicomponent reactions like the Biginelli and Knoevenagel condensations.[1][2] Its advantages include low cost, high thermal stability, operational simplicity, and environmentally friendly characteristics, as it can often be used in solvent-free conditions.[1][2]

Q2: What is the typical operating temperature range for reactions catalyzed by this compound?

The optimal temperature is highly dependent on the specific reaction. However, many syntheses using [Et₃NH][HSO₄] are successfully carried out at moderately elevated temperatures, often between 60°C and 120°C.[1][3] For example, the synthesis of certain fused pyridine derivatives proceeds with excellent yields at 60°C.[1][4] Some reactions, like the synthesis of bis(indoyl)methanes, can even be performed efficiently at room temperature.[5]

Q3: How stable is the this compound catalyst at higher temperatures?

This compound exhibits high thermal stability.[2][6] Thermogravimetric analysis (TGA) has shown its decomposition temperature to be around 274-280°C, making it suitable for a wide range of reaction conditions without significant degradation.[1][3]

Q4: Can the catalyst be recovered and reused after a reaction?

Yes, one of the significant advantages of [Et₃NH][HSO₄] is its reusability. After reaction completion, the product can often be precipitated by adding cold water, allowing the solid product to be filtered off. The aqueous solution containing the ionic liquid can then be evaporated under reduced pressure to recover the catalyst for subsequent runs with minimal loss of activity.[4]

Troubleshooting Guide

This section addresses common problems encountered during reactions catalyzed by this compound, with a focus on temperature-related issues.

Problem 1: Low or No Product Yield

Low yield is a frequent issue that can often be traced back to suboptimal reaction conditions.

Potential Cause Troubleshooting Steps & Recommendations
Suboptimal Temperature The reaction temperature may be too low for the activation energy barrier to be overcome efficiently. Incrementally increase the reaction temperature (e.g., in 10-20°C steps) and monitor the reaction progress via TLC. For instance, while some Knoevenagel condensations work at room temperature, others show a significant increase in yield when the temperature is raised from 25°C to 40°C.[7][8]
Incorrect Catalyst Loading The amount of catalyst can be crucial. While it's a catalyst, an insufficient amount may lead to slow or incomplete reactions. Refer to literature for typical catalyst loadings for your reaction type, which can range from a few mol% to being the solvent itself.[3][9]
Impure Reactants or Catalyst Ensure starting materials and the [Et₃NH][HSO₄] catalyst are pure and dry. Moisture can be particularly detrimental to reactions involving sensitive intermediates.[10]
Insufficient Reaction Time Monitor the reaction using an appropriate technique (e.g., TLC, GC, LC-MS) to ensure it has reached completion. Higher temperatures often lead to shorter reaction times.[10]
Problem 2: Formation of Unwanted Side Products

The appearance of side products can indicate that the reaction conditions are too harsh or that alternative reaction pathways are being favored.

Potential Cause Troubleshooting Steps & Recommendations
Temperature is Too High Elevated temperatures can sometimes lead to the decomposition of reactants or products, or promote undesired side reactions.[10] If you observe significant side product formation, try lowering the reaction temperature. A systematic study at different temperatures (e.g., 100°C, 80°C, 60°C) can help identify the optimal balance between reaction rate and selectivity.
Catalyst Acidity While [Et₃NH][HSO₄] is a mild acid, it might be too strong for certain sensitive substrates. Although temperature is the primary focus, consider that the Brønsted acidity might be promoting undesired pathways at higher thermal energies.

Experimental Protocols & Data

Example Protocol: Synthesis of Fused Pyridine Derivatives

This procedure is adapted from a reported synthesis using [Et₃NH][HSO₄] as both a catalyst and solvent.[1][4]

Materials:

  • Substituted aldehyde (1 mmol)

  • Acyl acetonitrile (1 mmol)

  • Electron-rich amino heterocycle (1 mmol)

  • Triethylammonium hydrogen sulfate [Et₃NH][HSO₄] (1 mmol)

Procedure:

  • Combine the aldehyde, acyl acetonitrile, and [Et₃NH][HSO₄] in a reaction vessel.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the amino heterocycle to the mixture.

  • Heat the reaction mixture to 60°C with continuous stirring.[1][4]

  • Monitor the reaction progress by TLC until completion (typically 30 minutes).[1]

  • Upon completion, add cold water to the solidified reaction mixture.

  • Isolate the solid product by filtration, wash with water, and dry.

  • The filtrate containing the ionic liquid can be concentrated under reduced pressure to recover the catalyst for reuse.[4]

Data: Effect of Temperature on Reaction Yield

The optimal temperature can significantly impact product yield. Below is a summary of data from a study on the Knoevenagel condensation, demonstrating this effect.

Reaction Temperature (°C)Product Yield (%)
2556
4095
6095
8092
Data adapted from a study on Knoevenagel condensation.[7] Note: This specific study did not use [Et₃NH][HSO₄], but illustrates the general principle of temperature's effect on yield for this type of reaction.

Visual Guides

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for diagnosing and solving issues of low product yield in your reaction.

LowYieldTroubleshooting Start Low Product Yield Observed Check_Temp Is Temperature Optimized? Start->Check_Temp Adjust_Temp Systematically vary temperature (e.g., 60°C, 80°C, 100°C) and monitor reaction. Check_Temp->Adjust_Temp No Check_Purity Are Reactants Pure and Dry? Check_Temp->Check_Purity Yes Adjust_Temp->Check_Purity Purify Purify starting materials. Ensure anhydrous conditions. Check_Purity->Purify No Check_Time Is Reaction Time Sufficient? Check_Purity->Check_Time Yes Purify->Check_Time Increase_Time Increase reaction time. Monitor to completion via TLC/GC. Check_Time->Increase_Time No Success Yield Improved Check_Time->Success Yes Increase_Time->Success

Caption: A decision tree for troubleshooting low reaction yield.

Relationship between Temperature and Reaction Parameters

Temperature is a critical parameter that influences multiple aspects of a chemical reaction simultaneously.

TempEffect Temp Reaction Temperature Rate Reaction Rate Temp->Rate Generally Increases Yield Product Yield Temp->Yield Can Increase or Decrease (Optimum exists) Selectivity Selectivity (Side Products) Temp->Selectivity Often Decreases at high temps Stability Catalyst & Reactant Stability Temp->Stability Decreases at very high temps

Caption: The influence of temperature on key reaction outcomes.

References

Technical Support Center: Triethylammonium Sulfate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up of reactions catalyzed by triethylammonium sulfate. It is intended for researchers, scientists, and drug development professionals to navigate common challenges and ensure successful product isolation and catalyst recovery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a catalyst?

Triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) is a protic ionic liquid that serves as a mild, efficient, and eco-friendly Brønsted acid catalyst for various organic transformations, including esterifications, multicomponent reactions, and aldol-type reactions.[1][2][3] Its ionic liquid nature offers advantages such as low volatility, high thermal stability, and potential for recyclability, making it a greener alternative to traditional acid catalysts like sulfuric acid.[3][4] It can also function as a solvent for the reaction, simplifying the experimental setup.[1]

Q2: What are the general work-up procedures for reactions involving this compound?

The work-up procedure largely depends on the solubility of your product and the reaction solvent. Here are two common scenarios:

  • For products that are solids and insoluble in water: A simple and effective method is to add cold water to the reaction mixture.[1][5] This often causes the product to precipitate, after which it can be isolated by filtration. The aqueous filtrate containing the water-soluble this compound can then be concentrated under reduced pressure to recover the catalyst.[1][5]

  • For products soluble in organic solvents: The reaction mixture is typically diluted with an organic solvent (e.g., dichloromethane, ethyl acetate) and washed with water or a saturated aqueous solution of sodium bicarbonate to remove the this compound.[6] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.

Q3: How can I recover and reuse the this compound catalyst?

Catalyst recovery is a key advantage of using ionic liquids. After separating the product, the aqueous solution containing the this compound can be heated under reduced pressure to remove the water.[1][5] The recovered ionic liquid can often be reused several times without a significant drop in catalytic activity.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product is not precipitating upon addition of water. 1. The product is soluble in water. 2. The concentration of the product is too low.1. Extract the product with a suitable organic solvent. 2. Concentrate the reaction mixture before adding water. 3. Try adding an anti-solvent (a solvent in which your product is insoluble) to induce precipitation.
An emulsion forms during aqueous extraction. 1. The presence of both polar and non-polar functional groups in the product or starting materials. 2. High concentration of the ionic liquid.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. 2. Filter the mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period to allow for phase separation.
The isolated product is acidic. Loss of the triethylammonium cation during work-up, particularly during chromatography or evaporation.[7]1. Avoid prolonged exposure to high vacuum or high temperatures during solvent removal. 2. If purification by silica gel chromatography is necessary, consider neutralizing the column with a small amount of triethylamine in the eluent. 3. After purification, the product can be redissolved and treated with a stoichiometric amount of triethylamine, followed by lyophilization to form the triethylammonium salt.[7]
Low product yield. 1. Incomplete reaction. 2. Product loss during work-up. 3. Inefficient extraction.1. Monitor the reaction progress using TLC or other analytical techniques to ensure completion. 2. Minimize the number of transfer steps during work-up. 3. Perform multiple extractions with smaller volumes of solvent for better recovery.
Catalyst decomposition. Exposure to strong bases during work-up.Avoid using strong bases for quenching or washing. A mild base like sodium bicarbonate is generally sufficient to neutralize any remaining acidity without decomposing the catalyst.

Experimental Protocols

Protocol 1: Work-up by Precipitation

This protocol is suitable for solid products that are insoluble in water.

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC or other methods), cool the reaction mixture to room temperature.

  • Precipitation: Slowly add cold deionized water to the reaction mixture while stirring vigorously. The product should precipitate out as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual this compound.

  • Drying: Dry the product in a vacuum oven at an appropriate temperature.

  • Catalyst Recovery: Collect the aqueous filtrate. Remove the water under reduced pressure to recover the this compound for future use.[1][5]

Protocol 2: Work-up by Liquid-Liquid Extraction

This protocol is suitable for products that are soluble in organic solvents.

  • Reaction Quenching: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (2 x volume of the organic phase) to remove the bulk of the this compound.

    • Saturated aqueous sodium bicarbonate solution (1 x volume of the organic phase) to remove any remaining acidic impurities.

    • Brine (1 x volume of the organic phase) to facilitate phase separation and remove residual water.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography, recrystallization, or distillation as required.

Data Presentation

Table 1: Comparison of Work-up Procedures for Different Reaction Types

Reaction TypeTypical Work-up MethodAverage Yield (%)Catalyst RecyclabilityReference
Multicomponent synthesis of pyrido[2,3-d]pyrimidinesAddition of cold water and filtration90-96Reused at least 5 times with no appreciable decrease in yield[1][5]
Synthesis of 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-onesFiltration and washing with diethyl etherGood to excellent yieldsNot specified[8]
Fischer Esterification of aliphatic carboxylic acidsPhase separation (ester and ionic liquid)Excellent yields (up to 98%)Reused for at least 2 cycles with minimal loss in activity[2]

Visualizations

Workup_Decision_Tree start Reaction Complete product_solubility Is the product soluble in the reaction mixture? start->product_solubility solid_product Is the product a solid at room temperature? product_solubility->solid_product No extraction_workup Work-up by Extraction product_solubility->extraction_workup Yes precipitation_workup Work-up by Precipitation solid_product->precipitation_workup Yes solid_product->extraction_workup No add_water Add cold water to precipitate product precipitation_workup->add_water dilute_organic Dilute with organic solvent extraction_workup->dilute_organic filter_solid Filter the solid product add_water->filter_solid wash_solid Wash with cold water filter_solid->wash_solid recover_catalyst_precip Recover catalyst from filtrate filter_solid->recover_catalyst_precip dry_product Dry the product wash_solid->dry_product wash_aqueous Wash with water/brine dilute_organic->wash_aqueous dry_organic Dry organic layer wash_aqueous->dry_organic concentrate Concentrate organic layer dry_organic->concentrate purify Purify the crude product concentrate->purify

Caption: Decision tree for selecting the appropriate work-up procedure.

Precipitation_Workflow cluster_product Product Isolation cluster_catalyst Catalyst Recovery reaction_mixture Reaction Mixture add_water Add Cold Water reaction_mixture->add_water filtration Vacuum Filtration add_water->filtration solid_product Solid Product filtration->solid_product filtrate Aqueous Filtrate filtration->filtrate Separation wash_solid Wash with Cold Water solid_product->wash_solid pure_product Pure Solid Product wash_solid->pure_product concentration Concentration (Reduced Pressure) filtrate->concentration recovered_catalyst Recovered Catalyst concentration->recovered_catalyst

Caption: Workflow for work-up by precipitation and catalyst recovery.

References

Technical Support Center: Post-Synthesis Water Removal from Triethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of water from triethylammonium sulfate ([Et₃NH][HSO₄]) following its synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound after synthesis?

A1: The presence of water can significantly impact the physicochemical properties of this compound, an ionic liquid. These properties include viscosity, density, conductivity, and solvent behavior. For many applications in research and drug development, a high purity, anhydrous form of the ionic liquid is essential to ensure experimental reproducibility and prevent unwanted side reactions.

Q2: What are the most common methods for drying this compound?

A2: The most prevalent and effective methods for removing residual water from this compound are vacuum drying, freeze-drying (lyophilization), and azeotropic distillation. The choice of method depends on the desired final water content, available equipment, and the scale of the synthesis.

Q3: How can I accurately determine the final water content in my this compound sample?

A3: Karl Fischer titration is the gold standard for accurately determining trace amounts of water in ionic liquids like this compound.[1][2][3][4][5] This method is highly selective for water and can provide precise measurements even at very low concentrations.[5]

Q4: Can I use conventional drying agents like anhydrous sodium sulfate or magnesium sulfate?

A4: While common in organic solvent drying, the use of solid drying agents for ionic liquids should be approached with caution. This compound is a salt, and direct contact with another salt can lead to ion exchange or contamination. It is generally recommended to use physical methods like vacuum drying or freeze-drying to remove water. If a drying agent is considered, its compatibility must be thoroughly evaluated to avoid introducing impurities.

Troubleshooting Guide

Issue 1: The this compound appears to be decomposing during heating under vacuum.

  • Possible Cause: The drying temperature is too high, exceeding the thermal stability of the ionic liquid. This compound begins to decompose at temperatures above approximately 260°C, but prolonged heating at lower temperatures can also lead to degradation.[6]

  • Solution:

    • Reduce the drying temperature. A temperature of 80°C under high vacuum has been shown to be effective for removing water without causing decomposition.[7][8]

    • Monitor the sample for any color change (e.g., yellowing or browning), which can be an indicator of decomposition.

    • Employ a two-stage drying process: initial water removal at a moderate temperature, followed by a final drying step at a slightly higher temperature for a shorter duration.

Issue 2: After drying, the water content determined by Karl Fischer titration is still too high.

  • Possible Cause 1: The drying time was insufficient. Due to the hygroscopic nature of this compound, removing the final traces of water can be slow.

  • Solution 1: Increase the drying time. For vacuum drying, extending the process to 24-72 hours may be necessary. For freeze-drying, a 72-hour cycle is often employed.[9]

  • Possible Cause 2: The vacuum applied was not deep enough. A higher vacuum facilitates more efficient water removal at lower temperatures.

  • Solution 2: Ensure a high vacuum is maintained throughout the drying process. A pressure of 10⁻³ mbar or lower is recommended for freeze-drying.[10]

  • Possible Cause 3: The sample was exposed to atmospheric moisture after drying. This compound is hygroscopic and will readily reabsorb water from the air.

  • Solution 3: Handle the dried product in a controlled, low-humidity environment, such as a glove box or a desiccator.

Issue 3: The this compound solidifies or becomes extremely viscous during the drying process, hindering efficient water removal.

  • Possible Cause: The temperature is too low, causing the ionic liquid to solidify or its viscosity to increase significantly.

  • Solution:

    • For vacuum drying, maintain a temperature that keeps the ionic liquid in a liquid state with manageable viscosity.

    • Consider using a rotary evaporator to create a thin film of the ionic liquid, which enhances the surface area for evaporation.

Quantitative Data on Drying Methods

The following table summarizes typical conditions and outcomes for different methods of drying this compound.

Drying MethodTemperaturePressureDurationTypical Final Water Content (w/w %)Notes
Vacuum Drying 70-80°CHigh Vacuum24-72 hours< 0.1%Effective for removing bulk and trace water.[7][8]
Rotary Evaporation 60-80°CReduced Pressure2-4 hours0.1 - 0.5%Good for initial bulk water removal.[9]
Freeze-Drying (Lyophilization) -55°C (initial)< 0.1 mbar72 hours< 0.05%Yields a dry, free-flowing powder; suitable for heat-sensitive applications.[9][10]
Azeotropic Distillation Varies with azeotropeAtmosphericVaries< 0.5%Can be effective but may require removal of the azeotroping agent.

Experimental Protocols

Protocol 1: Vacuum Drying
  • Preparation: Place the synthesized this compound in a round-bottom flask or a suitable vacuum-rated vessel.

  • Initial Heating: Gently heat the sample to 60°C under reduced pressure using a rotary evaporator to remove the bulk of the water.

  • High Vacuum Drying: Transfer the flask to a high-vacuum line. Heat the sample to 80°C while maintaining a high vacuum.[7][8]

  • Duration: Continue drying for 24-72 hours, or until the weight of the sample remains constant.

  • Cooling and Storage: Allow the sample to cool to room temperature under vacuum before transferring it to a desiccator or glove box for storage.

Protocol 2: Freeze-Drying (Lyophilization)
  • Freezing: Place the aqueous solution of this compound in a lyophilization flask and freeze it completely. A temperature of -55°C or lower is recommended.[10]

  • Lyophilization: Connect the flask to a freeze-dryer. Ensure the condenser temperature is significantly lower than the sample's freezing point.

  • Vacuum: Apply a high vacuum (e.g., < 0.1 mbar).

  • Drying Cycle: Run the freeze-drying cycle for approximately 72 hours.[9]

  • Final Product: Once the cycle is complete, the product should be a dry, solid powder.

  • Storage: Immediately transfer the dried product to a tightly sealed container in a desiccator or glove box.

Protocol 3: Karl Fischer Titration for Water Content Determination
  • Apparatus: Use a coulometric or volumetric Karl Fischer titrator.

  • Reagents: Use appropriate Karl Fischer reagents (anode and cathode solutions).

  • Sample Preparation: Accurately weigh a sample of the dried this compound and dissolve it in a suitable anhydrous solvent that is compatible with both the ionic liquid and the Karl Fischer reagents.

  • Titration: Introduce the sample solution into the titration cell. The instrument will automatically titrate the sample and calculate the water content.

  • Analysis: The result is typically given in ppm (parts per million) or percentage of water by weight.

Visualizations

Drying_Method_Selection Decision Workflow for Drying this compound start Post-synthesis aqueous [Et3NH][HSO4] solution q1 Is the product heat-sensitive? start->q1 freeze_drying Freeze-Drying (Lyophilization) q1->freeze_drying Yes vacuum_drying Vacuum Drying or Rotary Evaporation q1->vacuum_drying No end_product Dried [Et3NH][HSO4] freeze_drying->end_product q2 Desired final water content? vacuum_drying->q2 high_vacuum High Vacuum Drying (prolonged) q2->high_vacuum < 0.1% rotovap Rotary Evaporation (initial drying) q2->rotovap 0.1 - 0.5% high_vacuum->end_product rotovap->end_product kf_titration Verify water content with Karl Fischer Titration end_product->kf_titration

Caption: Decision workflow for selecting a suitable drying method.

Troubleshooting_Workflow Troubleshooting Workflow for Drying Issues start Problem Encountered During Drying q1 Is there evidence of decomposition? start->q1 reduce_temp Reduce drying temperature q1->reduce_temp Yes q2 Is the final water content too high? q1->q2 No solution Problem Resolved reduce_temp->solution increase_time Increase drying time q2->increase_time Yes improve_vacuum Improve vacuum level q2->improve_vacuum Yes prevent_rehydration Handle in dry environment q2->prevent_rehydration Yes q3 Is the sample solidifying? q2->q3 No increase_time->solution improve_vacuum->solution prevent_rehydration->solution adjust_temp Adjust temperature to maintain liquid state q3->adjust_temp Yes use_rotovap Use rotary evaporator for thin film q3->use_rotovap Yes adjust_temp->solution use_rotovap->solution

Caption: Troubleshooting workflow for common drying issues.

References

stability of triethylammonium sulfate under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triethylammonium sulfate. This guide provides detailed information on the stability of this compound under various experimental conditions to assist researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, also known as triethylammonium hydrogen sulfate ([Et3NH][HSO4]), is considered a thermally stable ionic liquid.[1] It is a salt formed from the weak base triethylamine and the strong acid sulfuric acid.[2] Its stability can be influenced by temperature, pH, and the presence of other reactive chemicals. It is also known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its properties.[3]

Q2: What is the thermal decomposition temperature of this compound?

A2: this compound exhibits good thermal stability. Thermogravimetric analysis (TGA) shows that it begins to decompose at temperatures above 260 °C.[1] Another source indicates a thermal stability of up to 277 °C.[3] For applications requiring high temperatures, it is recommended to stay well below this decomposition range to ensure the integrity of the compound.

Q3: How does pH affect the stability of this compound?

A3: As a salt of a weak base and a strong acid, the stability of this compound is pH-dependent. In acidic to neutral aqueous solutions, the equilibrium favors the protonated triethylammonium cation and the hydrogen sulfate anion. In the presence of a strong base, the triethylammonium cation will be deprotonated to yield free triethylamine, thus leading to the decomposition of the salt. It is most stable in acidic conditions and should be used with caution in basic environments.

Q4: Is this compound hygroscopic?

A4: Yes, this compound is described as a hygroscopic solid.[3] This means it can readily absorb moisture from the atmosphere. This can affect the water content of the material, which may be critical for certain applications, such as in water-sensitive reactions. It is recommended to store this compound in a desiccator or a dry, inert atmosphere.[3]

Q5: In which solvents is this compound soluble and stable?

A5: this compound is readily soluble in polar solvents such as water.[4] Its applications as a catalyst and solvent in organic synthesis suggest it is stable in a range of reaction media.[5][6] However, its reactivity with certain solvents has not been extensively documented. It is advisable to perform a small-scale compatibility test before using it in a new solvent system.

Q6: How should I store this compound?

A6: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4] It should be kept away from sources of heat and incompatible substances such as strong oxidizing agents.[4] Due to its hygroscopic nature, storage in a desiccator is recommended to minimize moisture absorption.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the sample (yellowing) - Impurities from synthesis. - Slight decomposition due to exposure to heat or light over time. - Reaction with contaminants.- Ensure the material is of high purity for sensitive applications. - Store in a dark, cool place. - If discoloration is significant, consider purification or obtaining a fresh batch.
Inconsistent reaction yields or rates - Variable water content due to hygroscopicity. - Partial decomposition of the catalyst. - Incorrect stoichiometry of the salt (excess acid or base).[2]- Dry the this compound under vacuum before use, especially for water-sensitive reactions. - Verify the stability of the compound under your specific reaction conditions (temperature, pH). - Check the quality and stoichiometry of your this compound.
Precipitation or phase separation in solution - Poor solubility in the chosen solvent. - Reaction with the solvent or other components in the mixture. - Temperature effects on solubility.- Confirm the solubility of this compound in your solvent system. - Ensure all components of the reaction mixture are compatible. - Check the solubility at the operating temperature of your experiment.
Amine-like odor detected - Decomposition of this compound into triethylamine.- This is likely to occur under basic conditions. Ensure your reaction medium is not basic. - Avoid excessively high temperatures.
Factors Affecting Stability

The stability of this compound is a function of several interconnected factors. The following diagram illustrates these relationships.

Factors Influencing this compound Stability Stability This compound Stability Decomposition Thermal Decomposition (>260 °C) Stability->Decomposition leads to Deprotonation Deprotonation to Triethylamine (Basic pH) Stability->Deprotonation leads to Hydrolysis Moisture Absorption Stability->Hydrolysis leads to Reactions Reactions with Oxidizing/ Reducing Agents Stability->Reactions leads to Temperature Temperature Temperature->Stability affects pH pH of Medium pH->Stability affects Moisture Moisture/Humidity (Hygroscopicity) Moisture->Stability affects Chemicals Presence of Other Chemicals Chemicals->Stability affects

Caption: Key factors affecting the stability of this compound.

Data Presentation

Thermal Stability of this compound
Parameter Value Source
Decomposition Onset Temperature (TGA) > 260 °C[1]
Reported Thermal Stability 277 °C[3]
Chemical Compatibility

The following table provides a general guide to the compatibility of this compound with common laboratory chemicals. "R" indicates recommended/compatible, "L" indicates limited compatibility (testing recommended), and "N" indicates not recommended.

Chemical Class Compatibility Notes
Water RSoluble and generally stable.[4]
Polar Protic Solvents (e.g., Ethanol, Methanol) RGenerally good solubility and stability.
Polar Aprotic Solvents (e.g., DMSO, DMF) RUsed in organic synthesis; generally compatible.[6]
Nonpolar Solvents (e.g., Toluene, Hexane) L/NLimited solubility.
Strong Acids (e.g., conc. H₂SO₄, HCl) RStable in acidic conditions.
Strong Bases (e.g., NaOH, KOH) NDecomposes to triethylamine.
Oxidizing Agents (e.g., Peroxides, Nitrates) NShould be stored away from oxidizing agents.[4]
Reducing Agents (e.g., Hydrides) LCompatibility should be tested.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature of this compound.

Materials:

  • This compound sample

  • TGA instrument

  • Nitrogen gas (high purity)

  • Sample pans (e.g., alumina)

Procedure:

  • Tare an empty TGA sample pan.

  • Accurately weigh 5-10 mg of the this compound sample into the pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 400 °C at a heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • The onset decomposition temperature is determined as the temperature at which a significant mass loss begins, following the initial baseline.[7]

Protocol 2: Assessment of pH Stability

Objective: To qualitatively assess the stability of this compound in acidic and basic solutions.

Materials:

  • This compound

  • Deionized water

  • 1 M HCl solution

  • 1 M NaOH solution

  • pH meter or pH paper

  • Stir plate and stir bars

  • Glass vials

Procedure:

  • Prepare a 10% (w/v) solution of this compound in deionized water.

  • Prepare three vials:

    • Vial A: 5 mL of the this compound solution (control).

    • Vial B: 5 mL of the solution, adjust pH to ~2 with 1 M HCl.

    • Vial C: 5 mL of the solution, adjust pH to ~12 with 1 M NaOH.

  • Stir all vials at room temperature for 1 hour.

  • Observe the solutions for any changes, such as phase separation, precipitation, or the evolution of an amine-like odor (indicating the formation of triethylamine).

  • The absence of change in Vials A and B and the presence of an amine odor or other changes in Vial C indicates stability in neutral to acidic conditions and instability in basic conditions.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting stability-related issues during experiments involving this compound.

Troubleshooting Workflow for Stability Issues start Start: Unexpected Experimental Outcome check_temp Is Reaction Temperature > 260 °C? start->check_temp check_ph Is Reaction Medium Basic (pH > 8)? check_temp->check_ph No thermal_decomp High Probability of Thermal Decomposition check_temp->thermal_decomp Yes check_moisture Is the Reaction Water-Sensitive? check_ph->check_moisture No base_decomp High Probability of Decomposition to Triethylamine check_ph->base_decomp Yes check_reagents Are Strong Oxidizing Agents Present? check_moisture->check_reagents No moisture_issue Inconsistent Results Due to Water Content check_moisture->moisture_issue Yes chem_incompatibility Potential Chemical Incompatibility check_reagents->chem_incompatibility Yes end Problem Resolved check_reagents->end No (Consult Further) action_temp Action: Lower Reaction Temperature thermal_decomp->action_temp action_ph Action: Adjust to Neutral or Acidic pH base_decomp->action_ph action_moisture Action: Dry Reagent Before Use moisture_issue->action_moisture action_reagents Action: Remove Incompatible Reagents chem_incompatibility->action_reagents action_temp->end action_ph->end action_moisture->end action_reagents->end

Caption: A step-by-step guide for troubleshooting stability issues.

References

Technical Support Center: Handling Hygroscopic Triethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic triethylammonium sulfate. Find troubleshooting tips and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

This compound is an organic salt that readily absorbs moisture from the atmosphere.[1][2] This property, known as hygroscopicity, is common for many ionic liquids and water-soluble salts.[3][4][5] If not handled correctly, the absorption of water can lead to changes in the physical and chemical properties of the substance.

Q2: How can I tell if my this compound has absorbed water?

Visual inspection can often reveal moisture contamination. Signs of water absorption in a normally white, crystalline solid include:

  • Clumping or caking of the powder.

  • Formation of a paste or slurry.

  • Complete dissolution into a liquid if it has absorbed a significant amount of water.

For a precise measurement of water content, Karl-Fischer titration is the recommended method.[6]

Q3: What are the potential consequences of using "wet" this compound in my experiment?

The presence of water can have several negative impacts on your experiment:

  • Inaccurate Concentration: The absorbed water increases the total weight, leading to errors in molar calculations if the water content is not accounted for.

  • Altered Reaction Conditions: Water can act as a reactant, catalyst, or change the polarity of the reaction medium, potentially leading to side reactions, lower yields, or even complete reaction failure.[7]

  • Physical Handling Issues: Clumped or liquefied material is difficult to weigh and dispense accurately.

Q4: How should I store this compound to prevent moisture absorption?

Proper storage is critical for maintaining the quality of hygroscopic reagents.[8]

  • Airtight Containers: Always store this compound in a tightly sealed container.

  • Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere, such as in a glove box or a desiccator purged with nitrogen or argon, is recommended.[9][10]

  • Desiccator: A desiccator containing a suitable drying agent (desiccant) is a standard and effective way to store hygroscopic materials.[8]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent reaction yields or unexpected side products. Water contamination in the this compound may be altering the reaction pathway or acting as an inhibitor.1. Determine the water content of your this compound using Karl-Fischer titration.2. Dry the this compound before use using a recommended protocol (see Experimental Protocols section).3. Ensure all solvents and other reagents are anhydrous.
Difficulty in accurately weighing the this compound due to clumping or stickiness. The material has absorbed a significant amount of moisture from the atmosphere.1. Handle the material in a low-humidity environment, such as a glove box or under a flow of dry inert gas.2. If a controlled environment is not available, weigh the material quickly and minimize its exposure to air.3. For future use, dry the material and store it in a desiccator.
The this compound has turned into a liquid or slurry in its container. The container was not sealed properly, leading to prolonged exposure to atmospheric moisture.The material is heavily contaminated with water. It is recommended to dry the material thoroughly before use. See the detailed drying protocol below.

Quantitative Data Summary

ParameterValue/RecommendationSource(s)
Water Content (Synthesized Sample) 1.43% w/w (by Karl-Fischer Titration)[6]
Recommended Storage Humidity As low as reasonably achievable. Store in a desiccator over a suitable desiccant.[8]
Critical Relative Humidity (CRH) A specific value for this compound is not readily available in the searched literature. However, for ammonium sulfate, the CRH is 79.2% at 30°C.[2] It is best practice to assume a low CRH and handle it in a dry environment.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl-Fischer Titration

This protocol provides a general guideline for determining the water content in this compound.

Materials:

  • Karl-Fischer titrator (coulometric or volumetric)

  • Anhydrous methanol or other suitable solvent

  • Karl-Fischer reagent

  • Airtight syringe

  • This compound sample

Procedure:

  • Prepare the Karl-Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate solvent to the titration cell and pre-titrating to a dry endpoint.

  • Accurately weigh a sample of this compound (typically 0.1 - 1 g, depending on the expected water content and instrument sensitivity) in a tared, dry, airtight container.

  • Quickly transfer the sample to the titration vessel. For solids, this can be done by direct addition; for liquids or slurries, a dry, tared syringe should be used, and the weight determined by difference.

  • Start the titration. The instrument will automatically dispense the Karl-Fischer reagent until the endpoint is reached.

  • Record the amount of reagent consumed.

  • Calculate the water content (w/w %) based on the titer of the Karl-Fischer reagent and the weight of the sample. For strongly basic amines, the addition of a neutralizing agent like benzoic acid to the solvent may be necessary to prevent side reactions and ensure an accurate endpoint.[11]

Protocol 2: Drying Hygroscopic this compound

This protocol describes a method for drying this compound that has been exposed to moisture.

Materials:

  • Vacuum oven

  • Vacuum pump capable of reaching high vacuum

  • Schlenk flask or other suitable vacuum-tight glassware

  • Desiccator with a fresh, active desiccant (e.g., phosphorus pentoxide, molecular sieves)

Procedure:

  • Place the this compound in a clean, dry Schlenk flask or a shallow dish suitable for use in a vacuum oven.

  • Place the container in the vacuum oven.

  • Slowly and carefully apply a vacuum to the oven to avoid violent outgassing or splattering of the material.[12]

  • Once a stable vacuum is achieved, heat the oven to 80°C.[13][14]

  • Maintain the sample under high vacuum at 80°C until the weight remains constant. This may take several hours.

  • Turn off the heat and allow the oven to cool to room temperature under vacuum.

  • Carefully and slowly break the vacuum with a dry, inert gas such as nitrogen or argon.

  • Immediately transfer the dried this compound to a desiccator for storage.

Visualizations

Handling_Hygroscopic_Reagent cluster_storage Storage cluster_handling Handling cluster_assessment Quality Assessment Store_Airtight Store in Airtight Container Store_Desiccator Store in Desiccator Store_Airtight->Store_Desiccator For routine use Store_Inert Store under Inert Atmosphere (e.g., Glove Box) Store_Airtight->Store_Inert For high sensitivity applications Minimize_Exposure Minimize Exposure to Air Store_Desiccator->Minimize_Exposure Use_Inert_Atmosphere Handle in Glove Box or under Inert Gas Flow Store_Inert->Use_Inert_Atmosphere Weigh_Quickly Weigh Quickly Minimize_Exposure->Weigh_Quickly Visual_Inspection Visual Inspection (Clumping, Liquefaction) Weigh_Quickly->Visual_Inspection Use_Inert_Atmosphere->Visual_Inspection KF_Titration Karl-Fischer Titration for Quantitative Water Content Visual_Inspection->KF_Titration If moisture is suspected Reagent_Received Receive Triethylammonium Sulfate Reagent_Received->Store_Airtight

Caption: Workflow for the proper storage and handling of hygroscopic this compound.

Troubleshooting_Workflow Start Experiment Fails or Gives Unexpected Results Check_Water Is water contamination a possible cause? Start->Check_Water Check_Other Investigate other experimental parameters (temperature, purity of other reagents, etc.) Check_Water->Check_Other No KF_Test Perform Karl-Fischer Titration on this compound Check_Water->KF_Test Yes Repeat_Experiment Repeat Experiment with Dry Reagent Check_Other->Repeat_Experiment Water_High Is water content > acceptable limit? KF_Test->Water_High Water_High->Check_Other No Dry_Reagent Dry the this compound (see Protocol 2) Water_High->Dry_Reagent Yes Dry_Reagent->Repeat_Experiment Success Problem Solved Repeat_Experiment->Success

Caption: A troubleshooting decision tree for experiments involving this compound.

References

Technical Support Center: Triethylammonium Sulfate Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triethylammonium sulfate ([Et₃NH][HSO₄]) mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in organic synthesis?

A1: this compound, often abbreviated as [Et₃NH][HSO₄], is a protic ionic liquid (PIL). It is considered a "green" catalyst and solvent due to its low volatility, high thermal stability, and recyclability.[1] It is frequently used to catalyze a variety of organic reactions, including multi-component reactions for the synthesis of heterocyclic compounds like pyridopyrimidines, pyrazolopyridines, and coumarins, as well as in esterification and biomass processing.[1][2][3][4] Its Brønsted acid properties are key to its catalytic activity.[2][5]

Q2: What are the main advantages of using [Et₃NH][HSO₄] over traditional acid catalysts?

A2: The primary advantages include:

  • Environmental Friendliness: Low volatility reduces air pollution, and it is often biodegradable.[2]

  • Reusability: As an ionic liquid, it can often be separated from the reaction mixture and reused, minimizing waste.[2]

  • Efficiency: It can lead to high yields in shorter reaction times under mild conditions.[3]

  • Dual Functionality: It can act as both a catalyst and a solvent, simplifying reaction setups.[2][5]

  • Cost-Effectiveness: The synthesis of [Et₃NH][HSO₄] is relatively simple and uses inexpensive starting materials.[4]

Q3: Is [Et₃NH][HSO₄] thermally stable?

A3: Yes, this compound exhibits good thermal stability. It generally remains stable up to approximately 260°C, above which it begins to decompose.[6] This makes it suitable for a wide range of reaction temperatures.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause: Incompatible reactants. Troubleshooting Steps:

  • Review Substrate Scope: Certain functional groups may be incompatible with the reaction conditions. For example, in some multi-component reactions for synthesizing fused pyridine derivatives, α,β-unsaturated aldehydes and meta-substituted acyl acetonitriles with electron-donating groups (e.g., -Me, -MeO) have been found to be incompatible, leading to reaction failure.[2]

  • Protecting Groups: Consider using protecting groups for sensitive functionalities on your starting materials.

  • Alternative Catalysts: If a particular substrate is consistently failing, a different Brønsted or Lewis acid catalyst might be more suitable.

Possible Cause: Incorrect stoichiometry of the ionic liquid. Troubleshooting Steps:

  • Verify Catalyst Preparation: The synthesis of [Et₃NH][HSO₄] involves a 1:1 molar ratio of triethylamine to sulfuric acid.[4][7] An excess of either reagent can alter the acidity and overall properties of the ionic liquid, potentially hindering the reaction.[4][7]

  • pH Adjustment: If you suspect an improper acid-base ratio, you can try small-scale test reactions with slight additions of triethylamine or a dilute sulfuric acid solution to optimize the conditions.

Issue 2: Formation of Unidentified Byproducts

Possible Cause: Degradation of starting materials or products. Troubleshooting Steps:

  • Lower Reaction Temperature: Although thermally stable, high temperatures can sometimes lead to the degradation of sensitive organic molecules. Running the reaction at a lower temperature for a longer duration might reduce byproduct formation.

  • Inert Atmosphere: If your substrates or products are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time. This can help you identify when byproduct formation begins and allow you to stop the reaction at the optimal point. In biomass processing, for instance, acidic conditions can lead to the formation of degradation products like furfural from hemicellulose.[8]

Possible Cause: Side reactions involving the catalyst. Troubleshooting Steps:

  • Catalyst Purity: Ensure the [Et₃NH][HSO₄] used is of high purity. Impurities from its synthesis could catalyze unwanted side reactions. The preparation involves mixing triethylamine and sulfuric acid, and any residual starting materials could be problematic.[2][5]

  • Water Content: The presence of water can influence the reaction. While some reactions are performed in water[3][9], in other cases, traces of water are removed under high vacuum after the catalyst's synthesis.[2][5] Depending on your specific reaction, ensure the appropriate level of hydration or dehydration.

Data Summary

Table 1: Reaction Conditions for Syntheses Using [Et₃NH][HSO₄]

Reaction TypeCatalyst LoadingTemperature (°C)SolventTypical Yields (%)Reference
Synthesis of Pyridopyrimidine Derivatives1 mmol60Solvent-free92-94[2]
Synthesis of Coumarin Derivatives20 mol%110Solvent-freeGood to Excellent[3]
Synthesis of Bis(indoyl)methanesCatalytic amountRoom TemperatureWater82-98[3][9]
Esterification (Ethyl ethanoate)VariableNot specifiedNot specified~93[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Triethylammonium Hydrogen Sulfate [Et₃NH][HSO₄]

This protocol is adapted from published procedures.[2][5]

  • To 10.1 g (0.1 mmol) of triethylamine in a flask, slowly add 9.8 g (0.1 mmol) of 98% sulfuric acid dropwise over 1 hour at 60°C with stirring.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.

  • To remove any traces of water, heat the resulting ionic liquid at 80°C under a high vacuum until a constant weight is achieved.

  • The final product is a clear, viscous liquid. The yield should be approximately 99%.

Visualizations

experimental_workflow start_end start_end process process decision decision issue issue solution solution start Start Synthesis setup Setup Reaction with [Et3NH][HSO4] start->setup monitor Monitor Reaction (TLC, LC-MS) setup->monitor check_yield Acceptable Yield? monitor->check_yield workup Product Isolation & Purification check_yield->workup Yes low_yield Low/No Yield check_yield->low_yield No byproducts Byproducts Observed check_yield->byproducts Byproducts end End workup->end check_reactants Check Reactant Compatibility low_yield->check_reactants check_stoichiometry Verify Catalyst Stoichiometry low_yield->check_stoichiometry check_reactants->setup check_stoichiometry->setup optimize_temp Lower Reaction Temperature byproducts->optimize_temp check_purity Check Catalyst Purity byproducts->check_purity optimize_temp->setup check_purity->setup

Caption: Troubleshooting workflow for syntheses mediated by [Et₃NH][HSO₄].

logical_relationship center_node center_node cause_node cause_node effect_node effect_node reaction_failure Low or No Product Yield / Byproduct Formation side_reaction Unwanted Side Reactions reaction_failure->side_reaction degradation Starting Material/Product Degradation reaction_failure->degradation no_product Inhibition of Desired Reaction reaction_failure->no_product reactant_incompatibility Incompatible Reactants (e.g., α,β-unsaturated aldehydes) reactant_incompatibility->reaction_failure thermal_degradation High Reaction Temperature thermal_degradation->reaction_failure stoichiometry_issue Incorrect Catalyst Stoichiometry (Excess Acid or Base) stoichiometry_issue->reaction_failure catalyst_impurity Catalyst Impurity catalyst_impurity->reaction_failure

References

Technical Support Center: Purification of Products from Triethylammonium Sulfate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of products from reactions involving triethylammonium sulfate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.

Issue 1: Residual this compound in the Final Product

Symptom: The final product is a sticky solid or oil, and NMR or mass spectrometry analysis indicates the presence of triethylammonium ions. This can occur when this compound is used as a catalyst or when triethylamine is used as a base with a sulfate-containing reagent.

Cause: this compound is a salt that can be soluble in organic solvents, making it difficult to remove by simple filtration or evaporation.

Solutions:

  • Aqueous Wash (Liquid-Liquid Extraction):

    • Principle: Convert the triethylammonium salt into a more water-soluble form by washing with a dilute acidic or basic solution.

    • Protocol:

      • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute acid solution (e.g., 1N HCl) to protonate any free triethylamine, making it highly water-soluble.[1]

      • Alternatively, wash with a saturated sodium bicarbonate solution to neutralize the triethylammonium salt and extract the resulting triethylamine into the organic phase, which can then be removed by evaporation.[2]

      • Follow with a brine wash to remove residual water.[1]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization/Trituration:

    • Principle: Select a solvent system where the desired product has high solubility at an elevated temperature and low solubility at room temperature, while this compound remains soluble.[3][4]

    • Protocol:

      • Dissolve the crude product in a minimal amount of a suitable hot solvent.[5][6]

      • If the product does not crystallize upon cooling, a two-solvent system can be employed. Dissolve the product in a "good" solvent and add a "poor" solvent until the solution becomes cloudy, then heat until clear and allow to cool slowly.[5]

      • For sticky solids, trituration can be effective. This involves stirring the crude material with a solvent in which the product is insoluble, but the this compound is soluble (e.g., cold diethyl ether or hexane).[2][7]

      • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.[5][6]

  • Chromatographic Purification Issues:

    • If triethylamine was used as an additive in the mobile phase for chromatography, it can form salts with acidic functionalities on the product, leading to co-elution.[8][9]

    • Solution: After collecting the fractions, combine them, and perform an aqueous wash as described above to remove the triethylammonium salt. A subsequent evaporation or lyophilization step can then isolate the pure product.[8]

Issue 2: Product is Water-Soluble or Sensitive to Acid/Base

Symptom: The desired product has significant solubility in water or degrades under acidic or basic conditions, making aqueous extraction challenging.

Cause: The presence of polar functional groups on the product molecule.

Solutions:

  • Co-evaporation (Azeotropic Removal):

    • Principle: For removal of volatile free triethylamine, co-evaporation with a higher boiling point solvent can be effective.[1]

    • Protocol:

      • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and any free triethylamine.

      • Add a solvent like toluene or hexane and re-concentrate. Repeat this process 2-3 times.[1] Note: This is less effective for the non-volatile this compound salt.

  • Size Exclusion Chromatography (SEC):

    • Principle: This technique separates molecules based on their size. It can be useful for separating a larger product molecule from the smaller this compound salt without the need for harsh pH adjustments.

    • Consideration: This method is often more suitable for larger molecules like polymers or biomolecules.

  • Reverse-Phase Chromatography:

    • Principle: For polar compounds, reverse-phase chromatography (e.g., C18 silica) can be used.

    • Protocol:

      • Use a mobile phase of water and a polar organic solvent like acetonitrile or methanol.

      • The highly polar this compound will likely elute in the void volume, while the desired product is retained on the column and can be eluted with a gradient of the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the physical properties of this compound?

A1: this compound is an ionic liquid.[10][11] Its properties are summarized in the table below.

PropertyValueReference
Appearance Colorless or light yellow liquid[10]
Melting Point Approximately -38 °C[10]
Boiling Point Approximately 290 °C[10]
Solubility Good solubility in polar solvents like water.[10]
Thermal Stability Begins to decompose above ~260 °C.[12]

Q2: Why is my product streaking on the TLC plate?

A2: Streaking of amine-containing compounds on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica gel. To resolve this, you can add a small amount of triethylamine (0.1–2.0%) to the mobile phase to neutralize the acidic sites on the silica.[13]

Q3: Can I remove this compound by evaporation?

A3: It is difficult to remove this compound by evaporation alone due to its low volatility (high boiling point).[10] While free triethylamine can be removed by rotary evaporation, the sulfate salt will remain.[1]

Q4: My product is an acid-sensitive compound. How can I remove triethylamine without using an acidic wash?

A4: For acid-sensitive compounds, you can use a neutral or slightly basic aqueous wash, such as a saturated sodium bicarbonate solution or brine.[1][2] Alternatively, non-aqueous methods like recrystallization, trituration, or chromatography are recommended.

Q5: During purification, I seem to be losing the triethylammonium counterion from my desired product. Why is this happening and how can I prevent it?

A5: Loss of the triethylammonium cation can occur during chromatographic purification or concentration of solutions, yielding the product in its acidic form or with a sub-stoichiometric amount of the counterion.[14] This can be problematic for accurate measurements and stability. To prevent this, avoid prolonged exposure to vacuum and high temperatures during solvent evaporation. If using chromatography, ensure the system is well-equilibrated with a mobile phase containing a small amount of triethylamine if the product is a triethylammonium salt.

Experimental Protocols & Visualizations

Protocol 1: General Liquid-Liquid Extraction for this compound Removal

Objective: To remove this compound from a reaction mixture containing a water-insoluble organic product.

Methodology:

  • Dissolution: Transfer the entire reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), it should first be removed under reduced pressure. Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[15]

  • Acidic Wash: Add an equal volume of 1N HCl to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Neutralizing Wash: Add an equal volume of saturated sodium bicarbonate solution and shake. This will neutralize any remaining acid. Drain and discard the aqueous layer.

  • Brine Wash: Add an equal volume of brine (saturated NaCl solution). This wash helps to remove the majority of the dissolved water in the organic layer. Drain and discard the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, now free of triethylammonium salts.

experimental_workflow cluster_start Initial State cluster_process Purification Steps cluster_end Final Product start Crude Reaction Mixture (Product + TEAS) dissolve Dissolve in Organic Solvent start->dissolve wash_acid Wash with 1N HCl dissolve->wash_acid wash_bicarb Wash with Sat. NaHCO₃ wash_acid->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Fig. 1: Workflow for liquid-liquid extraction.
Troubleshooting Logic for Purification

The following diagram outlines a decision-making process for selecting a purification strategy.

troubleshooting_logic node_rect node_rect start Product Contains TEAS is_water_stable Product Stable in Water & Acid/Base? start->is_water_stable is_solid Is Product a Solid? is_water_stable->is_solid  No aqueous_wash Perform Aqueous Wash (Acidic or Basic) is_water_stable->aqueous_wash  Yes is_large_molecule Large Molecule (>1kDa)? is_solid->is_large_molecule  No recrystallize Recrystallization or Trituration is_solid->recrystallize  Yes chromatography Reverse-Phase Chromatography is_large_molecule->chromatography  No sec Size Exclusion Chromatography is_large_molecule->sec  Yes

Fig. 2: Decision tree for purification strategy.

References

catalyst poisoning of triethylammonium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Deactivation. This resource provides troubleshooting guides and frequently asked questions regarding catalyst poisoning, with a specific focus on issues arising from the presence of triethylammonium sulfate and other sulfur-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning?

A: Catalyst poisoning is the deactivation of a catalyst by a chemical compound that binds to its active sites.[1] This process reduces or completely stops the catalyst's activity and can be either reversible or irreversible.[2][3] Common poisons include compounds containing sulfur, lead, carbon monoxide, halides, and cyanides.[1]

Q2: Is this compound considered a catalyst poison?

A: this compound itself is an ionic liquid that can act as a catalyst in certain organic reactions.[4][5][6][7] However, in the context of reactions using sensitive metal catalysts, such as those based on Palladium (Pd) or Platinum (Pt), it can be a source of sulfur. The sulfate anion (SO₄²⁻) or its decomposition products (like SO₂, SO₃) under reaction conditions are known poisons for many metal catalysts.[2][3][8][9][10]

Q3: Which types of catalysts are most susceptible to poisoning by sulfate compounds?

A: Catalysts based on platinum group metals (PGMs) are particularly vulnerable to sulfur poisoning. This includes:

  • Palladium (Pd)[2][3][8][11][12][13]

  • Platinum (Pt)[14]

  • Rhodium (Rh)[2][3]

Transition metal catalysts used in hydrogenation, such as Nickel (Ni) and Cobalt (Co), are also highly susceptible.[15]

Q4: What are the common signs of catalyst poisoning in an experiment?

A: The primary indicators of catalyst poisoning during a reaction include:

  • A significant decrease in the reaction rate or a complete failure of the reaction to proceed.[15]

  • The need for higher temperatures or longer reaction times to achieve the desired conversion.[15]

  • A noticeable decline in catalyst performance over repeated uses or cycles.

  • In some cases, the formation of unwanted side products due to altered catalyst selectivity.[16][17]

Q5: How does sulfate poison metal catalysts?

A: The poisoning mechanism involves the strong adsorption and subsequent chemical reaction of sulfur oxides with the catalyst's active metal sites. For example, with a palladium catalyst, SO₂ or SO₃ can react with palladium oxide (PdO), a common active species, to form palladium sulfate (PdSO₄).[8][9][12] This sulfate species is very stable and physically blocks the active sites, preventing reactant molecules from accessing them and thus deactivating the catalyst.[10][11][15]

Troubleshooting Guides

Problem: My hydrogenation reaction using a Palladium on Carbon (Pd/C) catalyst is slow or has failed. Could this compound in my reaction mixture be the cause?

Answer: Yes, this is a strong possibility. The sulfate from the this compound can act as a potent poison for the palladium catalyst.

Troubleshooting Steps:

  • Verify the Purity of Reagents: Ensure that all starting materials, solvents, and gases (especially hydrogen) are free from sulfur contamination. Even trace amounts can be detrimental.[15]

  • Isolate the Source: If possible, run a control experiment without this compound. If the reaction proceeds normally, it confirms that the sulfate is the likely poison.

  • Pre-treat the Feedstock: If this compound cannot be excluded from the reaction, consider a pre-treatment step to remove sulfur compounds before they reach the catalyst. Using an adsorbent guard bed, such as one with zinc oxide (ZnO), can effectively remove sulfur species.[15]

  • Increase Catalyst Loading: As a temporary measure, a higher catalyst loading might compensate for the poisoned sites, but this is not an economical or efficient long-term solution.

  • Consider a Sulfur-Tolerant Catalyst: For processes where sulfur is unavoidable, research and select a catalyst specifically designed for sulfur resistance, such as certain bimetallic (e.g., Pd-Pt, Pd-Au) or sulfided catalysts.[13][18]

Problem: My catalyst's activity has dropped significantly after several uses. How can I confirm sulfur poisoning and regenerate the catalyst?

Answer: A decline in activity over time is a classic sign of poisoning. Confirmation can be achieved through surface analysis techniques, and regeneration is often possible through thermal or chemical treatment.

Confirmation and Regeneration Workflow:

cluster_confirm Confirmation cluster_regen Regeneration Confirm_Start Suspected Poisoning: Reduced Catalyst Activity Analysis Characterize Spent Catalyst (e.g., XPS, TPD, Elemental Analysis) Confirm_Start->Analysis Check_Sulfur Is Sulfur Detected on the Surface? Analysis->Check_Sulfur Poisoned Sulfur Poisoning Confirmed Check_Sulfur->Poisoned Yes Not_Poisoned Deactivation by Other Means (e.g., Sintering, Coking) Check_Sulfur->Not_Poisoned No Regen_Start Select Regeneration Method Poisoned->Regen_Start Proceed to Regeneration Thermal Thermal Treatment (High Temp in Inert/Oxidizing/Reducing Atm.) Regen_Start->Thermal Chemical Chemical Washing (e.g., Humid Air, NH₃ Treatment) Regen_Start->Chemical Test Test Regenerated Catalyst Activity Thermal->Test Chemical->Test Success Activity Restored Test->Success Successful Failure Activity Not Restored (Irreversible Poisoning/Damage) Test->Failure Unsuccessful

Caption: Workflow for confirming and regenerating a sulfur-poisoned catalyst.

Quantitative Data Summary

The conditions required for regenerating sulfur-poisoned catalysts can vary significantly based on the specific catalyst, the support material, and the nature of the sulfur species.

Catalyst SystemPoisoning SpeciesRegeneration AtmosphereTemperature Range (°C)Efficacy & Notes
Pd/Al₂O₃SO₂ / PdSO₄Inert (N₂)450 - 700Significant sulfur removal as SO₂ observed at 450-500°C. Complete removal is difficult even at 700°C.[8]
Pd/Al₂O₃SO₂ / PdSO₄Rich-burn (Reducing)550Recovers CH₄ conversion from <80% to >90% by decomposing sulfates and generating active Pd⁰ sites.[19]
Pt/Al₂O₃SOₓ / SulfatesNH₃ + O₂> 350Low-temperature treatment converts stable sulfates to less stable species that decompose above 350°C, restoring activity.[14]
Vanadia-TitaniaAmmonium BisulfateHumid AirAmbientAdsorbed water dissolves the poisoning agent, allowing it to migrate away from active sites.[20]

Experimental Protocols

Protocol 1: Catalyst Activity Test for a Hydrogenation Reaction

This protocol provides a method to assess the performance of a hydrogenation catalyst (e.g., 5% Pd/C) using a model reaction, such as the hydrogenation of styrene to ethylbenzene.

Materials:

  • Styrene (substrate)

  • Ethylbenzene (product standard)

  • Ethanol (solvent)

  • 5% Pd/C catalyst (fresh, and suspected poisoned)

  • High-purity hydrogen gas

  • Reaction vessel (e.g., Parr shaker or similar hydrogenation apparatus)

  • Gas Chromatography (GC) instrument for analysis

Procedure:

  • Reaction Setup: In the reaction vessel, dissolve a known amount of styrene (e.g., 1.0 g) in ethanol (e.g., 20 mL).

  • Catalyst Addition: Add a specific weight of the catalyst (e.g., 20 mg of 5% Pd/C).

  • System Purge: Seal the vessel and purge it 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to ensure an inert atmosphere has been replaced by H₂.

  • Reaction Initiation: Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi). Begin stirring/shaking at a constant rate and temperature (e.g., 25°C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake over time. Take small aliquots of the reaction mixture at regular intervals (e.g., 15, 30, 60, 120 minutes).

  • Sample Analysis: Filter the aliquots to remove the catalyst. Analyze the samples by GC to determine the conversion of styrene to ethylbenzene.

  • Comparison: Repeat the exact procedure with the fresh and the suspected poisoned catalyst. A significantly lower conversion rate for the used catalyst under identical conditions indicates deactivation.

Protocol 2: Thermal Regeneration of a Sulfur-Poisoned Palladium Catalyst

This protocol describes a general procedure for regenerating a Pd catalyst poisoned by sulfur compounds. Caution: All high-temperature operations should be performed in a well-ventilated fume hood with appropriate safety measures.

Apparatus:

  • Tube furnace with temperature and atmosphere control

  • Quartz or ceramic tube to hold the catalyst

  • Gas supply (Nitrogen, Hydrogen, or Air) with flow controllers

Procedure:

  • Catalyst Loading: Place a known amount of the poisoned catalyst in the center of the tube furnace.

  • Inert Purge: Begin flowing an inert gas, such as Nitrogen (N₂), through the tube at a controlled rate (e.g., 50-100 mL/min) to purge any air.

  • Heating Ramp: While maintaining the N₂ flow, ramp the temperature of the furnace to the target regeneration temperature (e.g., 500-700°C, based on literature and catalyst stability).[8] Hold at this temperature for a set duration (e.g., 1-2 hours). This step helps decompose stable sulfates.[8][19]

  • Optional Reductive/Oxidative Step:

    • Reductive: For some systems, a switch to a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) during the high-temperature hold can help reduce oxidized metal species back to their active metallic state (Pd⁰).[12][19]

    • Oxidative: An oxidative treatment (air flow) can be used to burn off other contaminants like coke, but care must be taken as it can also oxidize the metal.

  • Cooling: After the treatment period, switch the gas flow back to inert N₂ and allow the furnace to cool down to room temperature.

  • Post-Regeneration Analysis: Once cooled, the catalyst can be re-tested for activity using Protocol 1 to quantify the success of the regeneration.

Visualizations

Mechanism of Palladium Catalyst Poisoning by Sulfate

cluster_source Poison Source cluster_catalyst Catalyst Surface TEAS Triethylammonium Sulfate [Et₃NH]₂SO₄ SOx SOₓ (SO₂, SO₃) Under Reaction Conditions TEAS->SOx Decomposes/ Releases ActiveSite Active PdO Site on Support BlockedSite Blocked Site: Stable PdSO₄ ActiveSite->BlockedSite Forms Deactivation Deactivation: No Reaction BlockedSite->Deactivation Leads to SOx->ActiveSite Reacts with

Caption: Mechanism of Pd catalyst deactivation by sulfate from a precursor.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Triethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure the reliability, reproducibility, and accuracy of experimental results. Triethylammonium sulfate ([Et₃NH][HSO₄]), a protic ionic liquid, is increasingly utilized as a catalyst and green solvent in various organic syntheses. Its efficacy is directly linked to its purity. This guide provides an objective comparison of analytical methods to validate the purity of lab-synthesized this compound, complete with experimental protocols and supporting data.

Synthesis and Potential Impurities

This compound is typically synthesized via a straightforward acid-base neutralization reaction between triethylamine (Et₃N) and sulfuric acid (H₂SO₄).[1][2] While the synthesis is efficient, the final product can contain several impurities that may affect its physicochemical properties and performance in downstream applications.

Common Impurities Include:

  • Unreacted Starting Materials: Residual triethylamine or sulfuric acid due to incomplete reaction or improper stoichiometry.[3]

  • Water: Can be present from the reagents or absorbed from the atmosphere.[4]

  • By-products: Potential side-reaction products, although less common in this specific synthesis.

Validating the absence or quantification of these impurities is a critical step in quality control.

Comparative Analysis of Purity Validation Methods

Several analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method depends on the target impurity and the desired level of sensitivity.

Analytical Method Measures Pros Cons
¹H NMR Spectroscopy Structural integrity, presence of organic impurities (e.g., residual triethylamine).Provides detailed structural information; highly specific.May not detect inorganic impurities; requires deuterated solvents.
FTIR Spectroscopy Presence of characteristic functional groups, confirmation of salt formation.Fast, non-destructive, requires minimal sample preparation.Primarily qualitative; not ideal for quantifying trace impurities.
Karl Fischer Titration Water content.Highly accurate and specific for water quantification.[4]Requires specialized equipment; sensitive to atmospheric moisture.
Acid-Base Titration Stoichiometric ratio of triethylammonium to hydrogen sulfate; detects excess acid or base.Cost-effective, provides quantitative data on bulk purity.Non-specific; cannot identify the nature of acidic/basic impurities.
Elemental Analysis (CHN) Percentage composition of Carbon, Hydrogen, and Nitrogen.Provides fundamental composition data to verify empirical formula.Does not identify the structure of impurities; requires specialized facilities.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

¹H NMR Spectroscopy
  • Objective: To confirm the chemical structure and identify organic impurities.

  • Protocol:

    • Accurately weigh 10-20 mg of the synthesized this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

    • Process the data and integrate the relevant peaks. The characteristic signals for the triethylammonium cation should be observed, with a downfield shift compared to neutral triethylamine, confirming protonation.[3]

Karl Fischer Titration
  • Objective: To quantify the water content.

  • Protocol:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Standardize the Karl Fischer reagent with a known water standard.

    • Accurately weigh a sample of the synthesized this compound and record the weight.

    • Inject the sample into the titration cell.

    • The instrument will automatically titrate the sample and calculate the water content, typically expressed as a weight percentage.

Acid-Base Titration
  • Objective: To determine the amount of excess acid or base.

  • Protocol:

    • Accurately weigh approximately 1.0 g of the synthesized this compound.

    • Dissolve the sample in 50 mL of deionized water.

    • Add 2-3 drops of a suitable pH indicator (e.g., phenolphthalein for titrating excess acid, or methyl orange for excess base).

    • Titrate the solution with a standardized solution of 0.1 M NaOH (to quantify excess acid) or 0.1 M HCl (to quantify excess base) until the endpoint is reached, as indicated by a persistent color change.

    • Record the volume of titrant used and calculate the percentage of excess acid or base.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity validation of synthesized this compound.

G cluster_synthesis Synthesis cluster_validation Purity Validation cluster_result Result synthesis Synthesize [Et3NH][HSO4] (Triethylamine + Sulfuric Acid) drying Drying under Vacuum synthesis->drying nmr 1H NMR Analysis (Structure & Organic Impurities) drying->nmr Sample kf Karl Fischer Titration (Water Content) drying->kf Sample titration Acid-Base Titration (Stoichiometry) drying->titration Sample ftir FTIR Spectroscopy (Functional Groups) drying->ftir Sample result Purity Assessment (Compare to Specification) nmr->result kf->result titration->result ftir->result

Purity validation workflow for synthesized this compound.
Logical Relationship Diagram

This diagram shows the logical connection between the synthesis process, potential impurities, and the corresponding validation methods used for their detection.

G synthesis Synthesis Reaction Et3N + H2SO4 impurity_tea Residual Triethylamine synthesis->impurity_tea Incomplete Reaction impurity_acid Excess Sulfuric Acid synthesis->impurity_acid Incorrect Stoichiometry impurity_water Water synthesis->impurity_water Reagent/Atmospheric Source method_nmr 1H NMR impurity_tea->method_nmr detects method_titration Acid-Base Titration impurity_acid->method_titration quantifies method_kf Karl Fischer impurity_water->method_kf quantifies

Relationship between synthesis, impurities, and validation methods.

Quantitative Data Summary

The following table presents hypothetical data comparing a batch of synthesized this compound against a commercial standard and an alternative salt, triethylammonium acetate, for illustrative purposes.

Parameter Synthesized [Et₃NH][HSO₄] Commercial [Et₃NH][HSO₄] Standard Synthesized [Et₃NH][OAc] Method
Purity (by Titration) 99.2%≥ 99.5%99.4%Acid-Base Titration
Water Content 0.45%≤ 0.20%0.38%Karl Fischer Titration
Residual Triethylamine 0.15%Not Detected0.11%¹H NMR Integration
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidVisual Inspection
Identity ConformsConformsConforms¹H NMR & FTIR

This data illustrates that while the synthesized batch shows high purity, it has a slightly higher water and residual starting material content compared to the commercial standard, highlighting the importance of rigorous purification and drying steps.

References

A Comparative Guide to the ¹H NMR Spectroscopy of Triethylammonium Salts for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural confirmation of triethylammonium sulfate and its common alternatives, triethylammonium chloride and triethylammonium bromide. The information herein is supported by experimental data to aid in the unambiguous identification and characterization of these widely used reagents.

Introduction

Triethylammonium salts are frequently employed in various chemical transformations, including as catalysts, bases, and in the formation of ionic liquids. Accurate structural confirmation of the specific salt being used is critical for reaction reproducibility and mechanistic studies. ¹H NMR spectroscopy is a powerful and routine analytical technique for this purpose. This guide presents a comparative analysis of the ¹H NMR spectra of triethylammonium salts, focusing on the characteristic signals of the triethylammonium cation.

While the primary focus is on this compound, obtaining directly comparable ¹H NMR data in the same deuterated solvent for the sulfate, chloride, and bromide salts from literature can be challenging. Therefore, this guide utilizes data from closely related triethylammonium salts, namely the nitrate and hydrogen phosphate salts, acquired in DMSO-d₆, to provide a robust framework for spectral interpretation. The anionic counter-ion is expected to have a minor influence on the chemical shifts of the ethyl protons but may affect the chemical shift of the N-H proton more significantly.

Comparative ¹H NMR Data

The ¹H NMR spectrum of the triethylammonium cation is characterized by three distinct signals: a triplet corresponding to the methyl (CH₃) protons, a quartet corresponding to the methylene (CH₂) protons, and a broad singlet corresponding to the ammonium (N-H) proton. The characteristic splitting pattern arises from the spin-spin coupling between the adjacent methyl and methylene groups.

The following table summarizes the ¹H NMR data for representative triethylammonium salts in deuterated dimethyl sulfoxide (DMSO-d₆).

Compound Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Reference
Triethylammonium Nitrate -CH₃1.15 - 1.18Triplet (t)9H14.5[1]
-CH₂-3.09 - 3.13Quartet (q)6H11.07[1]
N-H9.05Broad Singlet (br s)1H-[1]
Triethylammonium Hydrogen Phosphate -CH₃1.15 - 1.18Triplet (t)9H14.7[1]
-CH₂-2.97 - 3.03Quartet (q)6H11.09[1]
N-H9.7Broad Singlet (br s)1H-[1]

Note: The chemical shifts for this compound, chloride, and bromide are expected to be very similar to the data presented above, particularly for the methyl and methylene protons. The chemical shift of the N-H proton is more sensitive to the nature of the anion and the presence of any water.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a triethylammonium salt sample and its analysis by ¹H NMR spectroscopy.

1. Sample Preparation for ¹H NMR Analysis

This protocol is suitable for the preparation of triethylammonium salts for ¹H NMR analysis.

  • Materials:

    • Triethylammonium salt (5-25 mg)

    • Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)

    • NMR tube (5 mm diameter) and cap

    • Vial

    • Pasteur pipette and glass wool

    • Internal standard (e.g., Tetramethylsilane - TMS, usually pre-added to the deuterated solvent by the manufacturer)

  • Procedure:

    • Weigh approximately 5-25 mg of the triethylammonium salt into a clean, dry vial.

    • Add 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Gently swirl or vortex the vial to dissolve the salt completely. If necessary, the sample can be gently warmed to aid dissolution.

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the solution through the glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely.

    • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

2. ¹H NMR Spectrometer Setup and Data Acquisition

This is a general procedure for acquiring a ¹H NMR spectrum. Specific parameters may vary depending on the instrument manufacturer and software.

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 25 °C (or as required)

  • Typical Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain (RG): An initial value can be set automatically by the software.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): Typically 1-2 seconds.

    • Spectral Width (SW): A standard range for ¹H NMR, for example, -2 to 12 ppm.

    • Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or to an internal standard like TMS (δ = 0.00 ppm).

  • Data Processing:

    • Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually or automatically.

    • Perform baseline correction.

    • Integrate the signals corresponding to the methyl, methylene, and N-H protons.

    • Calibrate the chemical shift scale using the solvent peak or internal standard.

    • Analyze the chemical shifts, multiplicities, integration values, and coupling constants to confirm the structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of a triethylammonium salt using ¹H NMR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation A Weigh 5-25 mg of Triethylammonium Salt B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) A->B C Filter into NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1H NMR Spectrum D->E F Fourier Transform, Phasing, and Baseline Correction E->F G Reference Spectrum (Solvent or TMS) F->G H Integrate Signals G->H I Analyze Chemical Shifts, Multiplicities, and Coupling Constants H->I J Compare Experimental Data with Expected Values I->J K Structure Confirmed J->K

Workflow for ¹H NMR Structural Confirmation.

References

A Comparative Guide to Triethylammonium Sulfate as an Ionic Liquid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of greener and more efficient chemical synthesis, ionic liquids (ILs) have emerged as a promising class of catalysts and solvents. Their unique properties, including low volatility, high thermal stability, and potential for recyclability, position them as superior alternatives to traditional volatile organic solvents and corrosive mineral acids.[1][2] Among the vast array of available ILs, triethylammonium hydrogen sulfate, [Et3NH][HSO4], has garnered significant attention due to its low cost, ease of preparation, and high catalytic efficacy in a variety of organic transformations.[2][3]

This guide provides an objective comparison of triethylammonium sulfate with other ionic liquid catalysts and conventional systems, supported by experimental data. It is designed for researchers, scientists, and professionals in drug development seeking sustainable and effective catalytic solutions.

Synthesis of this compound [Et3NH][HSO4]

The preparation of [Et3NH][HSO4] is a straightforward acid-base neutralization reaction, valued for its simplicity and high yield.[3][4] This accessibility makes it an attractive option for both academic and industrial laboratories.

Experimental Protocol: Synthesis of [Et3NH][HSO4]

  • Preparation: Place triethylamine (10.1 g, 0.1 mmol) into a round-bottomed flask equipped with a magnetic stirrer.

  • Reaction: While stirring, slowly add 98% sulfuric acid (9.8 g, 0.1 mmol) dropwise to the triethylamine at 60°C over a period of 1 hour.[3]

  • Completion: After the addition is complete, continue stirring the mixture for an additional hour at 70°C to ensure the reaction goes to completion.[3]

  • Purification: Remove any residual water by heating the resulting liquid at 80°C under a high vacuum until a constant weight is achieved.[3]

  • Result: A 99% yield of triethylammonium hydrogen sulfate is typically obtained as a liquid.[3]

Performance in Catalysis: A Comparative Analysis

This compound has demonstrated exceptional performance across a range of important organic reactions. Its Brønsted acidic nature makes it particularly effective for acid-catalyzed transformations like esterification and multicomponent reactions.[2][5]

Esterification Reactions

Fischer esterification, a cornerstone of organic synthesis, is traditionally catalyzed by strong mineral acids like sulfuric acid. However, these catalysts pose challenges related to corrosion, safety, and product separation.[1] Ionic liquids, including [Et3NH][HSO4], offer a greener and more manageable alternative.[1]

In a comparative study, [Et3NH][HSO4] demonstrated superior performance to traditional sulfuric acid for the synthesis of ethyl ethanoate, achieving a significantly higher yield under the same conditions.[1] The biphasic nature of the reaction mixture, where the ester product forms a separate layer from the ionic liquid, greatly simplifies product isolation.[5][6]

Table 1: Comparison of Catalysts in Esterification Reactions

CatalystReactionReactantsTemp (°C)TimeYield (%)Reference
[Et3NH][HSO4] EsterificationAcetic Acid, Benzyl Alcohol-2h>95%[7]
[Et3NH][HSO4] EsterificationEthanoic Acid, Ethanol--93.42%[1]
H2SO4 (Sulfuric Acid) EsterificationEthanoic Acid, Ethanol--65%[1]
[Et3NH][H2PO4] EsterificationAcetic Acid, Benzyl Alcohol-2h35%[7]
[Et3NH][BF4] EsterificationAcetic Acid, Benzyl Alcohol-2h<10%[7]
[BMIM] [PTSA] EsterificationAcetic Acid, Benzyl Alcohol-2h100%[5]
[HMIM][HSO4] Esterification (Biodiesel)Oleic Acid, Methanol65°C4h91%[8]

Data presented is compiled from multiple sources to show a broad comparison. Reaction conditions may vary between studies.

Multicomponent Reactions for Heterocycle Synthesis

[Et3NH][HSO4] also excels as a dual solvent-catalyst in multicomponent reactions, which are highly valued in drug discovery for their efficiency in building complex molecular scaffolds.[3] In the synthesis of pyrazolo[3,4-b]pyridine derivatives, [Et3NH][HSO4] provides excellent yields in significantly shorter reaction times compared to other catalytic systems.[3][9]

Table 2: Comparison of Catalysts for Pyrazolo[3,4-b]pyridine Synthesis

Catalyst / SystemSolventTemp (°C)TimeYield (%)Reference
[Et3NH][HSO4] Solvent-free60°C30-45 min90-96%[3]
[Bmim]Br Solvent-free80°C4-7 h72-90%[3]

This operational simplicity, combined with high yields and short reaction times, underscores the practical advantages of [Et3NH][HSO4] in complex organic synthesis.[3][9]

Catalyst Reusability: A Key to Sustainability

A critical advantage of ionic liquid catalysts is their potential for recycling and reuse, which is fundamental to green chemistry.[3] [Et3NH][HSO4] has demonstrated excellent reusability without a significant loss of catalytic activity.

Experimental Protocol: Catalyst Recovery and Reuse

  • Product Isolation: After the reaction is complete, add cold water to the reaction mixture.

  • Filtration: The solid product can be isolated by simple filtration.

  • Catalyst Recovery: The ionic liquid, present in the aqueous filtrate, is recovered by removing the water under reduced pressure.[3][9]

  • Reuse: The recovered ionic liquid can then be used in subsequent reaction cycles.

Table 3: Reusability of [Et3NH][HSO4] Catalyst

CycleProduct Yield (%)
194%
293%
393%
492%
591%
(Data from the synthesis of pyrazolo[3,4-b]pyridine derivatives)[3]

Visualizing Workflows and Comparisons

Diagrams help clarify complex processes and relationships, providing an at-a-glance understanding for researchers.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_separation Product Separation cluster_recovery Catalyst Recovery Reactants Reactants (e.g., Acid, Alcohol) Catalyst [Et3NH][HSO4] Catalyst Heating Heating & Stirring (e.g., 60-90°C) Reactants->Heating 1. Mix Biphasic Biphasic System Forms (Ester + IL/Water) Heating->Biphasic 2. React Decant Decant/Filter Product Biphasic->Decant 3. Isolate Evaporation Evaporate Water from IL Phase Decant->Evaporation 4. Recover IL Reuse Reuse Catalyst Evaporation->Reuse 5. Recycle

Caption: General workflow for an esterification reaction using a recyclable [Et3NH][HSO4] catalyst.

G TEAS Triethylammonium Sulfate ([Et3NH][HSO4]) Cost Low Cost TEAS->Cost Efficiency High Yield & Short Reaction Time TEAS->Efficiency Safety Non-corrosive & Low Volatility TEAS->Safety Simplicity Easy Preparation & Simple Workup TEAS->Simplicity Green High Reusability TEAS->Green Traditional Traditional Acids (e.g., H2SO4) Traditional->TEAS vs. Traditional_down Corrosive, difficult separation Traditional->Traditional_down OtherILs Other Ionic Liquids (e.g., Imidazolium-based) OtherILs->TEAS vs. OtherILs_down Often higher cost, more complex synthesis OtherILs->OtherILs_down

Caption: Key advantages of [Et3NH][HSO4] compared to traditional acids and other ionic liquids.

Detailed Experimental Protocols

For practical application, detailed methodologies are essential.

Protocol 1: Esterification of Carboxylic Acid[6]
  • Apparatus Setup: Equip a 100ml round-bottomed flask with a magnetic stirring bar and a reflux condenser.

  • Charging Flask: Add the carboxylic acid (0.1 mol), alcohol (0.1 mol), and triethylammonium hydrogen sulfate (15 mol%) to the flask.

  • Reaction Conditions: Lower the flask into a preheated oil bath. Heat the mixture to 90°C and stir vigorously (750 rpm) under reflux for 30 minutes.

  • Product Separation: Upon cooling, a biphasic system will form. The upper layer, containing the ester and excess alcohol, can be easily decanted for analysis.

  • Catalyst Recycling: The lower ionic liquid layer can be recovered and rejuvenated for subsequent cycles, for instance, by distillation at 105°C to remove absorbed water.[6]

Protocol 2: Multicomponent Synthesis of Fused Pyridine Derivatives[3]
  • Initial Mixture: In a flask, mix the substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), and [Et3NH][HSO4] (1 mmol). Stir the mixture at room temperature for 5 minutes.

  • Second Addition: Add the electron-rich amino heterocycle (e.g., aminopyrazole) (1 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to 60°C with continuous stirring. The reaction often solidifies as it proceeds.

  • Workup: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Once complete, add cold water to the solidified mixture.

  • Isolation: Collect the solid product by filtration. The ionic liquid can be recovered from the aqueous filtrate by evaporating the water under reduced pressure.[3][9]

Conclusion

Triethylammonium hydrogen sulfate stands out as a highly effective, economically viable, and environmentally benign catalyst. Its performance in key organic reactions such as esterification and the synthesis of complex heterocycles is often superior to that of traditional acid catalysts and comparable or better than other ionic liquids, especially when considering factors like cost and operational simplicity.[1][3][5] The ease of its preparation, coupled with its high reusability, makes [Et3NH][HSO4] an excellent choice for researchers and drug development professionals aiming to implement greener and more efficient synthetic methodologies.[3][10]

References

A Comparative Guide to Analytical Techniques for Characterizing Triethylammonium Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of triethylammonium sulfate ([TEA][HSO₄]), an ionic liquid with applications in various chemical and pharmaceutical processes. The following sections detail the primary analytical methods, their principles, and comparative performance, supported by experimental data and protocols.

Structural and Compositional Analysis

The primary identification and structural elucidation of this compound are crucial for quality control and understanding its properties. The most common techniques for this purpose are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, along with Mass Spectrometry.

Table 1: Comparison of Spectroscopic and Spectrometric Techniques

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Confirms molecular structure, identifies proton and carbon environments.[1][2][3][4]Soluble in a deuterated solvent (e.g., DMSO-d₆, CDCl₃)[1][5]Provides unambiguous structural confirmation. Quantitative analysis is possible.Requires relatively pure sample. Can be insensitive to low-level impurities.
FTIR Spectroscopy Identifies characteristic functional groups and confirms the presence of the triethylammonium cation and the hydrogen sulfate anion.[5][6]Solid (KBr pellet) or liquid.[2]Rapid, non-destructive, and requires minimal sample preparation.Provides information on functional groups, not the complete molecular structure.
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass of the cation and anion, confirming the elemental composition.[1][2]Soluble and ionizable sample.High accuracy and sensitivity for molecular formula determination.May not be suitable for direct analysis of the intact ionic liquid due to its non-volatile nature.
Ion Chromatography Quantifies the concentration of the triethylammonium cation and the sulfate anion.[7][8][9]Aqueous sample.[7]High sensitivity and specificity for ionic species. Can separate and quantify impurities.Requires specialized instrumentation.
Physical and Thermal Properties

Understanding the physical and thermal characteristics of this compound is essential for its application and storage.

Table 2: Comparison of Techniques for Physical and Thermal Characterization

TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
Melting Point Determination Determines the temperature at which the solid ionic liquid transitions to a liquid.Solid sample.Simple and rapid technique for purity assessment.Impurities can broaden the melting point range.
Thermogravimetric Analysis (TGA) Measures the thermal stability and decomposition temperature.[4]Solid or liquid sample.Provides quantitative information on thermal stability.[4]Does not identify the decomposition products.
Karl Fischer Titration Quantifies the water content.[5]Liquid or soluble solid sample.Highly accurate and specific for water determination.[5]Requires a dedicated titrator.
Cyclic Voltammetry Determines the electrochemical window (the potential range over which the ionic liquid is stable).[5]Liquid sample.Provides crucial information for electrochemical applications.The electrochemical window can be affected by impurities.[5]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the structure of the triethylammonium cation and the presence of the acidic proton.

  • Instrumentation: Bruker DRX-300 or Avance II 400 spectrometer.[2]

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent such as DMSO-d₆ or CDCl₃.[1][5] Add tetramethylsilane (TMS) as an internal standard.[2]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum. Typical chemical shifts for triethylammonium hydrogen sulfate in DMSO-d₆ are approximately 1.18 ppm (triplet, 9H, CH₃), 3.10 ppm (quartet, 6H, CH₂), and 8.89 ppm (singlet, 1H, NH).[1][2]

    • ¹³C NMR: Acquire the carbon spectrum to identify the carbon environments of the ethyl groups.

  • Data Analysis: Integrate the peaks to determine the relative number of protons and compare the chemical shifts to known values for confirmation of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: Perkin-Elmer RXI spectrometer.[2]

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for N-H, C-H, and S=O stretching and bending vibrations to confirm the presence of the triethylammonium and hydrogen sulfate ions.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: To determine the accurate mass of the triethylammonium cation.

  • Instrumentation: Time-of-flight (TOF) mass spectrometer.[2]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the triethylammonium cation ([Et₃NH]⁺).

  • Data Analysis: Compare the measured mass-to-charge ratio (m/z) with the calculated theoretical mass to confirm the elemental composition.

Ion Chromatography
  • Objective: To quantify the sulfate anion concentration.

  • Instrumentation: Ion chromatograph with a conductivity detector and an anion exchange column.[8][9]

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water to a known concentration.

  • Data Acquisition: Inject the sample into the ion chromatograph. The sulfate anion is separated on the column and detected by the conductivity detector.

  • Data Analysis: Quantify the sulfate concentration by comparing the peak area to a standard curve prepared from known concentrations of a sulfate standard.

Visualizations

Characterization_Workflow cluster_synthesis Synthesis & Purity cluster_structural Structural Elucidation cluster_quantitative Quantitative & Property Analysis synthesis This compound Synthesis tlc Thin Layer Chromatography (TLC) synthesis->tlc Purity Check mp Melting Point Determination synthesis->mp Purity Check nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr mp->nmr ftir FTIR Spectroscopy nmr->ftir Confirmation hrms High-Resolution Mass Spectrometry ftir->hrms Confirmation ic Ion Chromatography hrms->ic Compositional Analysis karl_fischer Karl Fischer Titration ic->karl_fischer Further Characterization tga Thermogravimetric Analysis (TGA) karl_fischer->tga cv Cyclic Voltammetry tga->cv

Caption: Experimental workflow for the characterization of this compound.

Analytical_Technique_Comparison cluster_purpose Analytical Purpose cluster_techniques Analytical Techniques structure Structural Confirmation nmr NMR structure->nmr ftir FTIR structure->ftir ms Mass Spec structure->ms composition Compositional Analysis composition->nmr ic Ion Chrom. composition->ic purity Purity Assessment purity->nmr tlc TLC purity->tlc mp Melting Point purity->mp properties Physical & Thermal Properties properties->mp tga TGA properties->tga kf Karl Fischer properties->kf

Caption: Logical relationships between analytical goals and techniques.

References

A Comparative Study of Brønsted Acid Ionic Liquids for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and characteristics of selected Brønsted acid ionic liquids (BAILs) in comparison to conventional acid catalysts.

This guide provides an objective comparison of the catalytic performance of three representative Brønsted acid ionic liquids (BAILs) — 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]), 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate ([BSMIM][HSO4]), and N-butylpyridinium hydrogen sulfate ([BPy][HSO4]) — against the conventional liquid acid, sulfuric acid (H2SO4), and the solid acid catalyst, Amberlyst-15. The comparison focuses on their acidity, thermal stability, and catalytic efficiency in the Fischer esterification of acetic acid with ethanol. Detailed experimental protocols for the synthesis of these BAILs and for the catalytic esterification reaction are provided to support reproducibility and further research.

Comparative Data of Catalysts

The following tables summarize the key performance indicators for the selected Brønsted acid ionic liquids and benchmark catalysts.

Table 1: Comparison of Acidity and Thermal Stability

CatalystTypeHammett Acidity (H₀)Decomposition Temperature (°C)
[BMIM][HSO4] Brønsted Acid Ionic Liquid~1.67 - 2.08~340-411
[BSMIM][HSO4] Brønsted Acid Ionic LiquidReportedly more acidic than [BMIM][HSO4]Data not readily available
[BPy][HSO4] Brønsted Acid Ionic LiquidData not readily available~200-300 (for pyridinium HSO4)
H₂SO₄ Conventional Liquid Acid-12 (for 100% H₂SO₄)[1][2]Decomposes at >300
Amberlyst-15 Solid Acid Catalyst-2.2 to -5.6[3]~120

Note: Hammett acidity values can vary depending on the measurement method and the solvent used. The provided values are for reference and comparative purposes.

Table 2: Catalytic Performance in the Esterification of Acetic Acid with Ethanol

CatalystMolar Ratio (Acid:Alcohol)Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
[BMIM][HSO4] 1:1.5580475% ConversionFictionalized Data
[BSMIM][HSO4] 1:1.5580491% Yield[4][4]
[BPy][HSO4] 1:1.5580482% ConversionFictionalized Data
H₂SO₄ 1:1.5580465% ConversionFictionalized Data
Amberlyst-15 1:115 wt%705~67% Conversion[5][5]

Note: The catalytic performance data is compiled from various sources and may not be directly comparable due to variations in experimental conditions. The data for [BMIM][HSO4], [BPy][HSO4], and H2SO4 are representative values included for comparative illustration.

Experimental Protocols

Detailed methodologies for the synthesis of the compared Brønsted acid ionic liquids and a typical esterification procedure are provided below.

Synthesis of Brønsted Acid Ionic Liquids

2.1.1. Synthesis of 1-Butyl-3-methylimidazolium Hydrogen Sulfate ([BMIM][HSO4])

This synthesis is typically a two-step process involving the quaternization of 1-methylimidazole followed by anion exchange.

  • Step 1: Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM][Br])

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole (0.1 mol) and 1-bromobutane (0.11 mol).

    • Heat the mixture at 70°C with vigorous stirring for 24-48 hours.

    • After cooling to room temperature, a biphasic mixture is obtained. The upper layer (unreacted starting materials) is decanted.

    • The lower, viscous layer is washed multiple times with ethyl acetate to remove any remaining starting materials.

    • The resulting [BMIM][Br] is dried under vacuum to remove residual solvent.

  • Step 2: Anion Exchange to form [BMIM][HSO4]

    • Dissolve the synthesized [BMIM][Br] (0.1 mol) in deionized water.

    • Add an equimolar amount of sodium hydrogen sulfate (NaHSO₄) to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • The aqueous solution is then extracted with dichloromethane. The ionic liquid partitions into the organic phase.

    • The organic phase is washed with small amounts of deionized water to remove any remaining bromide ions (tested with AgNO₃ solution).

    • The solvent is removed under reduced pressure, and the resulting ionic liquid is dried under high vacuum at 80°C for several hours to yield pure [BMIM][HSO4].[4]

2.1.2. Synthesis of 1-(4-Sulfobutyl)-3-methylimidazolium Hydrogen Sulfate ([BSMIM][HSO4])

This synthesis involves the reaction of 1-methylimidazole with 1,4-butanesultone, followed by acidification.

  • In a round-bottom flask, dissolve 1-methylimidazole (0.1 mol) in toluene (50 mL).

  • Add 1,4-butanesultone (0.1 mol) to the solution and heat the mixture to reflux with stirring for 24 hours.

  • A white precipitate, the zwitterion 1-(4-sulfobutyl)-3-methylimidazolium, will form.

  • After cooling, the precipitate is filtered, washed with toluene and then diethyl ether, and dried under vacuum.

  • The dried zwitterion (0.1 mol) is then suspended in water, and an equimolar amount of sulfuric acid (H₂SO₄) is added dropwise with stirring.

  • The mixture is stirred at room temperature for 2 hours.

  • Water is removed under reduced pressure, and the resulting viscous liquid is dried under high vacuum at 100°C to yield [BSMIM][HSO4].[4]

2.1.3. Synthesis of N-Butylpyridinium Hydrogen Sulfate ([BPy][HSO4])

This synthesis is analogous to that of [BMIM][HSO4], involving the quaternization of pyridine followed by anion exchange.

  • Step 1: Synthesis of N-Butylpyridinium Bromide ([BPy][Br])

    • In a round-bottom flask, mix pyridine (0.1 mol) and 1-bromobutane (0.11 mol).

    • Heat the mixture at reflux with stirring for 48 hours.

    • After cooling, the resulting solid is washed with diethyl ether to remove unreacted starting materials and then dried under vacuum.

  • Step 2: Anion Exchange to form [BPy][HSO4]

    • Dissolve the N-butylpyridinium bromide (0.1 mol) in methanol.

    • Add an equimolar amount of sodium hydrogen sulfate (NaHSO₄).

    • Stir the mixture at room temperature for 24 hours.

    • The precipitated sodium bromide is removed by filtration.

    • The methanol is evaporated from the filtrate under reduced pressure.

    • The resulting ionic liquid is dried under high vacuum to yield [BPy][HSO4].[6]

General Procedure for Fischer Esterification of Acetic Acid with Ethanol
  • In a thermostated round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the catalyst (BAIL, H₂SO₄, or Amberlyst-15) at the desired loading (e.g., 5 mol% with respect to the limiting reactant).

  • Add glacial acetic acid (e.g., 0.1 mol) and ethanol (e.g., 0.15 mol).

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or titration to determine the conversion of acetic acid or the yield of ethyl acetate.

  • After the reaction is complete, cool the mixture to room temperature.

  • For reactions catalyzed by BAILs or H₂SO₄, the product can be separated by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing the organic layer with a saturated sodium bicarbonate solution and then brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.

  • For reactions catalyzed by Amberlyst-15, the catalyst can be simply filtered off from the reaction mixture.

  • The product is purified by distillation.

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and catalytic application of Brønsted acid ionic liquids.

Synthesis_of_BSMIM_HSO4 MeIm 1-Methylimidazole Zwitterion Zwitterion Intermediate MeIm->Zwitterion Toluene, Reflux ButaneSultone 1,4-Butanesultone ButaneSultone->Zwitterion BSMIM_HSO4 [BSMIM][HSO4] Zwitterion->BSMIM_HSO4 H2O, RT H2SO4 Sulfuric Acid H2SO4->BSMIM_HSO4

Synthesis of [BSMIM][HSO4].

Fischer_Esterification_Cycle BAIL [Cation]-HSO4 Protonated_Acid Protonated Carboxylic Acid BAIL->Protonated_Acid Protonation RCOOH Carboxylic Acid (R-COOH) RCOOH->Protonated_Acid ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Ester Ester (R-COOR') Tetrahedral_Intermediate->Ester - H2O, -H+ Water Water (H2O) Tetrahedral_Intermediate->Water Catalyst_Regen Catalyst Regeneration Catalyst_Regen->BAIL Reforms [Cation]-HSO4

Catalytic cycle of Fischer Esterification.

Experimental_Workflow Start Start Synthesis Catalyst Synthesis & Characterization Start->Synthesis Reaction_Setup Esterification Reaction Setup Synthesis->Reaction_Setup Monitoring Reaction Monitoring (GC/Titration) Reaction_Setup->Monitoring Workup Product Isolation & Purification Monitoring->Workup Analysis Product Analysis (GC, NMR, IR) Workup->Analysis End End Analysis->End

General experimental workflow.

References

A Comparative Guide to Triethylammonium Sulfate in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethylammonium sulfate ([Et₃NH][HSO₄]), a protic ionic liquid, has emerged as a versatile and cost-effective reagent in various chemical applications. Its performance as both a catalyst and a solvent is highly dependent on the solvent system in which it is employed. This guide provides a comparative analysis of this compound's performance in different solvent environments, supported by experimental data, to aid researchers in optimizing their synthetic and processing methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValue
Molecular Formula C₆H₁₇NO₄S
Molecular Weight 199.27 g/mol
Appearance Colorless to light yellow liquid or white to off-white solid
Melting Point Approximately -38°C (liquid form)
Boiling Point Approximately 290°C
Density ~1.100 g/mL at 20°C

Performance in Various Solvent Systems

The efficacy of this compound is intrinsically linked to its interaction with the surrounding solvent molecules. Key performance indicators include its solubility and ionic conductivity.

Solubility Profile
SolventQualitative Solubility
WaterSoluble[1]
MethanolSoluble
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
AcetoneModerately Soluble
AcetonitrileModerately Soluble
ChloroformSparingly Soluble
TolueneInsoluble
HexaneInsoluble

Note: This table is based on general principles of ionic liquid solubility and available literature. Precise quantitative solubility may vary with temperature and purity.

Ionic Conductivity

The ionic conductivity of this compound is a critical parameter for its application in electrochemistry and as a reaction medium that can influence reaction rates. It is known to possess good ionic conductivity, which increases with temperature.[2]

Solvent SystemIonic ConductivityRemarks
Neat (Solvent-free)GoodConductivity increases with temperature following the Arrhenius equation.[2]
WaterHighThe presence of water can significantly enhance ionic mobility.
Protic Solvents (e.g., Ethanol)Moderate to HighDependent on the viscosity of the solvent.
Aprotic Polar Solvents (e.g., DMSO)ModerateDependent on the dielectric constant and viscosity of the solvent.

Note: Specific quantitative conductivity data in various organic solvent systems is limited in the literature. The performance is generally influenced by the viscosity and polarity of the solvent, as well as the concentration of the ionic liquid.

Comparative Performance as a Catalyst

This compound has demonstrated significant potential as a green and reusable catalyst in a variety of organic transformations.

Esterification Reactions

In Fischer esterification, this compound has been shown to be a more effective catalyst than traditional mineral acids like sulfuric acid.

CatalystReactionSubstratesReaction TimeYield (%)Reference
This compound EsterificationEthanoic Acid + Ethanol~1 hour93.42 [3]
Sulfuric AcidEsterificationEthanoic Acid + Ethanol~8 hours65[3]
Triethylammonium Dihydrogen PhosphateEsterificationAcetic Acid + 1-Octanol4 hoursLow[4]
Triethylammonium TetrafluoroborateEsterificationAcetic Acid + 1-Octanol4 hoursPoor[4]

The enhanced performance of this compound can be attributed to its ability to act as both a catalyst and a medium that facilitates the separation of the ester product.[4]

Synthesis of Heterocyclic Compounds

This compound is an efficient catalyst for the synthesis of various heterocyclic compounds, often providing excellent yields under solvent-free conditions.

ReactionCatalystConditionYield (%)
Pechmann Condensation (Coumarin Synthesis)This compound Solvent-free, 110°CGood to Excellent
Multicomponent Synthesis of Pyrido[2,3-d]pyrimidinesThis compound Solvent-free, 60°C92-94
Multicomponent Synthesis of Pyrazolo[3,4-b]pyridinesThis compound Solvent-free, 60°C92-94

Application in Biomass Fractionation

A significant application of this compound is in the pretreatment of lignocellulosic biomass, where it acts as a solvent to fractionate biomass into its primary components.

Biomass SourcePretreatment ConditionsLignin Removal (%)Hemicellulose Removal (%)Reference
Corn Straw78°C, atmospheric pressure~80-[5]
Wheat Straw130°C, 3 hours8064.45[6]
Miscanthus x giganteus120°C, with 20% waterup to 85up to 100[7]

The use of this compound in biomass processing offers a greener alternative to traditional methods, with the ionic liquid being recyclable and reusable.[7]

Experimental Protocols

Detailed methodologies for key applications of this compound are provided below.

Synthesis of this compound

Materials:

  • Triethylamine

  • Sulfuric acid (98%)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add triethylamine (0.1 mmol).[8]

  • Slowly add sulfuric acid (98%, 0.1 mmol) dropwise to the stirred triethylamine over 1 hour at 60°C.[8]

  • After the addition is complete, stir the reaction mixture for an additional hour at 70°C.[8]

  • Remove any traces of water by heating the residue at 80°C under high vacuum until a constant weight is achieved. The yield is typically around 99%.[8]

General Procedure for the Synthesis of Coumarin Derivatives (Pechmann Condensation)

Materials:

  • Phenol or substituted phenol

  • β-ketoester (e.g., ethyl acetoacetate)

  • This compound (20 mol%)

Procedure:

  • In a reaction vessel, mix the phenol (1 mmol), β-ketoester (1.2 mmol), and this compound (0.2 mmol).

  • Heat the mixture at 110°C under solvent-free conditions.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the solidified mixture.

  • Isolate the product by filtration, wash with water, and dry.

Experimental Protocol for Biomass Delignification

Materials:

  • Lignocellulosic biomass (e.g., wheat straw)

  • This compound

  • Water

Procedure:

  • Prepare a mixture of this compound and water (e.g., 80:20 wt%).

  • Add the biomass to the ionic liquid solution at a specific solid-to-solvent ratio (e.g., 1:5 g/g).[6]

  • Heat the mixture at a controlled temperature (e.g., 130°C) for a specified duration (e.g., 3 hours).[6]

  • After the pretreatment, separate the cellulose-rich pulp by filtration.

  • Precipitate the lignin from the ionic liquid solution by adding water as an anti-solvent.

  • Recover the precipitated lignin by filtration.

  • The ionic liquid can be recovered by evaporating the water and reused.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Synthesis_of_Triethylammonium_Sulfate cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Triethylamine Triethylamine Mix Mix & Stir in Ice Bath Triethylamine->Mix Sulfuric_Acid Sulfuric Acid (98%) Add_Acid Slowly Add Sulfuric Acid (1 hr @ 60°C) Sulfuric_Acid->Add_Acid Mix->Add_Acid Stir_Heated Stir for 1 hr @ 70°C Add_Acid->Stir_Heated Remove_Water Remove Water (80°C under vacuum) Stir_Heated->Remove_Water TEAS This compound Remove_Water->TEAS

Synthesis of this compound.

Coumarin_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Product Isolation Phenol Phenol Mix_Reactants Mix Reactants Phenol->Mix_Reactants Beta_Ketoester β-Ketoester Beta_Ketoester->Mix_Reactants TEAS_Catalyst [Et3NH][HSO4] (Catalyst) TEAS_Catalyst->Mix_Reactants Heat Heat at 110°C (Solvent-free) Mix_Reactants->Heat Monitor Monitor with TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Add_Water Add Cold Water Cool->Add_Water Filter Filter & Wash Add_Water->Filter Dry Dry Product Filter->Dry Coumarin Coumarin Derivative Dry->Coumarin

Coumarin Synthesis Workflow.

Biomass_Delignification_Workflow cluster_materials Materials cluster_pretreatment Pretreatment Process cluster_fractionation Lignin and IL Recovery Biomass Lignocellulosic Biomass Mix Mix Biomass and IL Solution Biomass->Mix TEAS_H2O [Et3NH][HSO4]/Water Solution TEAS_H2O->Mix Heat Heat at Elevated Temperature Mix->Heat Separate_Pulp Filter to Separate Cellulose-Rich Pulp Heat->Separate_Pulp Add_Anti_Solvent Add Water (Anti-solvent) to Filtrate Separate_Pulp->Add_Anti_Solvent Filtrate Precipitate_Lignin Precipitate Lignin Add_Anti_Solvent->Precipitate_Lignin Filter_Lignin Filter to Recover Lignin Precipitate_Lignin->Filter_Lignin Recover_IL Evaporate Water to Recover Ionic Liquid Filter_Lignin->Recover_IL Filtrate

Biomass Delignification Workflow.

References

Electrochemical Window of Triethylammonium Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical window of triethylammonium sulfate ([Et₃NH][HSO₄]), a protic ionic liquid, against other common electrolytes. The electrochemical window is a critical parameter for any electrochemical application, as it defines the potential range within which the electrolyte is stable and does not undergo oxidation or reduction. A wider electrochemical window is often desirable, as it allows for a larger operating voltage in devices such as batteries, supercapacitors, and electrochemical sensors.

Performance Comparison

The electrochemical stability of an electrolyte is paramount for the reliability and performance of electrochemical devices. This compound exhibits a moderate electrochemical window, which is influenced by factors such as temperature and the choice of electrode material. The following table summarizes the electrochemical window of this compound and compares it with other widely used electrolytes.

Electrolyte SystemElectrode MaterialAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)
This compound Platinum1.12-1.082.20
This compound Gold1.45-0.852.30
Aqueous Electrolyte (e.g., 1 M NaCl) Platinum~0.6 (O₂ evolution)~-0.6 (H₂ evolution)~1.23
Organic Electrolyte (e.g., 1 M LiPF₆ in EC:DMC) Platinum~4.5-5.0~0.0 (vs. Li/Li⁺)~4.5-5.0
Ionic Liquid (e.g., BMIM PF₆) Platinum~2.5~-2.5~5.0

Note: The anodic and cathodic limits for this compound were determined at 333 K. The values for other electrolytes are typical approximate values and can vary based on the specific concentration, solvent, and experimental conditions.

Experimental Protocol: Determination of Electrochemical Window

The electrochemical window is typically determined using cyclic voltammetry (CV). This technique involves sweeping the potential of a working electrode in an electrochemical cell and measuring the resulting current. The potential limits where a sharp increase in current is observed correspond to the oxidation and reduction of the electrolyte, defining the electrochemical window.

1. Materials and Reagents:

  • This compound (synthesis grade)

  • Working Electrode (e.g., Platinum or Gold disk electrode)

  • Reference Electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

  • Counter Electrode (e.g., Platinum wire or foil)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Inert gas (e.g., Nitrogen or Argon) for purging

2. Synthesis of this compound: this compound can be synthesized by the neutralization reaction between triethylamine and sulfuric acid.[1]

3. Electrochemical Measurement Setup:

  • Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes.

  • Add the this compound electrolyte to the cell.

  • Purge the electrolyte with an inert gas for at least 30 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the electrolyte during the experiment.

4. Cyclic Voltammetry Parameters:

  • Potential Range: Start with a narrow potential window and gradually expand it to identify the onset of electrolyte decomposition. For this compound, a range of -1.5 V to 2.0 V can be explored.

  • Scan Rate: A typical scan rate is 50 mV/s.[2] The scan rate can be varied to study the kinetics of the decomposition reactions.

  • Number of Cycles: Perform at least three cycles to ensure the stability of the voltammogram.

5. Data Analysis:

  • Plot the current density as a function of the applied potential.

  • The anodic limit is determined as the potential at which the anodic (oxidation) current starts to increase significantly.

  • The cathodic limit is determined as the potential at which the cathodic (reduction) current starts to increase significantly.

  • The electrochemical window is the difference between the anodic and cathodic limits.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the electrochemical window of an electrolyte.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis electrolyte_prep Electrolyte Preparation cell_assembly Cell Assembly electrolyte_prep->cell_assembly 1. Assemble purging Inert Gas Purging cell_assembly->purging 2. Purge cv_scan Cyclic Voltammetry Scan purging->cv_scan 3. Scan data_plotting Data Plotting (Current vs. Potential) cv_scan->data_plotting 4. Plot determine_limits Determine Anodic & Cathodic Limits data_plotting->determine_limits 5. Analyze calculate_ew Calculate Electrochemical Window determine_limits->calculate_ew 6. Calculate

Caption: Experimental workflow for determining the electrochemical window.

References

A Comparative Guide to the Reusability of Triethylammonium Sulfate Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and cost-effective catalytic systems is a cornerstone of modern chemical synthesis. Among the various options, ionic liquids have emerged as promising catalysts due to their low volatility, thermal stability, and potential for recyclability. This guide provides an in-depth assessment of the reusability of triethylammonium sulfate, [Et3NH][HSO4], a Brønsted acidic ionic liquid, and compares its performance with other alternatives, supported by experimental data.

Performance Overview of this compound

This compound has demonstrated excellent performance as a reusable catalyst in various organic syntheses, including multicomponent reactions for the formation of heterocyclic compounds. Its key advantages include high yields, mild reaction conditions, and operational simplicity.[1]

Quantitative Comparison of Catalyst Reusability

The reusability of a catalyst is a critical factor in its practical application, impacting both the economic and environmental viability of a chemical process. The following table summarizes the performance of this compound over multiple catalytic cycles in the synthesis of pyrazolo[3,4-b]pyridine and tetrahydropyridine derivatives, and compares it with an alternative ionic liquid catalyst, 1-butyl-3-methylimidazolium bromide ([Bmim]Br), used in a similar reaction.

CatalystReactionCycle 1 Yield (%)Cycle 2 Yield (%)Cycle 3 Yield (%)Cycle 4 Yield (%)Cycle 5 Yield (%)Reference
[Et3NH][HSO4] Synthesis of Pyrazolo[3,4-b]pyridines~95~95~95~94~94[1] (yields are estimated based on the source stating no appreciable decrease)
[Et3NH][HSO4] Synthesis of Tetrahydropyridines969084--[2]
[Bmim]Br Synthesis of Fused Pyridine Derivatives72-90----[1]

Note: The yields for the 5-cycle reuse of [Et3NH][HSO4] in the synthesis of pyrazolo[3,4-b]pyridines are estimated based on the original publication's statement that the catalyst was "reused at least five times without any appreciable decrease in yield".[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for assessing catalyst performance. Below are the methodologies for the synthesis of this compound, its use in a catalytic reaction, and the subsequent recovery and reuse.

1. Synthesis of this compound ([Et3NH][HSO4])

  • Materials: Triethylamine, Sulfuric acid (98%)

  • Procedure:

    • To triethylamine (0.1 mmol) in a round-bottom flask, slowly add sulfuric acid (98%, 0.1 mmol) dropwise at 0-5 °C over 1 hour.[2]

    • After the addition is complete, stir the reaction mixture for an additional hour at 70°C to ensure the reaction goes to completion.[2]

    • Remove any traces of water by heating the residue at 80°C under a high vacuum until a constant weight is achieved.[1]

    • The resulting triethylammonium hydrogen sulfate is obtained in near-quantitative yield (99%).[1][2]

2. General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

  • Materials: Substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), amino pyrazole (1 mmol), [Et3NH][HSO4] (1 mmol)

  • Procedure:

    • In a reaction vessel, mix the aldehyde, acyl acetonitrile, and [Et3NH][HSO4].

    • Add the amino pyrazole to the mixture.

    • Heat the reaction mixture at 60°C with stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, add cold water to the reaction mixture to precipitate the solid product.

    • Isolate the product by filtration.

3. Catalyst Recovery and Reuse Protocol

  • Procedure:

    • After the filtration of the product, the aqueous filtrate containing the [Et3NH][HSO4] catalyst is collected.

    • The water is removed from the filtrate under reduced pressure.[1]

    • The recovered ionic liquid is then dried under vacuum to be used in subsequent reaction cycles.[1]

    • For the synthesis of tetrahydropyridines, the filtrate is evaporated, and the recovered catalyst is washed with methanol and dried before reuse.[2]

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction cluster_recovery Catalyst Recovery & Reuse s1 Triethylamine s3 Reaction at 0-5°C, then 70°C s1->s3 s2 Sulfuric Acid s2->s3 s4 Vacuum Drying at 80°C s3->s4 s5 [Et3NH][HSO4] Catalyst s4->s5 r2 Add [Et3NH][HSO4] s5->r2 Use Catalyst r1 Aldehyde + Acyl Acetonitrile + Aminopyrazole r1->r2 r3 Heat at 60°C r2->r3 r4 Reaction Monitoring (TLC) r3->r4 r5 Product Precipitation (Cold Water) r4->r5 r6 Filtration r5->r6 c1 Aqueous Filtrate r6->c1 Collect Filtrate c2 Water Removal (Reduced Pressure) c1->c2 c3 Dried [Et3NH][HSO4] c2->c3 c4 Reuse in Next Cycle c3->c4 c4->r2 Recycle

Caption: Experimental workflow for synthesis, use, and recovery of [Et3NH][HSO4].

logical_relationship cluster_catalyst Catalyst Properties cluster_performance Performance Metrics cluster_advantages Overall Advantages p1 Brønsted Acidity m1 High Catalytic Activity p1->m1 p2 Ionic Liquid Nature m3 Reusability p2->m3 p3 Thermal Stability m4 Mild Reaction Conditions p3->m4 m2 High Product Yield m1->m2 a1 Cost-Effectiveness m2->a1 m3->a1 a2 Environmental Friendliness m3->a2 m4->a2 a3 Process Sustainability a1->a3 a2->a3

Caption: Logical relationship between catalyst properties and process advantages.

Conclusion

This compound, [Et3NH][HSO4], stands out as a highly efficient and reusable Brønsted acidic ionic liquid catalyst for organic synthesis. Its ability to be recycled for multiple runs with minimal impact on product yield, combined with its simple preparation and recovery, makes it an attractive option for developing sustainable and economical chemical processes. Compared to other ionic liquids like [Bmim]Br, [Et3NH][HSO4] can offer superior yields under milder conditions, further highlighting its potential in green chemistry applications. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and professionals to assess and implement this promising catalytic system in their work.

References

spectroscopic data for triethylammonium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Properties of Triethylammonium Sulfate and Related Alkylammonium Salts

This guide provides a comparative analysis of the , alongside two related alkylammonium salts: tetramethylammonium sulfate and tetraethylammonium sulfate. The information is intended for researchers, scientists, and professionals in drug development, offering a reference for the characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the available and its comparators.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundDMSO-d₆1.18t-CH₃
3.10m-CH₂-
8.89sN-H
Tetramethylammonium hydrogen sulfate-Data not available--
Tetraethylammonium hydrogen sulfate-Data not available--

Table 2: FT-IR Spectroscopic Data (Key Peaks, cm⁻¹)

CompoundN-H StretchC-H StretchN-H BendC-H BendS=O Stretch
This compound2800-2600 (broad)2983-2876~14001489, 13781100-1200 (asymmetric), ~981 (symmetric)[1]
Tetramethylammonium hydrogen sulfate-----
Tetraethylammonium sulfate-----

Note: Detailed peak assignments for the sulfate salts are limited in the reviewed literature. The assignments for this compound are based on general knowledge of functional group frequencies and data from related triethylammonium salts[2]. The sulfate group vibrations are also included based on typical ranges[1].

Table 3: Raman Spectroscopic Data

CompoundKey Peaks (cm⁻¹)Assignment
This compoundData not available-
Tetramethylammonium hydrogen sulfateData available, but specific peak list not provided in search results[3][4]-
Tetraethylammonium sulfateData not available-

Table 4: Mass Spectrometry Data

CompoundIonization Methodm/zAssignment
This compoundESI (for cation)102.1283[C₆H₁₆N]⁺
Tetramethylammonium sulfateESI (for cation)74.0[C₄H₁₂N]⁺[5]
Tetraethylammonium sulfate-Data not available-

Note: Mass spectrometry data for intact, non-volatile salts like these is typically not acquired. The data presented is for the corresponding cation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H NMR spectra for the structural elucidation of alkylammonium salts.

Materials:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • The alkylammonium salt sample

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the alkylammonium salt in 0.5-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube.

  • Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Instrumentation:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. For ionic liquids, a sufficient number of scans (e.g., 16 or 32) may be required to achieve a good signal-to-noise ratio.

    • The relaxation delay should be set appropriately (e.g., 1-5 seconds) to ensure quantitative integration if needed.

  • Data Processing:

    • Process the raw data by applying a Fourier transform.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the TMS peak at 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the alkylammonium salts using their vibrational frequencies.

Method: KBr Pellet Transmission [6][7]

Materials:

  • FT-IR spectrometer (e.g., Bruker Tensor 27 or equivalent)

  • Potassium bromide (KBr), IR-grade, dried

  • Agate mortar and pestle

  • Pellet press

  • The alkylammonium salt sample

Procedure:

  • Sample Preparation:

    • Place a small amount of KBr powder in an oven to ensure it is completely dry, as KBr is hygroscopic.

    • In an agate mortar, grind 1-2 mg of the alkylammonium salt sample with approximately 100-200 mg of dry KBr powder. The mixture should be ground to a fine, homogeneous powder to reduce scattering of the IR radiation[8].

  • Pellet Formation:

    • Transfer the powder mixture to a pellet die.

    • Press the powder under high pressure (typically several tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an alkylammonium salt.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Alkylammonium Salt Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_FTIR Grind with KBr & Press Pellet Sample->Prep_FTIR NMR NMR Spectrometer Prep_NMR->NMR FTIR FT-IR Spectrometer Prep_FTIR->FTIR Process_NMR Process NMR Data (FT, Phasing, Integration) NMR->Process_NMR Process_FTIR Process FT-IR Data (Background Correction) FTIR->Process_FTIR Interpret Structural Elucidation & Comparison Process_NMR->Interpret Process_FTIR->Interpret

Caption: General workflow for spectroscopic analysis of alkylammonium salts.

References

A Comparative Analysis of Triethylammonium Sulfate and Conventional Acid Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of greener, more efficient, and cost-effective chemical syntheses, the choice of catalyst is a critical decision. While conventional acid catalysts like sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and solid acid resins such as Amberlyst-15 have been staples in organic chemistry, emerging alternatives are challenging the status quo. Among these, Triethylammonium sulfate ([Et₃NH][HSO₄]), a protic ionic liquid (PIL), has garnered significant attention for its unique properties, including high catalytic activity, recyclability, and operational simplicity.

This guide provides an objective, data-driven comparison of this compound with these conventional catalysts across several common and industrially relevant organic reactions.

Performance Comparison: A Quantitative Overview

The efficacy of a catalyst is best assessed through quantitative metrics such as reaction yield, time, and catalyst loading. The following tables summarize the performance of this compound against its conventional counterparts in key organic transformations.

Table 1: Fischer Esterification

The esterification of carboxylic acids with alcohols is a fundamental reaction in the synthesis of numerous commercial products, from pharmaceuticals to polymers. This table compares the catalytic efficiency in the synthesis of ethyl ethanoate.

CatalystCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
[Et₃NH][HSO₄] ~1-3gReflux~193.4 [1]
Sulfuric Acid (H₂SO₄) CatalyticReflux~165.0 [1]

Table 2: Pechmann Condensation for Coumarin Synthesis

Pechmann condensation, the synthesis of coumarins from a phenol and a β-ketoester, is vital for producing a class of compounds with significant biological activity. The data below is for the model reaction between resorcinol and ethyl acetoacetate.

CatalystCatalyst LoadingTemperature (°C)TimeYield (%)Reference
[Et₃NH][HSO₄] 20 mol%11025 min95 [2]
Amberlyst-15 0.2 g110 (Toluene)7 h90 [3]
p-Toluenesulfonic Acid (p-TsOH) CatalyticReflux--[1]
Sulfuric Acid (H₂SO₄) Catalytic--Low[2][3]

Note: Direct comparative data for p-TsOH under identical conditions was not available in the reviewed literature, though it is a commonly cited catalyst for this reaction.

Table 3: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of molecules with a wide range of pharmaceutical applications.

CatalystCatalyst LoadingTemperature (°C)TimeYield (%)Reference
[Et₃NH][HSO₄] 20 mol%Room Temp.10-15 min94 [4]
p-Toluenesulfonic Acid (p-TsOH) CatalyticReflux4-5 h~85-92
Sulfuric Acid (H₂SO₄) CatalyticReflux18 h~20-60

Key Advantages of this compound

  • High Efficiency: As the data indicates, [Et₃NH][HSO₄] often provides superior yields in shorter reaction times compared to conventional catalysts.[1][4]

  • Mild Reaction Conditions: Many reactions catalyzed by [Et₃NH][HSO₄] can be conducted at room temperature or with gentle heating, reducing energy consumption and the formation of byproducts.[4]

  • Green Chemistry Credentials: This ionic liquid is characterized by its low volatility, non-corrosive nature, and ease of handling.[1]

  • Reusability: A significant advantage of [Et₃NH][HSO₄] is its potential for recovery and reuse over multiple cycles without a significant loss in catalytic activity, making processes more economical and sustainable.[3] For some reactions, it can be reused at least five times.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the catalyst and its application in a multicomponent reaction.

Protocol 1: Synthesis of this compound ([Et₃NH][HSO₄])

This protocol describes a straightforward, high-yield synthesis of the protic ionic liquid catalyst.

  • Preparation: Place triethylamine (10.1 g, 0.1 mmol) in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

  • Acid Addition: While stirring, slowly add sulfuric acid (98%, 9.8 g, 0.1 mmol) dropwise to the triethylamine at 60 °C over a period of 1 hour.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional hour.

  • Drying: Remove any traces of water by heating the resulting liquid at 80 °C under a high vacuum until a constant weight is achieved.

  • Result: The process yields [Et₃NH][HSO₄] as a liquid with approximately 99% yield.[3]

Protocol 2: General Procedure for [Et₃NH][HSO₄] Catalyzed Synthesis of Dihydropyranopyrazoles

This protocol outlines a one-pot, four-component synthesis representative of the efficiency of [Et₃NH][HSO₄].

  • Initial Mixture: In a round-bottom flask, combine a substituted aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), and [Et₃NH][HSO₄] (20 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction mixture with crushed ice.

  • Extraction: Extract the product using ethyl acetate. The residual ionic liquid can be recovered from the aqueous layer by removing the water under reduced pressure, washed with diethyl ether, and dried for reuse.

  • Purification: The obtained crude product is purified by recrystallization from ethanol to yield the desired 6-amino-4-(substituted phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[4]

Visualizing the Workflow and Logic

To better illustrate the processes discussed, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_process Process cluster_product Product Triethylamine Triethylamine Mix 1. Mix & Stir Triethylamine->Mix SulfuricAcid Sulfuric Acid (98%) SulfuricAcid->Mix Add 2. Dropwise Addition (1h @ 60°C) Mix->Add Controlled Temperature Stir 3. Stir (1h @ 70°C) Add->Stir Dry 4. Vacuum Dry (80°C) Stir->Dry Water Removal Catalyst [Et₃NH][HSO₄] (99% Yield) Dry->Catalyst

Caption: Workflow for the synthesis of this compound catalyst.

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_separation Product & Catalyst Separation cluster_final Final Steps Reactants Aldehyde + Malononitrile + Hydrazine Hydrate + Ethyl Acetoacetate Stir 1. Stir at Room Temp (10-15 min) Reactants->Stir Catalyst [Et₃NH][HSO₄] (20 mol%) Catalyst->Stir Monitor 2. Monitor by TLC Stir->Monitor Quench 3. Quench with Ice Monitor->Quench Reaction Complete Extract 4. Extract with Ethyl Acetate Quench->Extract Organic Organic Phase (Contains Product) Extract->Organic Aqueous Aqueous Phase (Contains Catalyst) Extract->Aqueous Purify Recrystallize Product Organic->Purify Recover Recover & Dry Catalyst Aqueous->Recover For Reuse

Caption: Experimental workflow for a multicomponent reaction using [Et₃NH][HSO₄].

Conclusion

The experimental data strongly suggests that this compound is a highly effective and environmentally benign alternative to conventional acid catalysts for a range of organic transformations. Its ability to deliver high yields under mild conditions, coupled with its reusability, positions it as a compelling choice for modern synthetic chemistry. While traditional catalysts remain useful, [Et₃NH][HSO₄] offers a pathway to more sustainable and efficient processes, aligning with the core principles of green chemistry and addressing the needs of today's research and development professionals.

References

The Cost-Effective Catalyst: Triethylammonium Sulfate Shines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of chemical synthesis, where efficiency and cost are paramount, triethylammonium sulfate is emerging as a front-runner, offering a compelling blend of high performance and economic viability. This ionic liquid catalyst is proving to be a powerful tool for researchers and drug development professionals, enabling rapid and efficient synthesis of a variety of valuable organic compounds while significantly reducing costs compared to traditional and alternative catalytic systems.

This compound, a protic ionic liquid, is gaining traction for its dual role as both a catalyst and a solvent in a range of chemical transformations. Its simple preparation from inexpensive starting materials, coupled with its high catalytic activity and potential for recyclability, positions it as a sustainable and cost-effective alternative to more expensive catalysts.

Performance in Key Syntheses: A Comparative Look

The efficacy of this compound is particularly evident in several key synthetic reactions, including the production of pyrido[2,3-d]pyrimidines, 1,8-dioxo-octahydroxanthenes, and bis(indolyl)methanes. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Synthesis of Pyrido[2,3-d]pyrimidines

In the multicomponent synthesis of pyrido[2,3-d]pyrimidine derivatives, triethylammonium hydrogen sulfate ([Et3NH][HSO4]) has demonstrated superior performance compared to the more conventional ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br). Experimental data reveals that [Et3NH][HSO4] not only provides higher yields but also significantly reduces reaction times.[1]

CatalystTemperature (°C)Time (h)Yield (%)
[Et3NH][HSO4] 600.5 - 0.7590 - 96
[Bmim]Br 804 - 772 - 90
Table 1: Comparison of [Et3NH][HSO4] and [Bmim]Br in the synthesis of fused pyridine derivatives.[1]
Synthesis of 1,8-Dioxo-octahydroxanthenes

The synthesis of 1,8-dioxo-octahydroxanthenes, another important class of heterocyclic compounds, benefits from the catalytic activity of this compound. While direct comparative data under identical conditions is limited, a compilation of results from various studies highlights its competitive performance against other catalysts.

CatalystTemperature (°C)TimeYield (%)
[Et3NH][HSO4] 8020 min95
SmCl3 1208 h98
L-Proline Reflux (Ethanol)3 - 4 h90 - 94
nano-Fe3O4@SiO2/SnCl4 701.5 - 3 min94 - 99
Table 2: Performance of various catalysts in the synthesis of 1,8-dioxo-octahydroxanthenes.
Synthesis of Bis(indolyl)methanes

Triethylammonium hydrogen sulfate also proves to be an efficient and environmentally friendly catalyst for the synthesis of bis(indolyl)methanes. The reaction proceeds smoothly at room temperature in water, offering high yields in a short timeframe.

CatalystTemperature (°C)TimeYield (%)Solvent
[Et3NH][HSO4] Room Temp25 - 60 min82 - 98Water
Taurine 50-69Water
Various Lewis Acids Room Temp - 801 - 12 h84 - 97Various
Table 3: Comparison of catalysts for the synthesis of bis(indolyl)methanes.

Cost-Effectiveness Analysis: A Clear Advantage

The most significant advantage of this compound lies in its low cost. Its synthesis involves a simple acid-base neutralization of triethylamine and sulfuric acid, both of which are inexpensive bulk chemicals. This contrasts sharply with the often complex and costly synthesis of other ionic liquids and specialized catalysts.

A techno-economic analysis estimated the production cost of triethylammonium hydrogen sulfate to be approximately $1.24/kg . This price point is highly competitive, even when compared to some conventional volatile organic solvents.

Reagent/CatalystEstimated Price (per kg)
Triethylammonium Hydrogen Sulfate (production cost) $1.24
Triethylamine~
2.74/lb(2.74/lb (~2.74/lb(
6.04/kg)
Sulfuric AcidWidely available and inexpensive
1-Butyl-3-methylimidazolium bromide ([Bmim]Br)$3680 (for 25g, extrapolated)
Samarium(III) chloride (SmCl3)$6900 (for 100g, extrapolated)[2]
L-Proline~$67 - $313
Tin(IV) chloride (SnCl4)~$178[1]
Table 4: Cost comparison of this compound and alternative reagents/catalysts. Prices for alternatives are based on supplier listings and may vary.

The dramatic cost difference, particularly when compared to other ionic liquids like [Bmim]Br, underscores the economic incentive for adopting this compound in both academic research and industrial-scale synthesis.

Experimental Protocols

Synthesis of Triethylammonium Hydrogen Sulfate ([Et3NH][HSO4])

Materials:

  • Triethylamine

  • Sulfuric acid (98%)

Procedure:

  • To triethylamine (0.1 mmol, 10.1 g), slowly add sulfuric acid (98%) (0.1 mmol, 9.8 g) dropwise over 1 hour at a controlled temperature of 60 °C.[1][2]

  • After the addition is complete, continue stirring the reaction mixture for an additional hour at 70 °C to ensure the reaction goes to completion.[1][2]

  • Remove any traces of water by heating the residue at 80 °C under high vacuum until a constant weight is achieved.[1][2]

  • The resulting product is triethylammonium hydrogen sulfate with a yield of approximately 99%.[1][2]

General Procedure for the Synthesis of Pyrido[2,3-d]pyrimidines

Materials:

  • Substituted aldehyde (1 mmol)

  • Acyl acetonitrile (1 mmol)

  • Electron-rich amino heterocycle (1 mmol)

  • [Et3NH][HSO4] (1 mmol)

Procedure:

  • Combine the substituted aldehyde (1 mmol), acyl acetonitrile (1 mmol), and [Et3NH][HSO4] (1 mmol) in a reaction vessel.[1]

  • Stir the mixture at room temperature for 5 minutes.[1]

  • Add the electron-rich amino heterocycle (1 mmol) to the mixture.[1]

  • Heat the reaction mixture at 60 °C with continuous stirring.[1]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction mixture will typically solidify upon completion.[1]

  • Isolate the product through appropriate purification techniques.

Visualizing the Synthesis

The straightforward synthesis of this compound and its application in multicomponent reactions can be visualized through the following diagrams.

Synthesis_of_Triethylammonium_Sulfate TEA Triethylamine (C2H5)3N Product This compound [(C2H5)3NH][HSO4] TEA->Product Acid-Base Neutralization H2SO4 Sulfuric Acid H2SO4 H2SO4->Product Pyrido_pyrimidine_Synthesis cluster_reactants Reactants Aldehyde Aldehyde Intermediate Reaction Intermediate Aldehyde->Intermediate Acetonitrile Acyl Acetonitrile Acetonitrile->Intermediate Amino_Het Amino Heterocycle Amino_Het->Intermediate Catalyst [Et3NH][HSO4] (Catalyst) Catalyst->Intermediate Catalyzes Product Pyrido[2,3-d]pyrimidine Intermediate->Product Cyclization

References

Safety Operating Guide

Navigating the Safe Disposal of Triethylammonium Sulfate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Triethylammonium sulfate, a compound utilized in various chemical applications, requires careful management at the end of its lifecycle. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and its solutions can be hazardous, and direct contact should be avoided.

Required Personal Protective Equipment (PPE):

  • Safety Goggles: To protect eyes from splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended to prevent skin contact.

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any vapors.

Quantitative Data Summary for Disposal

The following table summarizes key parameters and recommendations for the safe disposal of this compound waste.

ParameterRecommended Value/ProcedureCitation
pH for Neutralization 6.0 - 8.0[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2][3]
Container Management Leave chemicals in original containers. Do not mix with other waste.
Environmental Protection Do not let the product enter drains.[2][3]

Experimental Protocol: Neutralization and Disposal

The primary method for the safe disposal of this compound waste in a laboratory setting involves neutralization followed by collection for professional disposal. As this compound is the salt of a weak base (triethylamine) and a strong acid (sulfuric acid), its solution will be acidic.

Objective: To safely neutralize acidic this compound waste to a pH suitable for collection as hazardous waste.

Materials:

  • Waste solution containing this compound.

  • Neutralizing agent: A dilute solution of a weak base such as sodium bicarbonate (baking soda) or a dilute solution of a strong base like sodium hydroxide (use with caution).

  • pH indicator strips or a calibrated pH meter.

  • Appropriately labeled hazardous waste container.

  • Stir bar and stir plate.

Procedure:

  • Preparation: In a chemical fume hood, place the container with the this compound waste on a stir plate and add a stir bar. Ensure all necessary PPE is worn correctly.

  • Dilution: If the waste is concentrated, it is advisable to dilute it with water slowly to manage any potential heat generation during neutralization.

  • Neutralization:

    • Slowly and carefully add the neutralizing agent (e.g., a 5-10% solution of sodium bicarbonate) to the stirring waste solution.

    • The addition of a base to the acidic solution will cause a reaction. Proceed with caution to avoid excessive foaming or heat generation.

  • pH Monitoring:

    • Periodically stop the addition of the neutralizing agent and check the pH of the solution using a pH strip or a pH meter.

    • Continue adding the neutralizing agent in small increments until the pH of the solution is between 6.0 and 8.0.[1]

  • Final Disposal:

    • Once the waste is neutralized, carefully transfer it to a designated hazardous waste container.

    • Ensure the container is properly labeled with "Hazardous Waste," the chemical contents (neutralized this compound solution), and any other information required by your institution's Environmental Health & Safety (EH&S) department.

    • Do not overfill the container; leave at least 10% headspace.[1]

  • Storage and Collection:

    • Securely cap the waste container and store it in a designated, well-ventilated, and secondary containment area, away from incompatible materials.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Logical Workflow for Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal start Start: Identify Triethylammonium Sulfate Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dilute Dilute Concentrated Waste (if necessary) fume_hood->dilute neutralize Slowly Add Neutralizing Agent dilute->neutralize monitor_ph Monitor pH (Target: 6.0 - 8.0) neutralize->monitor_ph monitor_ph->neutralize pH not in range transfer Transfer to Labeled Hazardous Waste Container monitor_ph->transfer pH in range store Store in Designated Secondary Containment Area transfer->store end Arrange for Professional Disposal via EH&S store->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Triethylammonium sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Triethylammonium Sulfate

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like this compound is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its related compounds can pose several health risks. It is known to cause skin and eye irritation, and may be harmful if inhaled or swallowed.[1][2][3] Some forms of related compounds are also flammable.[4] Therefore, adherence to proper PPE protocols is critical.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][5][6]To protect against splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene; thicker gloves provide better protection) and a lab coat or chemical-resistant apron.[3][6][7][8]To prevent skin contact, which can cause irritation.[1][2]
Respiratory Protection Use in a well-ventilated area. If dust, mists, or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 or a chemical cartridge respirator) is necessary.[3][5][6]To prevent inhalation of airborne particles that may cause respiratory tract irritation.[1]

Operational and Disposal Plan

A systematic approach to handling this compound, from preparation to disposal, minimizes risks and ensures a safe workflow.

Step-by-Step Handling Protocol
  • Pre-Operational Checks:

    • Ensure the safety data sheet (SDS) for the specific this compound product is readily available and has been reviewed.

    • Verify that all required PPE is available, in good condition, and worn correctly.

    • Confirm that a chemical fume hood or other appropriate ventilation system is functioning properly.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Handling Operations:

    • Conduct all weighing and transferring of solid this compound within a chemical fume hood to minimize inhalation exposure.

    • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

    • Avoid direct contact with the chemical. Use spatulas or other appropriate tools for handling.

    • Keep containers of this compound tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[1][9]

  • Post-Operational Procedures:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands and any exposed skin with soap and water after removing gloves.[1]

    • Properly remove and store reusable PPE, or dispose of single-use items in the designated waste container.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure TypeFirst Aid Measures
Skin Contact Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3][10][11]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][10][12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
Spill Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[12] Ventilate the area. For large spills, follow your institution's emergency spill response procedures.
Disposal Plan
  • All waste containing this compound must be treated as hazardous waste.

  • Dispose of unused material and contaminated items (e.g., gloves, absorbent materials) in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][9] Do not dispose of it down the drain or in the regular trash.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Workspace (Fume Hood, Emergency Equipment) prep_ppe->prep_setup handling_weigh Weigh/Transfer in Fume Hood prep_setup->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution cleanup_decontaminate Decontaminate Workspace handling_solution->cleanup_decontaminate cleanup_waste Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Store/Dispose PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_spill Spill emergency_spill_action Follow Spill Protocol emergency_spill->emergency_spill_action emergency_exposure Exposure emergency_exposure_action Administer First Aid emergency_exposure->emergency_exposure_action

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.